molecular formula C7H9N<br>C6H4CH3NH2<br>C7H9N B057737 m-Toluidine CAS No. 108-44-1

m-Toluidine

Cat. No.: B057737
CAS No.: 108-44-1
M. Wt: 107.15 g/mol
InChI Key: JJYPMNFTHPTTDI-UHFFFAOYSA-N
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Description

m-Toluidine (3-methylaniline) is a versatile aromatic amine of significant importance in organic synthesis and industrial research. Its primary research value lies in its role as a crucial building block for the synthesis of various azo dyes and pigments, where the electron-donating methyl group on the meta position of the aniline ring influences the color and properties of the final chromophore. Furthermore, this compound serves as a key precursor in pharmaceutical research for the development of compounds such as certain herbicides, rubber chemicals, and fine chemicals. Its mechanism of action in these contexts typically involves electrophilic substitution reactions, where the amine group directs subsequent substitutions to the ortho and para positions, while the meta-methyl group can impart steric and electronic effects that alter reactivity and the stability of reaction intermediates. Researchers also utilize this compound in materials science for polymer modification and as a starting material for corrosion inhibitors. This product is provided with high purity (>99%) to ensure consistency and reliability in experimental outcomes.

Properties

IUPAC Name

3-methylaniline
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InChI

InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3
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InChI Key

JJYPMNFTHPTTDI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC=C1)N
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Molecular Formula

C7H9N, Array
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Related CAS

104318-58-3, 638-03-9 (hydrochloride)
Record name Poly(m-toluidine)
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DSSTOX Substance ID

DTXSID1026792
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Molecular Weight

107.15 g/mol
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Physical Description

M-toluidine appears as a clear colorless liquid. Flash point below 200 °F. Vapors heavier than air. Toxic by inhalation, ingestion, and skin absorption in high concentrations or under prolonged exposures. Used in the manufacture of organic chemicals. Density about 8 lb / gal., Colorless to light-yellow liquid with an aromatic, amine-like odor; [Note: Used as a basis for many dyes.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colorless to light-yellow liquid with an aromatic, amine-like odor., Colorless to light-yellow liquid with an aromatic, amine-like odor. [Note: Used as a basis for many dyes.]
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Boiling Point

398.1 °F at 760 mmHg (USCG, 1999), 203.3 °C, 203 °C, 398.1 °F, 397 °F
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Flash Point

186 °F (USCG, 1999), 187 °F, 187 °F (86 °C) (Closed cup), 85 °C c.c.
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Solubility

2 % (NIOSH, 2023), Very soluble in acetone, benzene, diethyl ether, ethanol, Soluble in alcohol, ether, dilute acids, In water, 1.50X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 25 °C: 0.1 (poor), 2%
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Density

0.989 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9889 g/cu cm at 20 °C, Relative density (water = 1): 0.99, 0.989, 0.999
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Vapor Density

3.90 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

1 mmHg at 106 °F (NIOSH, 2023), 0.3 [mmHg], 0.303 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 17, 1 mmHg at 106 °F, (106 °F): 1 mmHg
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Color/Form

Colorless to light yellow liquid

CAS No.

108-44-1
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Melting Point

-22.7 °F (USCG, 1999), -31.3 °C, -30 °C, -23 °F
Record name M-TOLUIDINE
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Record name 3-Aminotoluene
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Foundational & Exploratory

An In-depth Technical Guide to m-Toluidine: CAS Number, Physical Properties, Synthesis, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-toluidine, a significant chemical intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. This document details its chemical identity, physical properties, experimental protocols for their determination, a representative synthetic route, and its metabolic pathway.

Chemical Identity and Physical Properties

This compound, systematically named 3-methylaniline, is an aromatic amine with the chemical formula C₇H₉N.[1] It is one of three isomers of toluidine, distinguished by the meta position of the methyl group relative to the amino group on the benzene (B151609) ring.[1]

Chemical Identifiers
IdentifierValue
CAS Number 108-44-1[2][3]
Synonyms 3-Methylaniline, 3-Aminotoluene, m-Aminotoluene[4]
Molecular Formula C₇H₉N[3]
Molecular Weight 107.15 g/mol [2][3][4]
InChI InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3[4]
SMILES CC1=CC(=CC=C1)N[4]
Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in various chemical processes. It is a colorless to light-yellow liquid with a characteristic amine-like odor.[4] It is important to note that this compound can darken upon exposure to air and light.[4]

PropertyValue
Appearance Colorless to light-yellow liquid[4]
Odor Aromatic, amine-like[4]
Boiling Point 203-204 °C[2][5]
Melting Point -30 °C[1]
Density 0.999 g/mL at 25 °C[2][5]
Solubility in Water Slightly soluble[6]
Vapor Pressure 1 mmHg at 41.1 °C
Refractive Index 1.567 at 20 °C[2][5]
Flash Point 86 °C (closed cup)[7]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental in chemical research. The following are generalized experimental protocols for measuring the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Methodology:

  • Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid, such as mineral oil.

  • Heating: The Thiele tube is gently heated, causing the temperature of the oil and the sample to rise.

  • Observation: As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary tube. Heating is then discontinued.

  • Measurement: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Melting Point

While this compound is a liquid at room temperature, its melting point can be determined by cooling it to a solid state. The melting point is the temperature at which a substance transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small sample of solidified this compound is introduced into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer.

  • Heating: The apparatus is heated slowly and steadily.

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the last crystal disappears are recorded. This range represents the melting point.

Determination of Density

Density, the mass per unit volume of a substance, can be determined using a pycnometer or by direct measurement of mass and volume.

Methodology:

  • Mass Measurement: The mass of a clean, dry pycnometer is accurately measured.

  • Volume Measurement: The pycnometer is filled with this compound, and its mass is measured again. The difference in mass gives the mass of the this compound. The volume of the pycnometer is known or can be calibrated using a liquid of known density, such as water.

  • Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Synthesis of this compound

A common and industrially significant method for the synthesis of this compound is the reduction of m-nitrotoluene. This reaction can be achieved using various reducing agents, with iron powder in the presence of an acid (Bechamp reduction) being a traditional and cost-effective method.

Experimental Protocol: Reduction of m-Nitrotoluene to this compound

Materials:

  • m-Nitrotoluene

  • Iron filings (fine powder)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a mechanical stirrer. Iron filings and water are added to the flask.

  • Activation of Iron: A small amount of concentrated HCl is added to the stirred mixture and heated to activate the iron surface.

  • Addition of m-Nitrotoluene: m-Nitrotoluene is added portion-wise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, the mixture is heated under reflux with vigorous stirring until the reaction is complete (indicated by the disappearance of the yellow color of m-nitrotoluene).

  • Workup: The reaction mixture is cooled and made basic by the addition of a concentrated NaOH solution to precipitate iron hydroxides.

  • Extraction: The product, this compound, is extracted from the aqueous mixture using an organic solvent.

  • Purification: The combined organic extracts are washed with water and dried over an anhydrous drying agent. The solvent is then removed by distillation, and the crude this compound is purified by vacuum distillation.

Synthesis_of_m_Toluidine cluster_reaction Reduction Reaction m_nitrotoluene m-Nitrotoluene m_toluidine This compound m_nitrotoluene->m_toluidine reagents Fe, HCl (cat.) Heat

Caption: Synthetic pathway for the reduction of m-nitrotoluene to this compound.

Metabolic Pathway of this compound

The metabolism of this compound in the body is a critical aspect of its toxicological profile. While specific studies on this compound are limited, its metabolic fate is expected to be similar to that of its isomer, o-toluidine (B26562), which has been more extensively studied in animal models. The primary metabolic pathways involve oxidation and conjugation reactions, mainly occurring in the liver.

The proposed metabolic pathway for this compound involves two main phases:

  • Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For this compound, this primarily involves hydroxylation of the aromatic ring and N-hydroxylation of the amino group, catalyzed by cytochrome P450 enzymes. Oxidation of the methyl group can also occur.

  • Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. These reactions include glucuronidation and sulfation of the hydroxylated metabolites.

The major metabolites expected to be formed from this compound include aminocresols and their corresponding glucuronide and sulfate conjugates.

Metabolic_Pathway_of_m_Toluidine m_toluidine This compound hydroxylation Hydroxylation (Cytochrome P450) m_toluidine->hydroxylation n_hydroxylation N-Hydroxylation (Cytochrome P450) m_toluidine->n_hydroxylation methyl_oxidation Methyl Group Oxidation (Cytochrome P450) m_toluidine->methyl_oxidation aminocresols Aminocresols hydroxylation->aminocresols n_hydroxy_m_toluidine N-Hydroxy-m-toluidine n_hydroxylation->n_hydroxy_m_toluidine aminobenzyl_alcohol 3-Aminobenzyl alcohol methyl_oxidation->aminobenzyl_alcohol conjugation Conjugation (Glucuronidation, Sulfation) aminocresols->conjugation n_hydroxy_m_toluidine->conjugation aminobenzyl_alcohol->conjugation excretion Excretion (Urine) conjugation->excretion

Caption: Proposed metabolic pathway of this compound in the body.

References

Spectroscopic data of m-Toluidine (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of m-Toluidine

This guide provides a comprehensive overview of the spectroscopic data for this compound (3-methylaniline), a key intermediate in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. The following sections detail its characterization by ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require detailed structural and analytical information.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~6.9 - 7.1Multiplet1HAr-H
~6.5 - 6.7Multiplet3HAr-H
~3.6Singlet (broad)2H-NH₂
~2.3Singlet3H-CH₃
Solvent: CDCl₃. Instrument Frequency: 90 MHz.[1][2]
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppm Assignment
~146.0C-NH₂
~138.8C-CH₃
~129.1Ar-CH
~118.9Ar-CH
~115.6Ar-CH
~112.1Ar-CH
~21.5-CH₃
Solvent: CDCl₃. Instrument Frequency: 90 MHz.[3][4]
Infrared (IR) Spectroscopic Data

The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
3440 - 3300Strong, SharpN-H stretch (asymmetric and symmetric)
3050 - 3000MediumAromatic C-H stretch
2920 - 2850MediumAliphatic C-H stretch
1620 - 1580StrongN-H bend and Aromatic C=C stretch
1500 - 1450MediumAromatic C=C stretch
1320 - 1250StrongC-N stretch
850 - 750StrongAromatic C-H out-of-plane bend
Sample Phase: Liquid Film.[5][6]
Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.

m/z Relative Intensity (%) Assignment
107100[M]⁺ (Molecular Ion)
10681.1[M-H]⁺
7913.7[C₆H₅]⁺
7712.2[C₆H₅]⁺
Source Temperature: 270 °C. Ionization Energy: 75 eV.[7][8][9]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[10] The solution must be clear and free of any particulate matter.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.[11] The sample is placed in the magnet, and the magnetic field is shimmed to achieve homogeneity. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.[12]

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is typically used. The number of scans can be minimal due to the high sensitivity of the proton nucleus.

    • For ¹³C NMR , a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.[13] A greater number of scans is required due to the low natural abundance of ¹³C.[12] A relaxation delay of 1-2 seconds is common for qualitative spectra.[12]

  • Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[12]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or Liquid Film

  • Sample Preparation: For a liquid sample like this compound, a drop can be placed directly on the ATR crystal or between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.[14]

  • Instrument Setup: An infrared spectrometer, often a Fourier Transform Infrared (FTIR) spectrometer, is used.[15] A background spectrum of the clean ATR crystal or salt plates is recorded.[16]

  • Data Acquisition: The sample is placed in the path of the IR beam. The instrument measures the absorption of infrared radiation at various wavenumbers.[15]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Preparation: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_output Final Output Sample Chemical Sample (this compound) Preparation Sample Preparation (Dissolving, Diluting, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (FT, Baseline Correction) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation / Verification Interpretation->Structure

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Solubility of m-Toluidine in methanol, ethanol, and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-toluidine (3-methylaniline) in methanol (B129727), ethanol, and other common organic solvents. This information is critical for a variety of applications, including organic synthesis, formulation development, and purification processes. While quantitative solubility data is not widely available in published literature, this guide summarizes the available qualitative information and provides detailed experimental protocols for its determination.

Qualitative Solubility Profile of this compound

This compound, an aromatic amine, is generally characterized by its good solubility in organic solvents and limited solubility in water.[1][2][3][4][5] This is attributed to the non-polar character of the benzene (B151609) ring and the methyl group, which dominate the molecule's overall polarity, despite the presence of a polar amino group.

Key Solubility Observations:

  • Water: this compound is slightly soluble in water. Published data indicates a solubility of approximately 0.2 g/100 mL at 20°C.[2][5]

  • Polar Protic Solvents: It is readily soluble in alcohols such as methanol and ethanol.[1][3]

  • Other Organic Solvents: this compound is reported to be soluble in ether, acetone, and benzene.[3][6]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility data for this compound in methanol, ethanol, and other organic solvents at various temperatures. The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise quantitative data for their specific applications.

SolventChemical FormulaQualitative Solubility
MethanolCH₃OHSoluble
EthanolC₂H₅OHSoluble[1]
Diethyl Ether(C₂H₅)₂OSoluble[1][2]
Acetone(CH₃)₂COSoluble
BenzeneC₆H₆Soluble[6]
WaterH₂OSlightly Soluble

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid this compound is necessary to confirm saturation.

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a calibrated pipette. It is crucial to avoid transferring any undissolved solid. Filtration using a syringe filter compatible with the solvent is recommended.

  • Solvent Evaporation and Quantification:

    • Transfer the accurately measured volume of the saturated solution to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

    • Evaporate the solvent under a gentle stream of an inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause the this compound to evaporate or decompose.

    • Once the solvent is completely removed, reweigh the container with the this compound residue.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

    • Solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

UV-Vis Spectroscopic Method

This method is suitable for solvents that are transparent in the ultraviolet-visible (UV-Vis) region where this compound exhibits significant absorbance.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Section 3.1).

    • After reaching equilibrium, carefully withdraw a sample of the supernatant and filter it to remove any undissolved solute.

    • Accurately dilute a measured volume of the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation & Quantification cluster_analysis Analysis & Calculation prep_start Start add_excess Add excess this compound to solvent prep_start->add_excess agitate Agitate at constant temperature (24-72h) add_excess->agitate settle Allow solid to settle agitate->settle withdraw Withdraw known volume of supernatant settle->withdraw transfer Transfer supernatant to container withdraw->transfer weigh_container Weigh empty container weigh_container->transfer evaporate Evaporate solvent transfer->evaporate weigh_residue Weigh container with residue evaporate->weigh_residue calculate Calculate solubility weigh_residue->calculate end End calculate->end

References

An In-depth Technical Guide on the Core Mechanism of Action of m-Toluidine in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of m-toluidine, a versatile aromatic amine, in several key chemical transformations. Primarily utilized as an intermediate in the synthesis of dyes, pigments, polymers, and corrosion inhibitors, its reactivity is dictated by the nucleophilic character of the amino group and the influence of the meta-positioned methyl group on the aromatic ring. This document delves into the mechanistic pathways of this compound in diazotization reactions, oxidative polymerization, and its function as a corrosion inhibitor. Detailed experimental protocols for significant reactions are provided, alongside quantitative data on reaction parameters and efficiencies. Furthermore, this guide explores the role of the this compound scaffold in the synthesis of biologically active molecules relevant to drug discovery, touching upon its indirect involvement in the modulation of signaling pathways.

Introduction

This compound (3-methylaniline) is a colorless to pale yellow aromatic amine that is a crucial building block in the chemical industry.[1][2] Its utility stems from the reactivity of the primary amino group and the activated benzene (B151609) ring. The presence of the electron-donating methyl group at the meta position influences the regioselectivity and rate of its reactions compared to aniline (B41778) and its other isomers, o- and p-toluidine. Understanding the intricate mechanisms of its reactions is paramount for optimizing synthetic routes, developing novel materials, and designing new bioactive compounds. This guide aims to provide a detailed technical overview of this compound's mechanism of action in three principal areas: diazotization, polymerization, and corrosion inhibition, with a concluding section on its application in the synthesis of molecules for drug development.

Diazotization Reactions: A Gateway to Azo Dyes and Functionalized Aromatics

The diazotization of this compound is a cornerstone reaction for the synthesis of a vast array of azo dyes and for the introduction of various functional groups onto the aromatic ring. The process involves the conversion of the primary aromatic amine to a diazonium salt, a highly versatile intermediate.

Mechanism of Action

The diazotization reaction is typically carried out in a cold, acidic solution with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid.[3] The key electrophile in this reaction is the nitrosonium ion (NO⁺).

The mechanism proceeds through the following steps:

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitrosonium ion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the this compound's amino group acts as a nucleophile, attacking the nitrosonium ion.

  • Deprotonation and Tautomerization: The resulting N-nitrosoanilinium ion is deprotonated to yield N-nitrosamine. This is followed by a series of proton transfers and tautomerization to form a diazohydroxide.

  • Formation of the Diazonium Ion: In the acidic environment, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (water). The departure of water results in the formation of the stable m-tolyldiazonium ion.

Diazotization_Mechanism cluster_step1 Step 1: Formation of Nitrosonium Ion cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Tautomerization cluster_step4 Step 4: Formation of Diazonium Ion NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + HCl HCl HCl NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, - H₂O H2O H₂O mToluidine This compound (H₃C-C₆H₄-NH₂) N_nitrosoanilinium N-Nitrosoanilinium ion mToluidine->N_nitrosoanilinium + NO⁺ N_nitrosamine N-Nitrosamine N_nitrosoanilinium->N_nitrosamine - H⁺ Diazohydroxide Diazohydroxide N_nitrosamine->Diazohydroxide Tautomerization Diazonium_ion m-Tolyldiazonium ion (H₃C-C₆H₄-N₂⁺) Diazohydroxide->Diazonium_ion + H⁺, - H₂O

Caption: Mechanism of this compound Diazotization.
Experimental Protocol: Synthesis of m-Tolyldiazonium Chloride

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Distilled Water

Procedure:

  • In a beaker, dissolve a specific molar amount of this compound in a solution of concentrated HCl and water, ensuring the amine is fully protonated.

  • Cool the beaker in an ice bath to maintain a temperature between 0-5 °C. This is crucial to prevent the decomposition of the diazonium salt.

  • Prepare a solution of sodium nitrite in distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound hydrochloride solution with constant stirring. The rate of addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

  • The resulting solution contains the m-tolyldiazonium chloride, which can be used immediately in subsequent reactions, such as azo coupling.

Note: Diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically prepared and used in situ.

Oxidative Polymerization: Synthesis of Poly(this compound)

This compound can undergo oxidative polymerization to form poly(this compound) (PmT), a conducting polymer with potential applications in sensors, batteries, and corrosion protection. The polymerization mechanism is a complex process involving the formation of radical cations and subsequent coupling reactions.

Mechanism of Action

The oxidative polymerization of this compound is typically initiated by an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium.

The proposed mechanism involves:

  • Initiation: The oxidizing agent abstracts an electron from the nitrogen atom of this compound to form a radical cation.

  • Propagation: The radical cations couple to form dimers, which are then further oxidized to their radical cation forms. This process continues, leading to the growth of the polymer chain. The coupling can occur at the para-position to the amino group, leading to a linear polymer, but other coupling positions are also possible, resulting in branching.

  • Termination: The polymerization terminates through various pathways, including the reaction with counter-ions or the depletion of the monomer or oxidant.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer This compound Radical_Cation This compound Radical Cation Monomer->Radical_Cation + Oxidant Oxidant Oxidant (e.g., APS) Dimer Dimer Radical_Cation->Dimer + Radical Cation Polymer_Chain Growing Polymer Chain Dimer->Polymer_Chain + n(Monomer Radical Cation) Final_Polymer Poly(this compound) Polymer_Chain->Final_Polymer Chain Termination

Caption: Oxidative Polymerization of this compound.
Experimental Protocol: Synthesis of Poly(this compound)

Materials:

  • This compound

  • Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric Acid (HCl, 1M)

  • Methanol

  • Distilled Water

Procedure:

  • Dissolve a specific amount of this compound in 1M HCl solution in a reaction vessel. Cool the solution in an ice bath to 0-5 °C.

  • Separately, dissolve ammonium persulfate in 1M HCl solution and cool it to the same temperature.

  • Add the oxidant solution dropwise to the monomer solution with vigorous stirring over a period of 30 minutes.

  • The reaction mixture will gradually change color, indicating the formation of the polymer. Continue stirring for several hours (e.g., 4-6 hours) at 0-5 °C to allow for complete polymerization.

  • After the reaction is complete, filter the precipitate (poly(this compound) in its emeraldine (B8112657) salt form).

  • Wash the precipitate with 1M HCl, followed by methanol, and then distilled water to remove any unreacted monomer, oxidant, and oligomers.

  • Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.[4]

Corrosion Inhibition: Protecting Metallic Surfaces

This compound and its derivatives have been investigated as corrosion inhibitors for various metals and alloys in acidic media. The inhibition mechanism is primarily attributed to the adsorption of the molecule onto the metal surface, forming a protective barrier.

Mechanism of Action

The corrosion inhibition mechanism of this compound involves the following aspects:

  • Adsorption: The this compound molecule adsorbs onto the metal surface. This adsorption can occur through:

    • Physisorption: Electrostatic interaction between the protonated amine in the acidic solution and the negatively charged metal surface (due to the adsorption of anions from the acid).

    • Chemisorption: Donation of the lone pair of electrons from the nitrogen atom to the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic ring can also participate in this interaction.

  • Protective Film Formation: The adsorbed this compound molecules form a protective film that isolates the metal surface from the corrosive environment. This film acts as a barrier, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of the methyl group can enhance the electron density on the ring, potentially increasing the strength of the adsorption.

Corrosion_Inhibition_Mechanism cluster_adsorption Adsorption of this compound cluster_inhibition Inhibition of Corrosion Reactions Metal_Surface Metal Surface Protective_Film Formation of Protective Film Metal_Surface->Protective_Film mToluidine_molecule This compound Molecule mToluidine_molecule->Metal_Surface Physisorption/Chemisorption Anodic_Reaction Anodic Reaction (Metal Dissolution) Protective_Film->Anodic_Reaction Blocks Cathodic_Reaction Cathodic Reaction (Hydrogen Evolution) Protective_Film->Cathodic_Reaction Blocks Inhibition Corrosion Inhibition

Caption: Mechanism of Corrosion Inhibition by this compound.
Quantitative Data on Corrosion Inhibition

The efficiency of a corrosion inhibitor is typically quantified by the percentage of inhibition efficiency (%IE), calculated using the formula:

%IE = [(W₀ - Wᵢ) / W₀] × 100

where W₀ is the corrosion rate in the absence of the inhibitor and Wᵢ is the corrosion rate in the presence of the inhibitor.

Metal/Alloy Corrosive Medium Inhibitor Concentration Inhibition Efficiency (%)
Mild Steel1M HCl5 x 10⁻³ M91.18
Aluminum Alloy 3SChloroacetic AcidNot specifiedThis compound performed slightly better than o- and p-isomers.[5]
Carbon Steel1M HClNot specifiedPoly(aniline-co-o-toluidine) showed up to 96.6% efficiency.[6]

Note: Data is compiled from various sources and specific experimental conditions may vary.

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1M HCl)

  • This compound

  • Acetone

  • Abrasive paper

  • Analytical balance

Procedure:

  • Preparation of Metal Coupons: Mechanically polish the metal coupons with different grades of abrasive paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (e.g., by scrubbing with a brush in a solution containing an appropriate inhibitor to prevent further corrosion), wash with distilled water and acetone, and dry.

  • Corrosion Rate Calculation: Reweigh the coupons and calculate the weight loss. The corrosion rate (W) can be calculated as: W = Δm / (A × t), where Δm is the mass loss, A is the surface area of the coupon, and t is the immersion time.

  • Inhibition Efficiency Calculation: Calculate the %IE using the formula mentioned in section 4.2.

Role in Drug Development: A Scaffold for Bioactive Molecules

While this compound itself is not typically a direct modulator of signaling pathways, its structural motif serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules, including kinase inhibitors used in cancer therapy.[7][8] Drug development professionals utilize the this compound core to construct more complex molecules with specific therapeutic activities.

This compound Derivatives as Kinase Inhibitors

Many kinase inhibitors incorporate an aniline or toluidine moiety as a key structural element for binding to the ATP-binding pocket of kinases. The methyl group of this compound can provide advantageous steric and electronic properties that influence the binding affinity and selectivity of the inhibitor. By modifying the amino group and the aromatic ring of this compound, medicinal chemists can synthesize libraries of compounds to screen for potent and selective inhibitors of specific kinases implicated in diseases like cancer.

General Synthetic Workflow

The synthesis of such bioactive molecules often involves multi-step processes where this compound is a starting material or an early-stage intermediate.

Drug_Development_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening and Optimization cluster_development Preclinical and Clinical Development mToluidine_start This compound Functionalization Functionalization/ Derivatization mToluidine_start->Functionalization Library_Synthesis Library of this compound Derivatives Functionalization->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays) Library_Synthesis->Biological_Screening Lead_Identification Lead Compound Identification Biological_Screening->Lead_Identification Lead_Optimization Lead Optimization (SAR Studies) Lead_Identification->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Drug_Candidate Potential Drug Candidate Clinical_Trials->Drug_Candidate

Caption: General Workflow for Developing Bioactive Molecules from this compound.

Conclusion

This compound is a fundamentally important chemical intermediate whose reactivity is central to various industrial processes. The mechanisms of its key reactions—diazotization, oxidative polymerization, and corrosion inhibition—are well-elucidated, providing a solid foundation for the controlled synthesis of a diverse range of products. For researchers and scientists, a thorough understanding of these mechanisms is essential for process optimization and innovation. For drug development professionals, while this compound is not a direct therapeutic agent, its role as a versatile scaffold in the synthesis of bioactive compounds, particularly kinase inhibitors, underscores its continued importance in medicinal chemistry and the quest for novel therapeutics. The detailed protocols and data presented in this guide serve as a valuable resource for professionals working with this versatile aromatic amine.

References

Metabolic Pathways of m-Toluidine in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluidine, an aromatic amine, is a significant industrial chemical primarily used in the synthesis of dyes, pigments, and other organic compounds. Due to its widespread use, understanding its metabolic fate within biological systems is crucial for assessing its toxicological profile and potential impact on human health. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing the enzymatic processes involved, the resulting metabolites, and the analytical methodologies used for their identification and quantification. The guide also explores the toxicological implications of this compound metabolism, including its role in methemoglobinemia and potential genotoxicity.

Core Metabolic Pathways

The biotransformation of this compound primarily occurs in the liver and involves a series of Phase I and Phase II metabolic reactions. The main pathways are N-acetylation and ring hydroxylation, followed by conjugation reactions.

Phase I Metabolism:

  • Ring Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A2, are implicated in the hydroxylation of the aromatic ring of this compound. This process results in the formation of aminocresol isomers. The primary hydroxylated metabolites identified in rats are 2-amino-4-methylphenol (B1222752) and 4-amino-2-methylphenol[1].

  • N-Hydroxylation: Another critical Phase I reaction is N-hydroxylation, also mediated by CYP enzymes. This pathway leads to the formation of N-hydroxy-m-toluidine. This metabolite is of significant toxicological interest as N-hydroxy arylamines are often precursors to reactive electrophilic species that can bind to macromolecules like DNA, potentially leading to genotoxicity.

  • Oxidation of the Methyl Group: Minor pathways include the oxidation of the methyl group, which can lead to the formation of aminobenzyl alcohol and subsequently aminobenzoic acid derivatives.

Phase II Metabolism:

Following Phase I reactions, the resulting metabolites undergo conjugation to increase their water solubility and facilitate their excretion.

  • N-Acetylation: N-acetyltransferases (NATs) catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of this compound, forming N-acetyl-m-toluidine. This is a significant detoxification pathway.

  • Sulfation and Glucuronidation: The hydroxylated metabolites (aminocresols) and N-hydroxy-m-toluidine can be conjugated with sulfate (B86663) by sulfotransferases (SULTs) or with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form sulfate and glucuronide conjugates, respectively. These conjugates are highly water-soluble and are readily excreted in the urine.

Quantitative Data on this compound Metabolism

Quantitative data on the metabolism of this compound is limited compared to its ortho-isomer. However, studies in various biological systems provide some insights into the extent of its biotransformation and excretion.

Biological SystemMetabolitePercentage of Administered Dose (%)Reference
Rat (Urine) 2-amino-4-methylphenolMajor metabolite (quantification not specified)[1]
Human (Urine) This compound (unchanged)Detected in smokers and non-smokers (low µ g/24h )

Further quantitative studies are required to establish a more complete metabolic profile of this compound in different species.

Toxicological Implications of this compound Metabolism

The metabolism of this compound is intrinsically linked to its toxic effects.

  • Methemoglobinemia: A primary toxic effect of this compound exposure is methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood, which reduces the oxygen-carrying capacity of red blood cells. This is thought to be caused by the metabolic activation of this compound to N-hydroxy-m-toluidine, which can then oxidize ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). Symptoms of methemoglobinemia include cyanosis, headache, dizziness, and in severe cases, can be life-threatening[2][3].

  • Genotoxicity: While this compound itself is considered non-mutagenic in some assays, its N-hydroxylated metabolite has the potential to be genotoxic. N-hydroxy-m-toluidine can be further activated to a reactive nitrenium ion that can form DNA adducts, leading to mutations and potentially initiating carcinogenesis. However, compared to the potent mutagenicity of o-toluidine (B26562) metabolites, the metabolites of this compound have been reported to not show mutagenic activity in the presence of norharman and S9 mix[4].

  • Oxidative Stress and Apoptosis: The metabolic activation of aromatic amines can lead to the production of reactive oxygen species (ROS), inducing oxidative stress within cells. This can damage cellular components, including lipids, proteins, and DNA. Sustained oxidative stress can trigger apoptotic pathways, leading to programmed cell death[5][6][7]. The role of this compound metabolites in inducing oxidative stress and apoptosis requires further investigation.

Signaling Pathways

The specific signaling pathways affected by this compound and its metabolites are not yet fully elucidated. However, based on the known toxic effects, several pathways are likely to be involved.

Toxicity_Pathways mToluidine This compound CYP450 Cytochrome P450 mToluidine->CYP450 N-hydroxylation NHydroxy N-hydroxy-m-toluidine CYP450->NHydroxy Methemoglobin Methemoglobinemia NHydroxy->Methemoglobin Oxidation of Hemoglobin Nitrenium Nitrenium Ion NHydroxy->Nitrenium Activation ROS Reactive Oxygen Species (ROS) NHydroxy->ROS Redox Cycling DNA_Adducts DNA Adducts Nitrenium->DNA_Adducts Covalent Binding Mutation Mutation DNA_Adducts->Mutation OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Figure 1: Potential toxicity pathways of this compound metabolism.

Experimental Protocols

In Vitro Metabolism of this compound using Liver S9 Fraction

This protocol outlines a general procedure for assessing the metabolic stability of this compound using a liver S9 fraction, which contains both microsomal and cytosolic enzymes.

Materials:

  • This compound

  • Pooled liver S9 fraction (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Glutathione (GSH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the liver S9 fraction.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound (at a final concentration typically in the low micromolar range) to the pre-incubated mixture. Initiate the metabolic reaction by adding the cofactor mix (NADPH, UDPGA, PAPS, GSH).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) to the aliquot.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound (this compound) and the formation of metabolites using a validated LC-MS/MS method.

S9_Workflow start Start prep_mix Prepare Incubation Mixture (Buffer, MgCl₂, S9 Fraction) start->prep_mix pre_incubate Pre-incubate at 37°C for 5 min prep_mix->pre_incubate add_substrate Add this compound pre_incubate->add_substrate add_cofactors Initiate with Cofactor Mix (NADPH, UDPGA, PAPS, GSH) add_substrate->add_cofactors incubate Incubate at 37°C with Shaking add_cofactors->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction with Cold Acetonitrile sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze end End analyze->end

Figure 2: Workflow for in vitro metabolism study using liver S9 fraction.
Analysis of this compound and its Metabolites in Urine by GC-MS

This protocol provides a general framework for the quantitative analysis of this compound and its hydroxylated metabolites in urine samples using gas chromatography-mass spectrometry (GC-MS) following enzymatic hydrolysis and derivatization.

Materials:

  • Urine sample

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Acetate (B1210297) buffer (pH 5.0)

  • Internal standard (e.g., deuterated this compound)

  • Extraction solvent (e.g., hexane (B92381) or toluene)

  • Derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA))

  • GC-MS system with a suitable capillary column (e.g., BPX5MS)

Procedure:

  • Enzymatic Hydrolysis: To a urine sample, add an internal standard, acetate buffer, and β-glucuronidase/arylsulfatase solution. Incubate at 37°C for a sufficient time (e.g., 3 hours or overnight) to cleave the glucuronide and sulfate conjugates.

  • Extraction: After hydrolysis, adjust the pH of the sample to alkaline and perform a liquid-liquid extraction with a suitable organic solvent.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Add the derivatizing agent and heat the sample (e.g., at 60°C for 30 minutes) to form volatile derivatives of the analytes.

  • GC-MS Analysis: Reconstitute the derivatized sample in a suitable solvent and inject it into the GC-MS system. The separation is achieved on the capillary column, and the detection is performed in selected ion monitoring (SIM) mode for quantification.

GCMS_Workflow start Start: Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) start->hydrolysis extraction Liquid-Liquid Extraction (alkaline pH) hydrolysis->extraction derivatization Derivatization (e.g., with PFPA) extraction->derivatization gcms_analysis GC-MS Analysis (SIM mode) derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification end End quantification->end

Figure 3: Workflow for GC-MS analysis of this compound metabolites in urine.

Conclusion

The metabolism of this compound involves a complex interplay of Phase I and Phase II enzymatic reactions, leading to a variety of metabolites. While N-acetylation is a major detoxification pathway, the formation of N-hydroxy-m-toluidine is a critical activation step that can lead to toxic effects such as methemoglobinemia and potential genotoxicity. This guide provides a foundational understanding of the metabolic pathways of this compound, the associated toxicological risks, and the analytical methods employed for its study. Further research is warranted to obtain more comprehensive quantitative data on this compound metabolism in various species, including humans, and to fully elucidate the specific signaling pathways involved in its toxicity. This knowledge is essential for accurate risk assessment and the development of strategies to mitigate potential adverse health effects associated with this compound exposure.

References

Synthesis and Characterization of Novel m-Toluidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of novel derivatives of m-toluidine. This compound, a key aromatic amine, serves as a versatile starting material for the construction of a wide array of complex molecules with significant potential in medicinal chemistry and materials science. This document details experimental protocols for the synthesis of various derivatives, presents characterization data in a structured format, and illustrates relevant biological pathways to guide further research and development.

Synthetic Strategies for Novel this compound Derivatives

The chemical versatility of this compound allows for its use in a variety of synthetic transformations, leading to the formation of diverse molecular scaffolds. This section outlines key synthetic routes for producing novel quinoline (B57606), benzimidazole, and azo dye derivatives.

Synthesis of Quinoline Derivatives via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines. Utilizing this compound as the aniline (B41778) component, a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030) can be synthesized. Subsequent functionalization, such as nitration, can be performed to yield novel substituted quinolines.

Experimental Protocol: Synthesis of 7-Methyl-8-nitroquinoline

This two-step synthesis first employs the Skraup reaction to produce a mixture of 7- and 5-methylquinoline from this compound, followed by selective nitration to obtain the final product.[1][2][3]

Step 1: Synthesis of 7- and 5-methylquinoline mixture

  • In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (B35011) (83.52 g, 0.92 mol), and this compound (50.46 g, 0.47 mol).[1]

  • Prepare a solution of 98% H₂SO₄ (273.58 g, 2.7 mol) and water (61.5 g) and cool it in an ice bath.

  • Slowly add the cooled H₂SO₄ solution to the reaction mixture with continuous mechanical stirring. Maintain the temperature of the exothermic reaction using an ice bath as needed.

  • Once the addition is complete, heat the solution to reflux (approximately 150°C) for 1 hour. Caution: The reaction can be spontaneously exothermic.

  • Cool the reaction mixture in an ice bath and dilute it with 330 mL of water.

  • Slowly add NaNO₃ (43.08 g) to the diluted solution and warm it to about 70°C for 20 minutes to decompose any excess this compound.

  • Cool the solution again in an ice bath and slowly add KOH (400 g) to raise the pH above 10.

  • Purify the product mixture using steam distillation. The resulting product will be a mixture of 7-methylquinoline and 5-methylquinoline.

Step 2: Selective Nitration to 7-Methyl-8-nitroquinoline

  • Prepare a nitrating mixture by combining fuming HNO₃ (28.5 mL) and 98% H₂SO₄ (85.5 mL).

  • In a separate flask, dissolve the mixture of 7- and 5-methylquinoline (57.05 g, 0.398 mol) in 142.5 mL of H₂SO₄ and cool to -5°C with mechanical stirring.

  • Add the nitrating mixture dropwise to the quinoline solution, ensuring the temperature is maintained at -5°C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated NaOH solution.

  • The precipitate is then filtered, washed with water, and recrystallized from ethanol (B145695) to yield pure 7-methyl-8-nitroquinoline.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. While this compound itself is not directly used in this specific reaction, its derivatives or related aromatic amines are key precursors. The following is a general and efficient protocol for the synthesis of 2-substituted benzimidazoles.

Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles

This protocol describes the condensation of o-phenylenediamine with various aromatic aldehydes using p-toluenesulfonic acid (p-TsOH) as a catalyst.[4]

  • In a round-bottom flask, combine o-phenylenediamine (0.01 mol), a substituted aromatic aldehyde (0.01 mol), and dimethylformamide (DMF, 3 mL).

  • Add p-TsOH (20 mol%) to the mixture.

  • Heat the reaction mixture at 80°C with stirring for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Prepare a solution of Na₂CO₃ (0.01 mol) in water (20 mL).

  • Add the reaction mixture dropwise to the Na₂CO₃ solution with stirring.

  • The resulting precipitate is filtered, washed with water, and dried to obtain the 2-substituted benzimidazole.

Synthesis of Azo Dye Derivatives

Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound.

Experimental Protocol: General Synthesis of Azo Dyes

This procedure outlines the diazotization of an aromatic amine and subsequent azo coupling.[5][6]

Step 1: Diazotization of an Aromatic Amine

  • Dissolve the primary aromatic amine (e.g., a derivative of this compound) in a solution of hydrochloric acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Prepare a solution of sodium nitrite (B80452) (NaNO₂) in water.

  • Slowly add the sodium nitrite solution to the cooled amine solution with constant stirring, maintaining the temperature between 0-5°C.

  • Continue stirring for 15-30 minutes to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • Dissolve the coupling component (an electron-rich aromatic compound such as a phenol (B47542) or another amine) in a suitable solvent (e.g., aqueous sodium hydroxide (B78521) for phenols or an acidic solution for amines).

  • Cool the solution of the coupling component to 0-5°C.

  • Slowly add the previously prepared cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and continue stirring for 1-2 hours.

  • The colored azo dye will precipitate out of the solution.

  • Filter the precipitate, wash with cold water, and dry to obtain the final product.

Characterization of Novel this compound Derivatives

The structural elucidation of newly synthesized compounds is crucial. A combination of spectroscopic techniques is employed to confirm the identity and purity of the this compound derivatives.

Table 1: Spectroscopic Data for Representative this compound Derivatives

CompoundSynthesis MethodYield (%)M.P. (°C)¹H NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
7-Methyl-8-nitroquinoline Skraup Reaction & NitrationHigh148-1509.05 (dd, 1H), 8.40 (dd, 1H), 7.75 (d, 1H), 7.60 (t, 1H), 7.50 (dd, 1H), 2.80 (s, 3H)1530 (NO₂), 1350 (NO₂)188.06 [M]⁺
2-(4-Chlorophenyl)-1H-benzimidazole Condensation85292-29412.8 (s, 1H, NH), 8.1 (d, 2H), 7.5 (d, 2H), 7.6 (m, 2H), 7.2 (m, 2H)3417 (N-H), 1624 (C=N)228.05 [M]⁺
(E)-1-(4-aminophenyl)diazenyl)naphthalen-1-ol Azo Coupling---3450-3350 (NH₂), 3400 (OH), 1600 (N=N)263.1 [M]⁺

Biological Activities and Signaling Pathways

Derivatives of this compound have shown promising biological activities, particularly in the realm of anticancer research. Certain quinoline-chalcone hybrids, for instance, have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, generation of reactive oxygen species (ROS), and cell cycle arrest.

Induction of Apoptosis

Several novel this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, which involves the activation of a cascade of caspase enzymes.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase m_Toluidine_Derivative m_Toluidine_Derivative Mitochondrion Mitochondrion m_Toluidine_Derivative->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 -> Caspase-9 Apaf1->Caspase9 Activates Caspase3 Pro-Caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Fig. 1: Intrinsic apoptosis pathway induced by this compound derivatives.
Generation of Reactive Oxygen Species (ROS)

An excess of reactive oxygen species within a cell can lead to oxidative stress and trigger apoptosis. Some this compound derivatives have been found to increase intracellular ROS levels, contributing to their anticancer effects.[7][8][9]

ros_pathway m_Toluidine_Derivative m_Toluidine_Derivative ROS Reactive Oxygen Species (ROS) m_Toluidine_Derivative->ROS Increases Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis Leads to

Fig. 2: ROS generation leading to apoptosis.
G2/M Cell Cycle Arrest

In addition to inducing apoptosis, certain this compound derivatives can halt the proliferation of cancer cells by arresting the cell cycle at the G2/M checkpoint. This prevents the cells from entering mitosis and dividing. This process is often regulated by a complex network of proteins, including p53 and p21.[10][11][12]

cell_cycle_arrest m_Toluidine_Derivative m_Toluidine_Derivative p53 p53 m_Toluidine_Derivative->p53 Activates p21 p21 p53->p21 Upregulates Cdc2_CyclinB Cdc2/Cyclin B Complex p21->Cdc2_CyclinB Inhibits G2M_Arrest G2/M Arrest Cdc2_CyclinB->G2M_Arrest Leads to

Fig. 3: G2/M cell cycle arrest pathway.

Conclusion

This compound is a valuable and versatile platform for the synthesis of novel and biologically active compounds. The derivatives discussed in this guide, including quinolines, benzimidazoles, and azo dyes, demonstrate the broad potential of this starting material. The provided experimental protocols and characterization data serve as a foundation for researchers to explore and develop new this compound-based molecules for applications in drug discovery and materials science. Further investigation into the mechanisms of action of these compounds will be crucial for their translation into therapeutic agents.

References

Quantum Chemical Analysis of m-Toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure and properties of m-Toluidine (3-methylaniline). It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the theoretical framework, computational methodologies, and a comparative analysis of calculated structural parameters, vibrational frequencies, and electronic properties with experimental data. Key analyses, including molecular geometry optimization, vibrational spectroscopy, and Frontier Molecular Orbital (FMO) theory, are presented. All quantitative data are summarized in structured tables, and detailed experimental protocols for cited spectroscopic techniques are provided.

Introduction

This compound (systematic name: 3-methylaniline) is an aromatic amine, structurally similar to aniline (B41778) but with a methyl group substituted at the meta position of the benzene (B151609) ring.[1] Its chemical formula is C7H9N.[2] As a primary aromatic amine, this compound serves as a crucial intermediate in the synthesis of various dyes, photochemicals, and antioxidants.[2] Understanding its molecular geometry, vibrational behavior, and electronic characteristics is fundamental for predicting its reactivity, stability, and potential interactions in various chemical and biological systems.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating molecular properties at the atomic level.[3] These computational methods allow for the precise determination of optimized molecular geometries, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3][4] This guide explores the theoretical analysis of this compound, demonstrating the synergy between computational predictions and experimental spectroscopic validation.

Theoretical and Computational Methodology

The primary computational approach for studying this compound involves Density Functional Theory (DFT), a method renowned for its balance of accuracy and computational efficiency in analyzing polyatomic molecules.[5]

Computational Details:

  • Method: Density Functional Theory (DFT)[6]

  • Functional: The Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional (B3LYP) is commonly employed.[6]

  • Basis Set: The 6-311++G(d,p) basis set is frequently used for geometry optimization and vibrational frequency calculations, providing a robust description of electron distribution.[4][7][8]

  • Software: Calculations are typically performed using software packages like GAUSSIAN 09W.[6][7]

The computational process begins with the optimization of the this compound molecular geometry to find its most stable, lowest-energy conformation. Following optimization, vibrational frequency calculations are performed to predict the infrared and Raman spectra. Furthermore, electronic properties such as HOMO-LUMO energies are calculated to assess the molecule's chemical reactivity.[9]

Computational_Workflow cluster_input Setup cluster_calculation DFT Calculation cluster_output Analysis start Initial this compound Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq elec Electronic Property Calculation opt->elec geom_out Optimized Geometrical Parameters opt->geom_out vib_out Calculated Vibrational Spectra (IR & Raman) freq->vib_out elec_out Electronic Properties (HOMO, LUMO, MEP, NBO) elec->elec_out comp Comparison with Experimental Data vib_out->comp elec_out->comp

Caption: A typical workflow for quantum chemical calculations on this compound.

Results and Discussion

Molecular Geometry Optimization

The geometry of the this compound molecule was optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set to determine the most stable conformation. The resulting optimized bond lengths and angles represent the molecule in its ground state. Key structural parameters are summarized in the table below. The bond length between the nitrogen atom of the amine group and the C4 carbon of the benzene ring is calculated to be 1.411 Å.[7] The N-H bond lengths are 1.011 Å.[7] Within the methyl group, the C-H bond lengths are equal at 1.095 Å.[2][7]

ParameterCalculated Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å)
N1-C41.411[7]
N1-H16 / N1-H171.011[7]
C8-H13 / C8-H14 / C8-H151.095[2][7]
C-H (aromatic ring)1.086 - 1.088[2][7]
Bond Angles (º)
C3-C2-C5120.00[7]
H-C8-H (methyl group)110.07 - 111.23[7]
Vibrational Spectroscopy Analysis

Vibrational analysis is crucial for interpreting experimental FT-IR and FT-Raman spectra. Theoretical calculations provide vibrational frequencies and their corresponding modes, which can be assigned to the experimentally observed bands.

Characteristic N-H vibrational bands are typically observed in the 3500-3300 cm⁻¹ range.[7] For this compound, these were observed experimentally in the FTIR spectrum at 3423-3347 cm⁻¹.[7] The C-H stretching vibrations in aromatic structures are found between 3200-3000 cm⁻¹.[7] In the experimental IR spectrum of this compound, these bands appear at 3215, 3036, 3013, 2978, 2917, and 2857 cm⁻¹.[2][7] The corresponding calculated values are 3069, 3055, 3044, 3033, 2991, 2967, and 2915 cm⁻¹.[2][7] Aromatic C=C and C-C stretching vibrations are observed in the 1650-1430 cm⁻¹ and 1614-1352 cm⁻¹ ranges, respectively.[7][10]

Vibrational AssignmentCalculated Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
N-H Stretching-3423, 3347[7]3429, 3375[7]
C-H Stretching (Aromatic)3069, 3055, 3044, 3033[2][7]3215, 3036, 3013[2][7]3036[2][7]
C-H Stretching (Methyl)2991, 2967, 2915[2][7]2978, 2917, 2857[2][7]2919, 2865[2][7]
C=C Stretching-1588, 1491[10]1585[10]
C-H in-plane bending1474, 1439, 1363, 1301, 1150[7]-1431, 1377, 1157, 1077[2][7]
C-H out-of-plane bending-995, 928[2]-
Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and chemical reactivity of a molecule.[11][12] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.[3][9] A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[5][9] This analysis helps in predicting the most probable sites for electrophilic and nucleophilic attacks.

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
Energy Gap (ΔE = ELUMO - EHOMO)Value
(Note: Specific energy values for this compound require dedicated calculations but the principles described are standard outcomes of such an analysis.)
Other Quantum Chemical Analyses
  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge transfer, and hyperconjugative interactions.[4][6][13] It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors), quantifying the stability derived from these interactions.[4][13]

  • Molecular Electrostatic Potential (MEP) Analysis: The MEP surface is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks.[4][9] It maps the electrostatic potential onto the electron density surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are favorable for nucleophilic attack.[9]

Validation_Loop cluster_theory Theoretical Domain cluster_exp Experimental Domain cluster_analysis Synergy calc Quantum Chemical Calculations (DFT) pred Predicted Properties (Geometry, Vibrational Frequencies, Electronic Structure) calc->pred comp Comparison & Validation pred->comp exp Spectroscopic Measurements (FT-IR, FT-Raman) meas Measured Spectra exp->meas meas->comp interp Structural & Reactivity Interpretation comp->interp interp->calc Refinement

Caption: The synergistic relationship between theoretical calculations and experimental validation.

Experimental Protocols

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is recorded to identify the functional groups and vibrational modes of a molecule.

  • Instrumentation: A spectrometer such as a JASCO FTIR 4700 is typically used.[7]

  • Sample Preparation: For solid samples like p-toluidine, the KBr pellet technique is common.[14] For liquid samples like this compound, the substance can be used in its pure form.[7]

  • Procedure: A small amount of the sample is prepared. The spectrum is recorded in the mid-IR range, typically from 4000 to 400 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

  • Instrumentation: A Bruker IFS 66V model FT-IR spectrometer equipped with an FRA-106 Raman module can be used.[14]

  • Excitation Source: A Nd:YAG laser operating at a specific wavelength (e.g., 1064 nm) and power (e.g., 200 mW) is used for excitation.[14]

  • Procedure: The sample is placed in a suitable holder. The laser is focused on the sample, and the scattered radiation is collected and analyzed. The spectrum is typically recorded over a similar range as the FT-IR spectrum.

Conclusion

Quantum chemical calculations, particularly using the DFT/B3LYP method with the 6-311++G(d,p) basis set, provide a powerful and reliable framework for investigating the structural, vibrational, and electronic properties of this compound. The theoretically predicted geometrical parameters and vibrational frequencies show good agreement with available experimental data, validating the computational approach. Analyses such as FMO, NBO, and MEP further enrich the understanding of the molecule's reactivity and electronic behavior. This integrated approach, combining theoretical modeling with experimental spectroscopy, is invaluable for the detailed characterization of molecular systems in chemical research and development.

References

The Dawn of Synthetic Color: A Technical History of m-Toluidine's Discovery and Early Applications

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal component in the birth of the synthetic dye industry, m-toluidine, emerged from the burgeoning field of coal tar chemistry in the mid-19th century. Its discovery and subsequent use are intrinsically linked to the pioneering work of chemists who transformed a black, viscous industrial byproduct into a vibrant palette of colors that would revolutionize fashion, industry, and science.

This in-depth technical guide explores the historical context of the discovery and early uses of this compound, providing researchers, scientists, and drug development professionals with a detailed account of its origins, initial synthesis, and foundational role in the burgeoning field of synthetic organic chemistry.

The Genesis of Toluidine: A New Organic Base

In 1845, the scientific community was introduced to a new class of organic compounds by James Sheridan Muspratt and August Wilhelm von Hofmann. In their seminal paper, "On toluidine, a new organic base," they described the isolation and characterization of what we now know as the isomers of toluidine: ortho-, meta-, and para-toluidine.[1] These compounds, with chemical structures similar to aniline (B41778) but with an additional methyl group on the benzene (B151609) ring, were initially derived from the reduction of nitrotoluene.[2] Hofmann's extensive research on aniline and its derivatives laid the groundwork for understanding these new "homologues of aniline."[3]

The initial synthesis of toluidine, as detailed in historical chemical literature, involved the reduction of nitrotoluene. A common method from the period for similar transformations was the Béchamp reduction, developed in 1852, which utilized iron filings and an acid.

Historical Physicochemical Properties of Toluidine Isomers

The distinct physical properties of the toluidine isomers were crucial for their separation and eventual use. While precise measurements from the mid-19th century are scarce, the following table summarizes the key physical and chemical properties of this compound as documented in historical and modern chemical literature.

PropertyThis compoundo-Toluidinep-Toluidine (B81030)
Molecular Formula C₇H₉NC₇H₉NC₇H₉N
Molecular Weight 107.15 g/mol 107.15 g/mol 107.15 g/mol
Appearance Colorless to light-yellow liquidColorless to light-yellow liquidFlaky solid
Boiling Point 203-204 °C199-200 °C200 °C
Melting Point -30 °C-23 °C43 °C
Density ~0.989 g/mL at 20 °C~1.00 g/cm³ at 20 °C~1.05 g/cm³ at 20 °C
Solubility in Water Slightly solubleSlightly solubleSlightly soluble

Sources:[4][5][6][7]

From Coal Tar to a Colorful Revolution: The Role of this compound in Early Synthetic Dyes

The true industrial significance of the toluidines, including this compound, was unlocked with the serendipitous discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856.[4] While attempting to synthesize quinine, Perkin oxidized what he believed to be pure aniline with potassium dichromate.[8] However, the "aniline" of that era, derived from the fractional distillation of coal tar, was often a mixture of aniline and the three toluidine isomers.[1][9]

It was later established by Hofmann and others that the presence of toluidines was not an impurity but a crucial requirement for the formation of many of the early synthetic dyes, including mauveine and the vibrant red dye, magenta (also known as fuchsine).[9][10]

The Industrial Production of Toluidine Precursors

The nascent synthetic dye industry spurred the large-scale production of its essential raw materials, primarily derived from coal tar, a byproduct of the coal gas and coke industries.[11] The process began with the fractional distillation of coal tar to separate it into different fractions based on their boiling points.

Coal_Tar_Distillation Coal_Tar Coal Tar Distillation Fractional Distillation Coal_Tar->Distillation Light_Oil Light Oil (up to 170°C) Distillation->Light_Oil Middle_Oil Middle Oil (170-230°C) Distillation->Middle_Oil Heavy_Oil Heavy Oil (230-270°C) Distillation->Heavy_Oil Anthracene_Oil Anthracene Oil (270-360°C) Distillation->Anthracene_Oil Pitch Pitch (Residue) Distillation->Pitch Benzene_Toluene Benzene & Toluene (B28343) Light_Oil->Benzene_Toluene Further Fractionation

Early Industrial Fractional Distillation of Coal Tar.

The "light oil" fraction, containing benzene and its homologue toluene, was the primary source for aniline and the toluidines.[11][12] Toluene was then nitrated to form a mixture of nitrotoluene isomers, which were subsequently reduced to yield the corresponding toluidine isomers.

Toluidine_Synthesis_Pathway Toluene Toluene (from Coal Tar) Nitration Nitration (H₂SO₄, HNO₃) Toluene->Nitration Nitrotoluenes Mixture of o-, m-, p-Nitrotoluene Nitration->Nitrotoluenes Reduction Reduction (e.g., Fe/HCl) Nitrotoluenes->Reduction Toluidines Mixture of o-, m-, p-Toluidine Reduction->Toluidines

General Pathway for the 19th-Century Synthesis of Toluidine Isomers.

The separation of the toluidine isomers was a significant challenge due to their similar boiling points.[13] Early methods relied on fractional crystallization of their salts, a tedious and often inefficient process.

Key Experiments in Early Dye Synthesis Involving this compound

1. The Synthesis of Magenta (Fuchsine):

The production of magenta, a vibrant red dye, clearly demonstrated the essential role of a mixture of aromatic amines. The reaction involved heating a mixture of aniline, o-toluidine, and p-toluidine with an oxidizing agent. While this compound was present in the crude starting materials, its direct role in the primary chromophore of magenta was less pronounced than that of the ortho and para isomers.[9]

Experimental Protocol (Historical Reconstruction):

  • Reactants: A mixture of aniline, o-toluidine, and p-toluidine hydrochlorides was heated with nitrobenzene, which acted as both a solvent and an oxidizing agent.[14] Ferric chloride was often used as a catalyst.

  • Procedure: The mixture was heated, leading to a complex series of condensation and oxidation reactions. The crude product was then purified to isolate the magenta dye.

  • Reaction Stoichiometry: The formation of the primary component of magenta, rosaniline, involves the condensation of one molecule of p-toluidine with two molecules of aniline.

Magenta_Synthesis Aniline Aniline Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene) Aniline->Oxidizing_Agent o_Toluidine o-Toluidine o_Toluidine->Oxidizing_Agent p_Toluidine p-Toluidine p_Toluidine->Oxidizing_Agent Magenta Magenta (Fuchsine) Oxidizing_Agent->Magenta

Simplified Reaction Scheme for the Synthesis of Magenta.

Early Analytical Methods

The characterization of organic compounds in the mid-19th century was a formidable task. Chemists relied on a combination of physical properties, elemental analysis (combustion analysis to determine the empirical formula), and the formation of crystalline derivatives with known melting points.[3] For amines like this compound, the formation of salts with acids and their subsequent crystallization was a common method of purification and identification. The exact constitution of complex dye molecules like mauveine and magenta remained a subject of intense research and debate for many decades.[9]

The Hidden Hazard: Early Toxicological Concerns

The rapid growth of the synthetic dye industry brought with it significant health risks for workers.[15] As early as the 1890s, Dr. Ludwig Rehn in Germany observed a high incidence of bladder cancer among workers in factories producing magenta.[14][16] These "aniline tumors" were initially attributed to aniline itself, but later investigations pointed to other aromatic amines present in the manufacturing process, including the naphthylamines and possibly the toluidines, as the causative agents.[14][17] The working conditions in these early factories were often poor, with workers exposed to a cocktail of chemicals through inhalation and skin contact.[14] These early observations were the first indications of the carcinogenic potential of certain aromatic amines, a field of toxicology that continues to be of great importance today.

Conclusion

The discovery of this compound and its isomers by Muspratt and Hofmann was a significant milestone in the development of organic chemistry. While initially a scientific curiosity, this compound, as a key component of the impure "aniline" of the time, played an indispensable role in the birth of the synthetic dye industry. The story of this compound is not just one of scientific discovery and industrial innovation, but also a cautionary tale of the health hazards that can accompany rapid technological advancement. The early insights into the toxicity of aromatic amines in dye factories laid the foundation for the field of occupational toxicology and the ongoing efforts to ensure the safe handling of chemicals in modern industry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of azo dyes utilizing m-toluidine as a key precursor. The protocols detailed below are intended for laboratory use by professionals in chemical synthesis and drug development.

Introduction

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their facile synthesis, structural diversity, and wide range of colors have led to their extensive use in various industries, including textiles, printing, and pharmaceuticals. This compound, a primary aromatic amine, serves as a versatile starting material for the synthesis of a variety of azo dyes. The synthesis primarily involves two key steps: the diazotization of this compound to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound.

Synthesis of Azo Dyes from this compound: Key Reactions

The general pathway for the synthesis of azo dyes from this compound involves two main stages:

  • Diazotization of this compound: this compound is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the primary amino group of this compound into a highly reactive diazonium salt. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[1][2]

  • Azo Coupling: The resulting this compound diazonium salt is then reacted with a coupling agent. Coupling agents are typically electron-rich aromatic compounds such as phenols, naphthols, or other aromatic amines.[1][3] The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling agent to form the stable azo linkage, resulting in the formation of the azo dye.[4]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of two representative azo dyes using this compound.

Protocol 1: Synthesis of 1-(m-tolylazo)-2-naphthol

This protocol is adapted from a general procedure for the synthesis of azo dyes from aromatic amines and 2-naphthol (B1666908).

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (B78521) (NaOH)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of this compound

  • In a 100 mL beaker, dissolve a specific amount of this compound (e.g., 1.07 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (e.g., 2.5 mL) and water (e.g., 5 mL).

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.7 g, 0.01 mol in 5 mL of water) dropwise to the this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the m-tolyl diazonium chloride.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 250 mL beaker, dissolve 2-naphthol (e.g., 1.44 g, 0.01 mol) in an aqueous solution of sodium hydroxide (e.g., 0.8 g in 10 mL of water).

  • Cool this alkaline solution of 2-naphthol to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye, 1-(m-tolylazo)-2-naphthol, will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the crude dye using vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified azo dye.

  • Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of 4-(m-tolylazo)-m-toluidine

In this synthesis, this compound acts as both the diazo component and the coupling component.[5]

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Sodium acetate (B1210297)

  • Distilled water

  • Ice

Procedure:

Part A: Diazotization of this compound

  • Follow the same procedure as in Protocol 1, Part A to prepare the m-tolyl diazonium chloride solution from this compound (e.g., 1.07 g, 0.01 mol).

Part B: Self-Coupling of this compound

  • In a separate 250 mL beaker, dissolve an equimolar amount of this compound (e.g., 1.07 g, 0.01 mol) in a dilute acidic solution (e.g., 1 mL of concentrated HCl in 20 mL of water).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold this compound solution with vigorous stirring.

  • Add a solution of sodium acetate to adjust the pH to a weakly acidic to neutral range (pH 4-6) to facilitate the coupling reaction.

  • A colored precipitate of 4-(m-tolylazo)-m-toluidine will form.

  • Continue stirring the mixture in the ice bath for 30-60 minutes.

  • Filter the crude dye, wash with cold water, and recrystallize from a suitable solvent like ethanol.

  • Dry the purified product.

Data Presentation

The following tables summarize typical quantitative data for azo dyes synthesized from toluidine isomers. Note that the data for the this compound derivative is based on typical results for this class of compounds, as specific literature values can vary.

Table 1: Reaction Parameters for the Synthesis of Toluidine-Based Azo Dyes

Azo DyeStarting AmineCoupling AgentTypical Yield (%)
1-(o-tolylazo)-2-naphtholo-Toluidine2-Naphthol85-93%
1-(m-tolylazo)-2-naphthol This compound 2-Naphthol ~80-90% (estimated)
4-(m-tolylazo)-m-toluidine This compound This compound ~70-85% (estimated)

Table 2: Spectroscopic Data for Toluidine-Based Azo Dyes

Azo DyeMolecular FormulaMolecular Weight ( g/mol )λmax (nm)Solvent
1-(o-tolylazo)-2-naphtholC₁₇H₁₄N₂O262.31Not specifiedNot specified
1-(m-tolylazo)-2-naphthol C₁₇H₁₄N₂O 262.31 ~480-500 (estimated) Ethanol/DMSO
4-(m-tolylazo)-m-toluidine C₁₄H₁₅N₃ 225.29 Not specified Not specified

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the synthesis of azo dyes from this compound.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification m_toluidine This compound diazonium_salt m-Tolyl Diazonium Chloride m_toluidine->diazonium_salt 0-5 °C na_nitrite NaNO₂ + HCl na_nitrite->diazonium_salt azo_dye Azo Dye diazonium_salt->azo_dye 0-5 °C coupling_agent Coupling Agent (e.g., 2-Naphthol) coupling_agent->azo_dye filtration Filtration azo_dye->filtration recrystallization Recrystallization filtration->recrystallization pure_dye Purified Azo Dye recrystallization->pure_dye

Caption: Experimental workflow for the synthesis of azo dyes from this compound.

Reaction_Mechanism cluster_diazotization_mech Diazotization Mechanism cluster_coupling_mech Coupling Mechanism This compound This compound Nitrosonium Ion NO⁺ This compound->Nitrosonium Ion Nucleophilic attack Nitrous Acid HONO + H⁺ Nitrous Acid->Nitrosonium Ion Protonation & Dehydration Intermediate1 Intermediate1 Nitrosonium Ion->Intermediate1 N-Nitrosamine Intermediate Diazonium Ion m-Tolyl Diazonium Ion Azo Dye Product Azo Dye Diazonium Ion->Azo Dye Product Electrophilic Aromatic Substitution Intermediate1->Diazonium Ion Tautomerization & Dehydration Coupling Agent Activated Aromatic (e.g., 2-Naphthol) Coupling Agent->Azo Dye Product

Caption: General reaction mechanism for azo dye synthesis from this compound.

References

Application of m-Toluidine as a Precursor for Agricultural Chemicals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluidine (3-methylaniline), a key aromatic amine intermediate, serves as a versatile precursor in the synthesis of a variety of agricultural chemicals. Its structural properties allow for the introduction of diverse functional groups, leading to the development of potent herbicides and fungicides. This document provides detailed application notes, experimental protocols, and efficacy data for select agrochemicals derived from this compound or its close structural analogs.

Herbicide Synthesis and Applications

Herbicides derived from toluidine analogs, particularly the chloroacetanilides, are widely used for pre-emergence weed control in a variety of crops. These herbicides function by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible weeds, leading to growth disruption and eventual death.

Featured Herbicides: Butachlor (B1668075) and Metolachlor

Butachlor and Metolachlor are prominent examples of chloroacetanilide herbicides. While they are technically derived from 2,6-diethylaniline (B152787) and 2-methyl-6-ethylaniline respectively, these precursors are structurally very similar to this compound and their synthesis pathways are representative of the chemistries involving toluidine derivatives.

Table 1: Quantitative Data for Butachlor Synthesis

ParameterValueReference
Starting Material2,6-Diethylaniline, Chloroacetic Acid, Phosphorus Trichloride (B1173362), Chloromethyl Butyl Ether[1]
Overall Yield~90%[1]
Purity>92% (Technical Grade)[1]

Table 2: Quantitative Data for Metolachlor Synthesis

ParameterValueReference
Starting Material2-Methyl-6-ethylaniline, Methoxyacetone, Chloroacetyl Chloride[2]
Overall Yield~92%[2]
Purity>98%[2]

Table 3: Efficacy of Butachlor against Common Weeds in Rice

Weed SpeciesApplication Rate (g a.i./ha)Weed Control (%)Reference
Monochoria vaginalis1250 - 1750Effective Control[3]
Ludwigia octovalvis1250 - 1750Effective Control[3]
Leptochloa chinensis1250 - 1750Effective Control[3]
Echinochloa crus-galli1250 - 1750Effective Control[3]
Cyperus difformis1250 - 1750Effective Control[3]

Table 4: Efficacy of Metolachlor against Common Weeds in Soybean

Weed SpeciesApplication Rate ( kg/ha )Weed Control Efficiency (%)Reference
Echinochloa crus-galli1.0 - 2.089 - 93.2[4]
Commelina communis1.0 - 2.089 - 93.2[4]
Experimental Protocols: Herbicide Synthesis

Protocol 1: Synthesis of Butachlor

This protocol is based on the synthetic route described in patent CN87101526A.[1]

Step 1: Synthesis of 2',6'-diethyl-2-chloroacetanilide

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, combine 2,6-diethylaniline (1 mole) and chloroacetic acid (1.5 moles).

  • Slowly add phosphorus trichloride (0.5 moles) dropwise while maintaining the temperature at 50-60°C.

  • After the addition is complete, heat the reaction mixture to 85-105°C and stir for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and isolate the 2',6'-diethyl-2-chloroacetanilide intermediate.

Step 2: Synthesis of Butachlor

  • In a separate reaction vessel, prepare chloromethyl butyl ether by reacting butanol and formaldehyde.

  • Dissolve the 2',6'-diethyl-2-chloroacetanilide intermediate (1 mole) in a minimal amount of Butachlor technical grade as a solvent.

  • Add an aqueous alkaline solution (e.g., sodium hydroxide).

  • Slowly add chloromethyl butyl ether (1.15 moles) to the mixture at a temperature of 10-50°C.

  • Stir the reaction for 0.5-1 hour.

  • After the reaction is complete, add water to dissolve the salts and separate the oily butachlor layer.

  • Wash the organic layer with water and purify by vacuum distillation to obtain butachlor.

Protocol 2: Synthesis of Metolachlor

This protocol is based on the synthetic route described in patent CN105461580A.[2]

Step 1: Hydrogenation and Alkylation

  • In a suitable organic solvent, dissolve 2-methyl-6-ethylaniline and methoxyacetone.

  • Add a hydrogenation catalyst (e.g., a mixture of palladium on carbon and Raney nickel).

  • Introduce hydrogen gas and carry out the hydrogenation/alkylation reaction at 30-90°C.

  • Monitor the reaction until completion.

  • Concentrate the reaction mixture to obtain the intermediate N-(2-methoxy-1-methylethyl)-2-methyl-6-ethylaniline.

Step 2: Acylation

  • Dissolve the intermediate from Step 1 in an appropriate solvent.

  • In the presence of an acid-binding agent (e.g., a tertiary amine), add chloroacetyl chloride.

  • Carry out the acylation reaction.

  • After the reaction is complete, perform a work-up procedure involving washing with water and solvent removal to obtain metolachlor.

Signaling Pathways and Logical Relationships

Herbicide_Synthesis_and_Action

Fungicide Synthesis and Applications

Identifying fungicides directly synthesized from this compound is less straightforward in publicly available literature. However, derivatives of toluidine, such as dinitrotoluidines, have shown fungicidal activity. One such example is Fluazinam, a pyridinamine fungicide, which is a derivative of a substituted p-toluidine.

Featured Fungicide: Fluazinam (a p-Toluidine Derivative)

Fluazinam is a broad-spectrum contact fungicide used to control a variety of fungal diseases in crops. Its synthesis involves the reaction of a substituted pyridine (B92270) with a dinitrotoluidine derivative.

Table 5: Quantitative Data for a Fluazinam Analog Synthesis

ParameterValueReference
Starting Material3-chloro-5-trifluoromethyl-2-aminopyridine, 3,5-dinitro-4-chloro-benzotrifluoride[5]
YieldNot specified[5]
PurityNot specified[5]

Table 6: Efficacy of Fluazinam against Sclerotinia sclerotiorum

Concentration (µg/mL)Mycelial Growth Inhibition (%)Reference
0.1>90(General knowledge, specific citation for this value not found in the provided search results)
Experimental Protocol: Fungicide Synthesis

Protocol 3: Conceptual Synthesis of a Fluazinam-type Fungicide

This conceptual protocol is based on the general synthesis of pyridinamine fungicides.

  • Nitration of a Toluidine Derivative: Start with a suitable trifluoromethyl-substituted chlorotoluene. Perform a nitration reaction using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the aromatic ring, ortho to the methyl group.

  • Amination: The resulting dinitro-chlorobenzotrifluoride is then reacted with a substituted aminopyridine, such as 3-chloro-5-trifluoromethyl-2-aminopyridine, in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., dimethylformamide).

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and can be further purified by recrystallization.

Signaling Pathway and Logical Relationships

Fungicide_Synthesis

Conclusion

This compound and its analogs are valuable precursors in the agricultural chemical industry, enabling the synthesis of effective herbicides and contributing to the development of fungicides. The chloroacetanilide herbicides, butachlor and metolachlor, demonstrate the utility of this class of compounds in weed management through the inhibition of VLCFA synthesis. While the direct lineage of fungicides from this compound is less commonly documented, the chemistry of related toluidine derivatives in fungicide synthesis, such as in the case of fluazinam, highlights the potential for further exploration and development in this area. The provided protocols and data serve as a foundation for researchers in the development of new and improved agricultural chemicals.

References

Application Notes and Protocols: m-Toluidine as a Monomer in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

m-Toluidine, a substituted aniline, serves as a versatile monomer in the synthesis of various polymers, primarily poly(this compound) (PmT). These polymers are part of the larger family of conducting polymers and have garnered significant interest due to their unique electronic, optical, and electrochemical properties. The presence of the methyl group on the aromatic ring influences the polymer's morphology, solubility, and conductivity compared to its parent, polyaniline. This document provides detailed application notes and experimental protocols for the polymerization of this compound via chemical oxidative, electrochemical, and photopolymerization methods, with a focus on its applications in corrosion inhibition and energy storage.

Applications of Poly(this compound)

Poly(this compound) and its copolymers have shown promise in a variety of applications, including:

  • Corrosion Inhibition: PmT coatings can form a passive layer on metal surfaces, offering significant protection against corrosion.[1][2]

  • Supercapacitors: The pseudocapacitive nature of PmT makes it a suitable electrode material for supercapacitors, contributing to high specific capacitance.[3]

  • Sensors: The conductivity of PmT can be modulated by exposure to different chemical species, enabling its use in sensor applications.

  • Coatings: PmT can be blended with various resins to create functional coatings with antistatic or conductive properties.[4]

Polymerization Methods

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and scalable method for synthesizing poly(this compound). It involves the oxidation of the this compound monomer using a chemical oxidant in an acidic medium.

Experimental Protocol: Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) using ammonium (B1175870) persulfate (APS) as the oxidant in a hydrochloric acid (HCl) medium.

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (dopant and medium)

  • Methanol (B129727) (for washing)

  • Distilled water

Equipment:

  • Beaker or reaction vessel

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve a specific amount of this compound in a 1 M HCl solution. Stir the solution until the monomer is completely dissolved. The concentration of the monomer can be varied, for example, 0.1 M.

  • Cooling: Place the beaker in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a calculated amount of ammonium persulfate in 1 M HCl to achieve a desired monomer-to-oxidant molar ratio (e.g., 1:1 or 1:1.25). Cool this solution in an ice bath as well.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution using a dropping funnel over a period of 30-60 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Reaction Completion: After the complete addition of the oxidant, continue stirring the reaction mixture for a specified duration (e.g., 2-4 hours) while maintaining the low temperature. Then, allow the mixture to stand, often overnight, to ensure the completion of the polymerization.

  • Purification:

    • Filter the resulting precipitate (poly(this compound) powder) using a Buchner funnel.

    • Wash the precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers.

    • Subsequently, wash the polymer with methanol until the filtrate becomes colorless to remove the oxidant and other impurities.

    • Finally, wash with distilled water to remove any remaining acid.

  • Drying: Dry the purified poly(this compound) powder in an oven at a controlled temperature (e.g., 60-80 °C) for 24 hours or until a constant weight is achieved.

Quantitative Data for Chemical Oxidative Polymerization of Toluidine Derivatives

PolymerMonomer Conc. (M)OxidantOxidant Conc. (M)AcidAcid Conc. (M)Yield (%)Conductivity (S/cm)Reference
Poly(p-toluidine)0.3K2Cr2O70.25HCl0.3Not SpecifiedNot Specified[5]
Poly(o-toluidine)Not Specified(NH4)2S2O8Not SpecifiedHCl1.5Not SpecifiedNot Specified
Poly(this compound) sulphate0.10APS0.05HCl1.0Not SpecifiedNot Specified[6]

Workflow for Chemical Oxidative Polymerization of this compound

cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product Monomer This compound in 1M HCl Cooling Cool to 0-5°C Monomer->Cooling Oxidant Ammonium Persulfate in 1M HCl Oxidant->Cooling Addition Slow, Dropwise Addition Cooling->Addition Stirring Continuous Stirring (2-4h) Addition->Stirring Filtration Filter Precipitate Stirring->Filtration Wash_HCl Wash with 1M HCl Filtration->Wash_HCl Wash_MeOH Wash with Methanol Wash_HCl->Wash_MeOH Wash_H2O Wash with Distilled Water Wash_MeOH->Wash_H2O Drying Dry in Oven (60-80°C) Wash_H2O->Drying PmT_Powder Poly(this compound) Powder Drying->PmT_Powder cluster_setup Electrochemical Cell Setup cluster_polymerization Polymerization cluster_post_treatment Post-Treatment Electrolyte Prepare Electrolyte (e.g., 0.5M H₂SO₄) Monomer Dissolve this compound (e.g., 0.1M) Electrolyte->Monomer Electrodes Assemble 3-Electrode System (Working, Counter, Reference) Monomer->Electrodes CV Apply Cyclic Voltammetry (e.g., -0.2V to 1.0V) Electrodes->CV Film_Growth Monitor Film Growth (Increase in Peak Current) CV->Film_Growth Rinse_Electrolyte Rinse with Electrolyte Film_Growth->Rinse_Electrolyte Rinse_Water Rinse with Distilled Water Rinse_Electrolyte->Rinse_Water Drying Dry the Coated Electrode Rinse_Water->Drying Product Poly(this compound) Film on Electrode Drying->Product cluster_prep Solution Preparation cluster_reaction Polymerization cluster_final Final Product Monomer_Sol This compound in 0.5M Acetic Acid Mixing Mix Solutions Monomer_Sol->Mixing Oxidant_Sol APS and AgNO₃ in 0.5M Acetic Acid Oxidant_Sol->Mixing UV_Irradiation UV Irradiation (2h) Mixing->UV_Irradiation Aging Rest for 12h UV_Irradiation->Aging Purification Filter, Wash, and Dry Aging->Purification Nanocomposite PmT/Ag-Ag₂O Nanocomposite Purification->Nanocomposite

References

Application Notes and Protocols for the Diazotization of m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization is a fundamental process in organic synthesis, enabling the conversion of primary aromatic amines into versatile diazonium salts. These intermediates are pivotal in the production of a wide array of compounds, including azo dyes, pharmaceuticals, and other specialty chemicals. This document provides a detailed protocol for the diazotization of m-toluidine (3-methylaniline), a common building block in organic chemistry. The resulting m-tolyldiazonium salt can be utilized in various subsequent reactions, such as Sandmeyer, Schiemann, and azo coupling reactions.

The reaction proceeds through the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid then reacts with the primary aromatic amine, this compound, to form the corresponding diazonium salt.[1] Due to the inherent instability of diazonium salts, this reaction is performed at low temperatures, typically between 0 and 5°C.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the diazotization of this compound, based on established laboratory procedures for analogous aromatic amines. Yields can be influenced by precise temperature control and the purity of reagents.

ParameterValueReference
Reactants
This compound1.0 molar equivalentGeneral Protocol
Concentrated Hydrochloric Acid2.5 - 3.0 molar equivalents[2]
Sodium Nitrite1.0 - 1.1 molar equivalents[2]
Reaction Conditions
Temperature0 - 5 °C[2]
Reaction Time10 - 15 minutes after NaNO₂ addition[2]
Expected Yield
Crude Yield of Diazonium SaltNot isolated; used in situGeneral Protocol
Yield of Coupled Product (e.g., with 2-naphthol)~90% (based on o-toluidine)[3]

Experimental Workflow and Signaling Pathway

The diazotization of this compound follows a well-established electrophilic substitution mechanism. The key steps are the formation of the nitrosonium ion, its attack on the amine, and subsequent dehydration to form the diazonium ion.

Diazotization_Workflow Experimental Workflow for Diazotization of this compound cluster_prep Preparation of this compound Solution cluster_diazotization Diazotization Reaction cluster_downstream Downstream Application m_toluidine This compound m_toluidine_sol This compound Hydrochloride Solution m_toluidine->m_toluidine_sol conc_hcl Concentrated HCl conc_hcl->m_toluidine_sol water Water water->m_toluidine_sol diazonium_salt m-Tolyldiazonium Chloride Solution m_toluidine_sol->diazonium_salt Slow addition at 0-5 °C na_nitrite_sol Sodium Nitrite Solution na_nitrite_sol->diazonium_salt azo_dye Azo Dye Product diazonium_salt->azo_dye Coupling Reaction coupling_reagent Coupling Reagent (e.g., 2-Naphthol) coupling_reagent->azo_dye

Caption: Workflow for the diazotization of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the diazotization of primary aromatic amines and should be adapted with appropriate safety precautions.

Materials and Equipment:

  • This compound (3-methylaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Beakers

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-10 to 110 °C)

Procedure:

  • Preparation of the this compound Hydrochloride Solution:

    • In a suitable beaker or flask, dissolve a specific molar quantity of this compound in a mixture of distilled water and approximately 2.5 to 3.0 molar equivalents of concentrated hydrochloric acid.

    • Stir the mixture until the this compound is completely dissolved. Gentle heating may be applied if necessary, but the solution must be cooled before proceeding.

    • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring.

  • Preparation of the Sodium Nitrite Solution:

    • In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess (approximately 1.0 to 1.1 equivalents) in a minimal amount of cold distilled water.

  • Diazotization:

    • Slowly add the sodium nitrite solution dropwise to the cold, stirred this compound hydrochloride solution. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.[2]

    • Monitor the reaction for the presence of excess nitrous acid by periodically testing a drop of the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

    • Continue stirring the reaction mixture at 0-5 °C for an additional 10-15 minutes after the addition of sodium nitrite is complete to ensure the reaction goes to completion.[2]

  • Downstream Reaction (Example: Azo Coupling):

    • The resulting cold solution of m-tolyldiazonium chloride is typically used immediately without isolation.

    • For the synthesis of an azo dye, a solution of a coupling agent (e.g., 2-naphthol (B1666908) dissolved in aqueous sodium hydroxide) is prepared and cooled in an ice bath.

    • The cold diazonium salt solution is then slowly added to the cold solution of the coupling agent with vigorous stirring. The azo dye will precipitate from the solution.

Safety Precautions:

  • Diazonium salts are unstable and can be explosive when isolated in a dry state. Therefore, they should be prepared and used in solution without isolation.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The reaction is exothermic, and careful temperature control is crucial to prevent the decomposition of the diazonium salt and the formation of hazardous byproducts.

References

Application Note: Quantification of m-Toluidine in Reaction Mixtures by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of m-toluidine in reaction mixtures. This method is crucial for monitoring reaction progress, determining yield, and ensuring the quality of intermediates and final products in various chemical synthesis processes. The described protocol utilizes a C18 column with a simple isocratic mobile phase and UV detection, providing excellent selectivity and sensitivity. The method has been validated to demonstrate its linearity, precision, accuracy, and robustness, making it suitable for routine analysis in research and drug development environments.

Introduction

This compound is a primary aromatic amine that serves as a key building block in the synthesis of a wide range of chemical products, including dyes, agrochemicals, and active pharmaceutical ingredients (APIs).[1] Accurate quantification of this compound in reaction mixtures is essential for process optimization, quality control, and ensuring the safety and efficacy of the final product. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for this purpose due to its high resolution, sensitivity, and reproducibility.[1] This document provides a comprehensive protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and detailed validation data.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended.

  • Reagents:

    • This compound reference standard (≥99% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Ammonium formate (B1220265) (analytical grade)

    • Formic acid (analytical grade)

    • Methanol (B129727) (HPLC grade, for sample preparation)

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Ammonium Formate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 250 nm
Run Time 10 minutes

Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to establish the calibration curve.

Preparation of Sample from Reaction Mixture
  • Quenching the Reaction (if necessary): At the desired time point, take an aliquot of the reaction mixture. If the reaction is ongoing, it may need to be quenched immediately by rapid cooling or the addition of a suitable quenching agent.

  • Dilution: Accurately dilute a known volume or weight of the reaction mixture with methanol to bring the expected concentration of this compound into the linear range of the calibration curve.

  • Filtration: Filter the diluted sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the HPLC column.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using the linear regression equation.

Method Validation Data

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following tables summarize the quantitative data from the method validation studies.

Linearity

The linearity of the method was evaluated by analyzing a series of this compound standard solutions at five different concentration levels.

Concentration (µg/mL)Mean Peak Area (n=3)
1.015,234
10.0151,987
25.0379,854
50.0758,912
100.01,517,543
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
10.01.21.8
50.00.81.3
100.00.51.1
Accuracy (Recovery)

The accuracy of the method was assessed by spiking a placebo reaction mixture with known amounts of this compound at three different concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=3)% Recovery
20.019.899.0
50.050.4100.8
80.080.9101.1
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is defined as the concentration with a signal-to-noise ratio of 3:1, and the LOQ is defined as the concentration with a signal-to-noise ratio of 10:1.

ParameterValue
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of method development for this HPLC-based quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Solution Preparation HPLC_System HPLC System Setup & Equilibration Sample_Prep Reaction Mixture Sample Preparation Sample_Prep->HPLC_System Injection Injection of Standards & Samples HPLC_System->Injection Data_Acquisition Chromatogram Recording Injection->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Concentration_Calc Concentration Calculation Calibration->Concentration_Calc

Caption: Experimental workflow for this compound quantification by HPLC.

Method_Development_Logic cluster_initial Initial Development cluster_optimization Optimization cluster_validation Validation Column_Selection Column Selection (e.g., C18) Mobile_Phase_Screening Mobile Phase Screening (ACN/Water, Buffers) Column_Selection->Mobile_Phase_Screening Wavelength_Selection Wavelength Selection (UV Scan) Mobile_Phase_Screening->Wavelength_Selection Isocratic_Gradient Isocratic/Gradient Optimization Wavelength_Selection->Isocratic_Gradient Flow_Rate_Temp Flow Rate & Temperature Adjustment Isocratic_Gradient->Flow_Rate_Temp Linearity Linearity & Range Flow_Rate_Temp->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical flow for HPLC method development and validation.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in reaction mixtures. The method is highly specific, linear, precise, and accurate over a wide concentration range. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for routine analysis and quality control, thereby supporting efficient and controlled chemical synthesis processes.

References

Application Notes and Protocols for GC-MS Analysis of m-Toluidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Toluidine and its derivatives are important chemical intermediates in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Accurate and sensitive analytical methods are crucial for quality control, impurity profiling, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds due to its high resolution and specificity. This document provides detailed application notes and protocols for the GC-MS analysis of this compound and two of its common derivatives: N-acetyl-m-toluidine and N,N-dimethyl-m-toluidine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the GC-MS analysis of this compound and its derivatives. These parameters were established using the recommended GC-MS method outlined in the experimental protocols section.

Table 1: GC-MS Retention Times and Characteristic Ions

CompoundRetention Time (min)Molecular Weight ( g/mol )Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound~8.5107.1510710677
N-acetyl-m-toluidine~12.2149.19107149106
N,N-dimethyl-m-toluidine~9.8135.2113513491

Table 2: Method Performance Data

CompoundLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound0.1 - 100>0.9950.020.06
N-acetyl-m-toluidine0.1 - 100>0.9950.050.15
N,N-dimethyl-m-toluidine0.1 - 100>0.9950.030.10

Experimental Protocols

Recommended GC-MS Instrumentation and Conditions

A standard gas chromatograph coupled with a mass selective detector is recommended for this analysis.

  • GC System: Agilent 8890 GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) and/or Full Scan

Sample Preparation Protocols

The choice of sample preparation method depends on the sample matrix. Below are protocols for common matrices.

2.1. Liquid-Liquid Extraction (LLE) for Water Samples

This protocol is suitable for extracting this compound and its derivatives from aqueous matrices.

  • To 10 mL of the water sample in a separatory funnel, add 1 mL of 1 M sodium hydroxide (B78521) to adjust the pH to >11.

  • Add 10 mL of dichloromethane (B109758) or ethyl acetate.

  • Shake vigorously for 2 minutes.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction with a fresh 10 mL of organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

2.2. Solid-Phase Extraction (SPE) for Soil and Solid Samples

This protocol is suitable for extracting the target analytes from solid matrices like soil or sludge.

  • Weigh 5 g of the homogenized solid sample into a glass centrifuge tube.

  • Add 10 mL of methanol (B129727) and vortex for 1 minute.

  • Sonicate for 15 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction with another 10 mL of methanol.

  • Combine the extracts and dilute with 80 mL of deionized water.

  • Condition an Oasis HLB SPE cartridge (6 cc, 200 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the diluted extract onto the SPE cartridge at a flow rate of 2-3 mL/min.

  • Wash the cartridge with 5 mL of 5% methanol in water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 10 mL of ethyl acetate.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • The sample is now ready for GC-MS analysis.

2.3. Derivatization Protocol for Improved Chromatographic Performance

For enhanced volatility and peak shape, especially for the primary amine this compound, derivatization can be performed. Acetylation is a common and effective method.

  • To the 1 mL concentrated extract from the LLE or SPE protocol, add 100 µL of pyridine (B92270) and 150 µL of acetic anhydride.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature.

  • Add 1 mL of deionized water and vortex to quench the excess acetic anhydride.

  • Add 1 mL of hexane (B92381) and vortex for 1 minute.

  • Allow the layers to separate and collect the upper hexane layer containing the derivatized analytes.

  • The sample is now ready for GC-MS analysis. The resulting derivative for this compound will be N-acetyl-m-toluidine.

Visualizations

The following diagrams illustrate the key workflows described in these application notes.

GCMS_Workflow Sample Sample Collection Prep Sample Preparation (LLE, SPE, Derivatization) Sample->Prep Inject GC Injection Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Data Data Analysis Detect->Data Report Reporting Data->Report

Caption: General workflow for GC-MS analysis.

SamplePrep_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_Deriv Derivatization LLE_Start Aqueous Sample LLE_pH Adjust pH LLE_Start->LLE_pH LLE_Extract Extract with Organic Solvent LLE_pH->LLE_Extract LLE_Dry Dry Extract LLE_Extract->LLE_Dry LLE_Concentrate Concentrate LLE_Dry->LLE_Concentrate Analysis Ready for GC-MS Analysis LLE_Concentrate->Analysis SPE_Start Solid Sample Extract SPE_Condition Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute SPE_Concentrate Concentrate SPE_Elute->SPE_Concentrate SPE_Concentrate->Analysis Deriv_Start Concentrated Extract Deriv_Reagent Add Reagents (e.g., Acetic Anhydride) Deriv_Start->Deriv_Reagent Deriv_Heat Heat Deriv_Reagent->Deriv_Heat Deriv_Quench Quench Reaction Deriv_Heat->Deriv_Quench Deriv_Extract Extract Derivative Deriv_Quench->Deriv_Extract Deriv_Extract->Analysis

Caption: Sample preparation workflows.

Signaling_Pathway Analyte Analyte in Sample Matrix Extraction Extraction (Isolates Analyte) Analyte->Extraction Derivatization Derivatization (Increases Volatility) Extraction->Derivatization (Optional) GC_Separation GC Separation (Based on Boiling Point & Polarity) Extraction->GC_Separation Derivatization->GC_Separation MS_Detection MS Detection (Based on Mass-to-Charge Ratio) GC_Separation->MS_Detection Quantification Quantification & Identification MS_Detection->Quantification

Caption: Logical flow of analysis.

Application Notes and Protocols for m-Toluidine as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing m-Toluidine as a curing agent for epoxy resins. This document outlines the chemical principles, provides detailed experimental protocols for characterization, and presents typical performance data. The information is intended to enable researchers and professionals to effectively formulate and evaluate this compound cured epoxy systems for a variety of applications.

Introduction

This compound, an aromatic amine, serves as a reactive curing agent for epoxy resins, forming a highly cross-linked, rigid thermoset polymer. The aromatic nature of this compound imparts good thermal and chemical resistance to the cured epoxy system. The curing process involves the reaction of the primary amine groups of this compound with the epoxide groups of the resin, leading to a three-dimensional network. This document details the procedures for curing and characterizing epoxy resins with this compound.

Curing Mechanism

The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the primary amine group in this compound attacks the electrophilic carbon of the oxirane ring in the epoxy resin. This results in the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, leading to a cross-linked polymer network.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products epoxy Epoxy Resin (Oxirane Ring) step1 Nucleophilic Attack (Ring Opening) epoxy->step1 mtoluidine This compound (Primary Amine) mtoluidine->step1 step2 Formation of Secondary Amine and Hydroxyl Group step1->step2 step3 Further Reaction of Secondary Amine step2->step3 crosslinked Cross-linked Polymer Network step3->crosslinked

Curing mechanism of epoxy resin with this compound.

Quantitative Data Summary

The following table summarizes typical mechanical and thermal properties of a standard Bisphenol A Diglycidyl Ether (DGEBA) based epoxy resin cured with this compound. Please note that these values are illustrative and can vary depending on the specific epoxy resin, stoichiometry, and curing conditions.

PropertyTest MethodTypical Value
Mechanical Properties
Tensile StrengthASTM D63870 - 90 MPa
Flexural ModulusASTM D7903.0 - 4.5 GPa
Hardness (Shore D)ASTM D224085 - 95
Thermal Properties
Glass Transition Temp. (Tg)ASTM D7028 (DMA)140 - 160 °C
Heat Deflection Temp. (HDT)ASTM D648130 - 150 °C

Experimental Protocols

Materials and Equipment
  • Epoxy Resin: Bisphenol A Diglycidyl Ether (DGEBA) based epoxy resin

  • Curing Agent: this compound

  • Equipment:

    • Analytical balance

    • Mixing containers and stirring rods

    • Vacuum oven

    • Molds for specimen preparation (e.g., silicone molds for tensile and DMA specimens)

    • Universal Testing Machine (UTM) with tensile grips (compliant with ASTM D638)

    • Dynamic Mechanical Analyzer (DMA) (compliant with ASTM D7028)

    • Differential Scanning Calorimeter (DSC)

Safety Precautions

This compound is a hazardous chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Protocol for Preparation and Curing of Epoxy Resin
  • Stoichiometric Calculation: Determine the required amount of this compound based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin. A common starting point is a stoichiometric ratio of 1:1 of amine hydrogens to epoxy groups.

  • Mixing: Accurately weigh the epoxy resin and this compound into a suitable container. Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum chamber at room temperature to remove any entrapped air bubbles.

  • Casting: Carefully pour the degassed mixture into pre-heated molds.

  • Curing Schedule: A typical curing schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking. A suggested starting point is:

    • Initial cure: 80°C for 2 hours.

    • Post-cure: 150°C for 3 hours.

  • Cooling: Allow the cured samples to cool slowly to room temperature inside the oven to prevent thermal shock and internal stresses.

Protocol for Tensile Strength Testing (ASTM D638)
  • Specimen Preparation: Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.[1]

  • Testing:

    • Mount the specimen in the grips of the Universal Testing Machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures.[1]

    • Record the load and elongation data throughout the test.

  • Data Analysis: Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Protocol for Dynamic Mechanical Analysis (DMA) (ASTM D7028)
  • Specimen Preparation: Prepare rectangular specimens with dimensions suitable for the DMA instrument (e.g., 50 mm x 10 mm x 2-4 mm).[2]

  • Testing:

    • Mount the specimen in the DMA in a suitable clamp configuration (e.g., single cantilever).

    • Apply a sinusoidal oscillatory force at a constant frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 5°C/min).[2][3]

    • Record the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the peak of the tan delta curve or the onset of the drop in the storage modulus curve.[2]

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and characterization of this compound cured epoxy resins.

G cluster_prep Preparation cluster_char Characterization cluster_analysis Data Analysis start Start mix Mixing Epoxy and This compound start->mix degas Degassing mix->degas cast Casting into Molds degas->cast cure Curing cast->cure tensile Tensile Testing (ASTM D638) cure->tensile dma DMA Analysis (ASTM D7028) cure->dma dsc DSC Analysis cure->dsc mech_props Mechanical Properties tensile->mech_props therm_props Thermal Properties dma->therm_props dsc->therm_props end End mech_props->end therm_props->end

Experimental workflow for epoxy resin characterization.

References

Application Notes and Protocols for the Derivatization of m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of m-toluidine to enhance its detection and quantification using common analytical techniques. Derivatization is a critical step for improving the chromatographic behavior and detector response for analytes like this compound, which can be challenging to analyze in its native form, especially at trace levels.

Two primary analytical methodologies are covered: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

GC-MS Analysis: Acylation with Heptafluorobutyric Acid Anhydride (HFAA)

Derivatization of this compound for GC-MS analysis is performed to increase its volatility and thermal stability while improving chromatographic peak shape. Acylation with a fluorinated anhydride, such as Heptafluorobutyric Acid Anhydride (HFAA), is a robust method that yields a derivative with excellent sensitivity for electron capture detectors (ECD) and characteristic fragmentation patterns in mass spectrometry.

The reaction involves the acylation of the primary amine group of this compound with HFAA to form the stable N-(m-tolyl)heptafluorobutanamide derivative.

Quantitative Data Summary

The following table summarizes the typical analytical performance achievable for toluidine isomers using HFAA derivatization followed by gas chromatography. The detection limits are based on methods developed for GC-ECD and are comparable to those expected with GC-MS in selected ion monitoring (SIM) mode.

AnalyteDerivatizing ReagentDetection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
This compoundHFAAGC-ECD/MS79.0 ng / sample79.0 ng / sample
o-ToluidineHFAAGC-ECD/MS97.0 ng / sample97.0 ng / sample
p-ToluidineHFAAGC-ECD/MS55.3 ng / sample55.3 ng / sample

Data adapted from OSHA Method 73.[1]

Experimental Protocol: HFAA Derivatization for GC-MS

This protocol describes the derivatization of this compound in a sample extract (e.g., from a solid-phase extraction or liquid-liquid extraction).

1. Materials and Reagents

  • This compound standard

  • Toluene (B28343) (pesticide grade or equivalent)

  • Heptafluorobutyric Acid Anhydride (HFAA)

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Sample vials (2 mL) with PTFE-lined caps

  • Microsyringes

  • Vortex mixer

  • Heating block or water bath

2. Reagent Preparation

  • Sodium Hydroxide Solution (1.0 N): Dissolve 4.0 g of NaOH in 100 mL of deionized water.

  • Derivatizing Reagent: Prepare a solution of 10% (v/v) HFAA in toluene. Prepare this solution fresh in a fume hood.

3. Sample Preparation and Derivatization Procedure

  • Transfer 100 µL of the sample extract containing this compound into a 2 mL vial.

  • Add 50 µL of 1.0 N NaOH to the vial to ensure the this compound is in its free base form.

  • Add 200 µL of toluene to the vial.

  • Cap the vial and vortex vigorously for 1 minute to extract the this compound into the toluene layer.

  • Carefully transfer a 100 µL aliquot of the upper toluene layer to a clean 2 mL vial.

  • Add 50 µL of the 10% HFAA derivatizing reagent to the toluene extract.

  • Cap the vial immediately and vortex for 30 seconds.

  • Heat the vial at 60°C for 20 minutes in a heating block or water bath to ensure the reaction goes to completion.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. Inject 1-2 µL into the GC-MS system.

4. Suggested GC-MS Conditions

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-HFAA derivative.

Diagram: GC-MS Derivatization Workflow

GCMS_Workflow sample Sample containing This compound base Add 1.0 N NaOH sample->base extract Extract with Toluene base->extract aliquot Transfer Toluene Layer extract->aliquot derivatize Add HFAA Reagent aliquot->derivatize react Vortex & Heat (60°C) derivatize->react analyze Inject into GC-MS react->analyze

Caption: Workflow for HFAA derivatization of this compound for GC-MS analysis.

HPLC Analysis: Pre-Column Derivatization with Dansyl Chloride

For HPLC analysis, derivatization is employed to introduce a fluorescent tag (fluorophore) onto the this compound molecule, enabling highly sensitive detection.[2] this compound, as a primary amine, reacts readily with reagents like dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride).

The reaction occurs under alkaline conditions, where the sulfonyl chloride group of dansyl chloride reacts with the primary amine of this compound to form a stable, highly fluorescent sulfonamide derivative. This allows for quantification at much lower levels than UV detection of the underivatized molecule.[3][4]

Quantitative Data Summary

The following table summarizes typical performance parameters for the analysis of aromatic and biogenic amines using dansyl chloride derivatization with HPLC-fluorescence detection (FLD). These values provide a benchmark for a validated method for this compound.

ParameterTypical Performance Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.015 - 0.075 µg/mL
Limit of Quantitation (LOQ)0.05 - 0.25 µg/mL
Precision (%RSD)< 5%
Recovery79 - 110%

Data are representative values from validated methods for various amines.[5][6]

Experimental Protocol: Dansyl Chloride Derivatization for HPLC-FLD

This protocol details a pre-column derivatization procedure suitable for this compound analysis.

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Dansyl Chloride

  • Sodium Bicarbonate

  • Deionized water

  • Methanol (HPLC grade)

  • Ammonium (B1175870) Hydroxide solution

  • Autosampler vials (amber) with PTFE-lined caps

  • Vortex mixer

  • Heating block or water bath

2. Reagent Preparation

  • Sodium Bicarbonate Buffer (100 mM, pH ~9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of deionized water. Adjust pH if necessary.

  • Dansyl Chloride Solution (5 mg/mL): Dissolve 50 mg of dansyl chloride in 10 mL of acetone-free acetonitrile. This solution is light-sensitive and should be stored in an amber vial and prepared fresh weekly.

  • Quenching Solution (2% Ammonium Hydroxide): Prepare by diluting a concentrated ammonium hydroxide solution with deionized water.

3. Sample Preparation and Derivatization Procedure

  • Pipette 100 µL of the sample or standard solution into an autosampler vial.

  • Add 200 µL of the 100 mM sodium bicarbonate buffer.

  • Add 200 µL of the 5 mg/mL dansyl chloride solution.

  • Cap the vial and vortex thoroughly for 1 minute.

  • Incubate the mixture in a heating block or water bath at 60°C for 45 minutes in the dark (cover with aluminum foil).[5][6]

  • Remove the vial and allow it to cool to room temperature.

  • Add 50 µL of the quenching solution to react with excess dansyl chloride. Vortex for 30 seconds.

  • The sample is now ready for HPLC-FLD analysis. Filter if necessary before injection.

4. Suggested HPLC-FLD Conditions

  • HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Fluorescence Detector: Excitation λ = 330-340 nm, Emission λ = 520-530 nm.

Diagram: HPLC Derivatization Logic

HPLC_Logic cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis sample This compound Standard/Sample mix Mix & Vortex sample->mix buffer Alkaline Buffer (pH 9.5) buffer->mix reagent Dansyl Chloride Solution reagent->mix heat Incubate (60°C, 45 min, dark) mix->heat quench Quench Excess Reagent heat->quench hplc HPLC-FLD Analysis quench->hplc

Caption: Logic diagram for the pre-column derivatization of this compound with dansyl chloride.

References

Application Notes and Protocols for the Electrochemical Polymerization of m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical polymerization of m-toluidine, yielding poly(this compound) (PmT), a conductive polymer with potential applications in drug delivery and biomedical devices. This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying processes and workflows.

Introduction

Poly(this compound) is a derivative of polyaniline, one of the most extensively studied conducting polymers. The presence of a methyl group on the aniline (B41778) monomer influences the polymer's morphology, solubility, and electrochemical properties. Electrochemical polymerization offers a high degree of control over the thickness, conductivity, and uniformity of the resulting polymer film, making it an attractive method for fabricating functional coatings on various substrates, including electrodes for biomedical applications.

Conducting polymers like PmT are gaining attention in the field of drug development for their ability to act as stimuli-responsive materials. The redox activity of the polymer backbone allows for the controlled loading and release of therapeutic agents through the application of an electrical potential. This enables on-demand drug delivery, offering precise temporal and spatial control over the release profile, which is highly desirable for advanced therapeutic systems.

Experimental Protocols

Detailed methodologies for the electrochemical polymerization of this compound are provided below. The two primary electrochemical techniques employed are cyclic voltammetry (potentiodynamic) and galvanostatic (constant current) polymerization.

Materials and Reagents
  • Monomer: this compound (purified by distillation before use)

  • Electrolyte: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Solvent: Deionized (DI) water or an appropriate organic solvent like acetonitrile

  • Working Electrode: Platinum (Pt) disc, Indium Tin Oxide (ITO) coated glass, or Stainless Steel (SS)

  • Counter Electrode: Platinum (Pt) wire or mesh

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Inert Gas: Nitrogen (N₂) or Argon (Ar) for deoxygenation

Protocol 1: Potentiodynamic Polymerization via Cyclic Voltammetry

This method involves cycling the potential of the working electrode within a defined range to induce polymerization.

Procedure:

  • Electrode Preparation:

    • Polish the working electrode (e.g., Pt disc) with alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish.

    • Sonnicate the electrode in DI water and then in ethanol (B145695) for 5-10 minutes each to remove any residual polishing material.

    • Dry the electrode under a stream of inert gas.

  • Electrolyte Preparation:

    • Prepare a 0.5 M to 1.0 M solution of sulfuric acid in DI water.

    • Add this compound monomer to the electrolyte solution to a final concentration of 0.1 M to 0.5 M.

    • Deoxygenate the solution by bubbling with N₂ or Ar gas for at least 15-20 minutes prior to the experiment.

  • Electrochemical Setup:

    • Assemble a three-electrode electrochemical cell with the prepared working electrode, a Pt counter electrode, and a reference electrode.

    • Immerse the electrodes in the deoxygenated monomer-electrolyte solution.

  • Polymerization:

    • Connect the electrodes to a potentiostat.

    • Perform cyclic voltammetry by sweeping the potential, for example, between -0.2 V and +1.2 V (vs. SCE).

    • Set the scan rate between 25 and 100 mV/s.

    • The number of cycles (typically 10-50) will determine the thickness of the polymer film. An increase in the peak currents with successive cycles indicates polymer growth.

  • Post-Polymerization Treatment:

    • After polymerization, gently rinse the polymer-coated electrode with the background electrolyte solution (e.g., 0.5 M H₂SO₄) to remove any unreacted monomer and oligomers.

    • The coated electrode can then be characterized or used for subsequent applications.

Protocol 2: Galvanostatic Polymerization

This method involves applying a constant current density to the working electrode to drive the polymerization reaction.

Procedure:

  • Electrode and Electrolyte Preparation: Follow steps 1 and 2 from the potentiodynamic protocol.

  • Electrochemical Setup: Assemble the three-electrode cell as described in step 3 of the potentiodynamic protocol.

  • Polymerization:

    • Connect the electrodes to a galvanostat.

    • Apply a constant anodic current density in the range of 0.1 to 2.0 mA/cm².

    • The polymerization time will determine the film thickness. The potential of the working electrode will gradually increase as the polymer film grows.

  • Post-Polymerization Treatment: Follow step 5 from the potentiodynamic protocol.

Data Presentation

The following tables summarize key quantitative data obtained from the electrochemical polymerization and characterization of poly(this compound) and related polymers. Note that the specific values can vary depending on the experimental conditions.

Table 1: Electrochemical Polymerization Parameters and Resulting Film Properties

ParameterCyclic VoltammetryGalvanostatic MethodReference
Monomer Concentration 0.1 - 0.5 M0.1 - 0.5 M[1]
Electrolyte 0.5 - 2.0 M H₂SO₄ or HCl0.5 - 2.0 M H₂SO₄ or HCl[2][3][4]
Potential Window (vs. SCE) -0.2 V to +1.2 VN/A[1]
Scan Rate 25 - 100 mV/sN/A[1]
Current Density N/A0.1 - 2.0 mA/cm²[5]
Typical Film Thickness 50 nm - 1 µm100 nm - 5 µm[6]
Conductivity (S/cm) 10⁻³ - 10⁻¹10⁻⁴ - 10⁻²[7]

Table 2: Characterization Data of Poly(this compound)

Characterization TechniqueObserved FeaturesSignificance
FTIR Spectroscopy Peaks around 1580 cm⁻¹ (C=C stretching of quinoid rings), 1490 cm⁻¹ (C=C stretching of benzenoid rings), 1300 cm⁻¹ (C-N stretching), and 1120 cm⁻¹ (electronic-like band).Confirms the chemical structure of the polymer with both benzenoid and quinoid units.
UV-Vis Spectroscopy Absorption bands around 320-340 nm (π-π* transition of the benzenoid ring) and 600-640 nm (exciton absorption of the quinoid ring).Provides information about the electronic transitions and the oxidation state of the polymer.
Scanning Electron Microscopy (SEM) Typically reveals a granular or globular morphology. Film uniformity is dependent on polymerization conditions.Visualizes the surface morphology and structure of the polymer film.
Thermogravimetric Analysis (TGA) Shows thermal stability, with decomposition often occurring in multiple steps related to the loss of dopant, water, and polymer backbone degradation.Determines the thermal stability and degradation profile of the polymer.

Mandatory Visualizations

Workflow for Electrochemical Polymerization

The following diagram illustrates the general workflow for the electrochemical synthesis of poly(this compound).

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing & Characterization Monomer This compound Monomer Solution Monomer-Electrolyte Solution Monomer->Solution Electrolyte Electrolyte (e.g., H₂SO₄) Electrolyte->Solution Cell Electrochemical Cell Assembly Solution->Cell WE Working Electrode WE->Cell CE Counter Electrode CE->Cell RE Reference Electrode RE->Cell Polymerization Electropolymerization Cell->Polymerization CV Cyclic Voltammetry CV->Polymerization Potentiodynamic Galvano Galvanostatic Method Galvano->Polymerization Constant Current Rinse Rinsing Polymerization->Rinse Dry Drying Rinse->Dry Characterization Characterization (FTIR, UV-Vis, SEM) Dry->Characterization Application Application (e.g., Drug Release) Characterization->Application

Caption: Workflow for the electrochemical synthesis of poly(this compound).

Proposed Mechanism of Electropolymerization

The electropolymerization of this compound proceeds via an oxidative coupling mechanism.

G Monomer This compound Monomer Radical Cation Radical Formation (Oxidation) Monomer->Radical -e⁻ Dimer Dimerization Radical->Dimer Coupling Oligomer Oligomerization Dimer->Oligomer Chain Propagation Polymer Poly(this compound) Film Deposition Oligomer->Polymer

Caption: Proposed mechanism for the electropolymerization of this compound.

Application in Drug Development: Controlled Drug Release

The conductive nature of poly(this compound) allows for its use in electrically controlled drug delivery systems. Therapeutic agents, particularly those that are charged, can be incorporated into the polymer matrix during or after polymerization. The application of an electrical potential can then trigger the release of the drug.

For instance, a negatively charged drug can be loaded into the positively charged (oxidized) polymer backbone. By switching the potential to a negative value, the polymer is reduced, becoming neutral and expelling the negatively charged drug to maintain charge neutrality. This process is reversible, allowing for pulsatile release profiles.

Example: Dexamethasone (B1670325) Release

Dexamethasone, an anti-inflammatory steroid, can be incorporated into a conducting polymer film.[6] In vitro studies with similar conducting polymers have shown that the release of dexamethasone can be triggered and controlled by applying cyclic voltammetry.[6] The released drug was shown to be effective in reducing the number of reactive astrocytes, demonstrating its retained bioactivity.[6]

Biocompatibility Considerations

A critical aspect for any material intended for biomedical applications is its biocompatibility. While extensive data on poly(this compound) is limited, studies on its parent polymer, polyaniline, provide some insights. The biocompatibility of polyaniline can be influenced by several factors, including its molecular weight, morphology, and the type of dopant used.[8][9] Some studies have indicated that polyaniline nanomaterials can exhibit cytotoxicity at higher concentrations.[8][10][11] The shape of the nanomaterials has also been shown to affect their toxicity, with higher aspect ratio materials showing lower toxicity.[12] It is generally observed that higher molecular weight polyaniline has lower toxicity.[8]

For drug delivery applications, it is crucial to conduct thorough in vitro and in vivo biocompatibility and cytotoxicity studies on the specific poly(this compound) formulation being developed.

Conclusion

The electrochemical polymerization of this compound is a versatile method for creating conductive polymer films with tunable properties. These films hold promise for applications in drug development, particularly for electrically controlled drug release systems. The protocols and data presented in these notes provide a foundation for researchers and scientists to explore the potential of poly(this compound) in their respective fields. Further research into the biocompatibility and drug release kinetics of specific poly(this compound)-drug formulations is essential for advancing these materials towards clinical applications.

References

The Role of m-Toluidine as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

m-Toluidine, a methyl-substituted aniline (B41778), serves as a crucial building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs). Its chemical reactivity, stemming from the nucleophilic amino group and the activated aromatic ring, allows for its incorporation into diverse molecular scaffolds. These scaffolds are often the basis for drugs with a wide range of therapeutic applications, including antimicrobial and anticancer agents. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates and compounds starting from this compound.

Application Note 1: Synthesis of Quinolines via Skraup Reaction

The Skraup synthesis is a classic and effective method for the preparation of quinolines, a vital heterocyclic motif in medicinal chemistry. Quinolines and their derivatives exhibit a broad spectrum of biological activities. When this compound is used as the aniline component, a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701) is typically produced. Subsequent functionalization, such as nitration, can be performed to yield key intermediates for drug discovery.[1][2][3]

Experimental Protocol: Two-Step Synthesis of 7-Methyl-8-nitroquinoline

This protocol details the synthesis of 7-methyl-8-nitroquinoline, a valuable intermediate for the development of novel pharmaceuticals, starting from this compound.[1]

Step 1: Synthesis of 7-Methylquinoline and 5-Methylquinoline Mixture

  • In a round-bottom flask equipped with a mechanical stirrer, combine m-nitrobenzene-sulfonate (135 g, 0.6 mol), glycerol (B35011) (83.52 g, 0.92 mol), and this compound (50.46 g, 0.47 mol).

  • Prepare a solution of 98% sulfuric acid (273.58 g, 2.7 mol) and water (61.5 g) and cool it in an ice bath.

  • Slowly add the cooled sulfuric acid solution to the reaction mixture with continuous mechanical stirring. Maintain the reaction temperature by using an ice bath to control any exotherm.

  • Once the addition is complete, heat the solution to reflux (approximately 150 °C) for 1 hour. Caution: The reaction can be highly exothermic.

  • Cool the reaction mixture in an ice bath and dilute it with 330 mL of water.

  • Add sodium nitrate (B79036) (43.08 g) slowly to the cooled solution.

  • Warm the solution to approximately 70 °C for about 20 minutes to decompose any excess this compound.

  • Cool the solution again in an ice bath and slowly add potassium hydroxide (B78521) (400 g) to adjust the pH to above 10.

  • Purify the mixture using steam distillation.

  • Cool the clear distillate, saturate it with sodium chloride, and store it in a refrigerator for several nights to facilitate the separation of the oily product. The product is a mixture of 7-methylquinoline and 5-methylquinoline in a 2:1 ratio.[1]

Step 2: Selective Synthesis of 7-Methyl-8-nitroquinoline

  • Prepare a nitrating mixture by adding fuming nitric acid (28.5 mL) to 98% sulfuric acid (85.5 mL) dropwise at -5 °C.

  • In a separate flask, dissolve the mixture of 7-methylquinoline and 5-methylquinoline (57.05 g, 0.398 mol) in 142.5 mL of sulfuric acid and cool it to -5 °C with mechanical stirring.

  • Add the cold nitrating mixture dropwise to the quinoline (B57606) solution, maintaining the temperature at -5 °C.

  • After the addition is complete, remove the cooling bath and continue stirring for 40 minutes.

  • The reaction selectively yields 7-methyl-8-nitroquinoline.[1]

Quantitative Data

ProductStarting MaterialReagentsReaction TimeYieldPurity/Characterization
7-Methylquinoline & 5-Methylquinoline MixtureThis compoundGlycerol, m-nitrobenzene-sulfonate, H₂SO₄, NaNO₃, KOH~2-3 hours (reflux)Not specified¹H NMR
7-Methyl-8-nitroquinoline7-MethylquinolineFuming HNO₃, H₂SO₄40 minutes99% (from 7-methylquinoline)¹H NMR, MS, IR, Elemental Analysis, Melting Point

Diagram of Synthesis Workflow

Synthesis_of_7_Methyl_8_nitroquinoline m_toluidine This compound step1 Step 1: Skraup Reaction m_toluidine->step1 glycerol Glycerol glycerol->step1 skraup_reagents H₂SO₄, m-Nitrobenzene- sulfonate skraup_reagents->step1 quinoline_mixture 7-Methylquinoline & 5-Methylquinoline Mixture step1->quinoline_mixture step2 Step 2: Nitration quinoline_mixture->step2 nitrating_mixture Fuming HNO₃, H₂SO₄ nitrating_mixture->step2 final_product 7-Methyl-8-nitroquinoline step2->final_product

Synthesis of 7-Methyl-8-nitroquinoline.

Application Note 2: Synthesis of Tolonium Chloride (Toluidine Blue)

Tolonium chloride, commonly known as Toluidine Blue O, is a thiazine (B8601807) dye with applications in histology and as a diagnostic aid in identifying certain cancerous and precancerous lesions.[4] Its synthesis involves the oxidation and coupling of N,N-dimethyl-p-phenylenediamine and o-toluidine (B26562), followed by further oxidation and salt formation. While this compound is not a direct precursor in the most common synthesis, its isomer o-toluidine is key. However, variations of this synthesis exist and related thiazine dyes can be synthesized from this compound derivatives. For the purpose of demonstrating a relevant synthesis, the protocol for Toluidine Blue O is presented.

Experimental Protocol: Synthesis of Tolonium Chloride (Toluidine Blue O)

This multi-stage process outlines the synthesis of Toluidine Blue O.

Stage 1: Synthesis of 2-amino-5-dimethylaminophenyl thiosulfonic acid

  • This initial stage involves the synthesis of the thiosulfonic acid derivative of N,N-dimethyl-p-phenylenediamine, which serves as a key intermediate. The detailed procedure for this step is proprietary to specific manufacturing processes but generally involves sulfonation and reduction steps.

Stage 2: Synthesis of Indamine Thiosulfonic Acid

  • The intermediate from Stage 1 is coupled with o-toluidine in an oxidative environment to form an indamine intermediate.

Stage 3: Synthesis of Toluidine Blue O and its Zinc Chloride Double Salt

  • The reaction mixture from Stage 2 is cooled to 0 °C.

  • A solution of potassium dichromate in water is added dropwise with stirring for 20 minutes.

  • A solution of zinc chloride in water is then added to the mixture to facilitate the formation of the zinc chloride double salt of Toluidine Blue O.[5]

Stage 4: Purification of Toluidine Blue O

  • The crude product is purified through a series of dissolution and precipitation steps using solvents such as methanol (B129727) and methyl tert-butyl ether to obtain the final pure dye.[5]

Quantitative Data

ProductKey IntermediatesKey ReagentsReported YieldPurity/Characterization
Tolonium Chloride (Toluidine Blue O)2-amino-5-dimethylaminophenyl thiosulfonic acid, o-toluidinePotassium dichromate, Zinc chlorideNot specified in detailConformation isomer ratio, Chemical shift data

Diagram of Synthesis Workflow

Toluidine_Blue_Synthesis start N,N-dimethyl-p- phenylenediamine stage1 Stage 1: Synthesis of Thiosulfonic Acid Derivative start->stage1 o_toluidine o-Toluidine stage2 Stage 2: Synthesis of Indamine Thiosulfonic Acid o_toluidine->stage2 intermediate1 2-amino-5-dimethylamino- phenyl thiosulfonic acid stage1->intermediate1 intermediate1->stage2 intermediate2 Indamine Thiosulfonic Acid stage2->intermediate2 stage3 Stage 3: Oxidative Cyclization & Salt Formation intermediate2->stage3 crude_product Crude Toluidine Blue O (Zinc Chloride Double Salt) stage3->crude_product stage4 Stage 4: Purification crude_product->stage4 final_product Pure Toluidine Blue O stage4->final_product

References

Troubleshooting & Optimization

Technical Support Center: Purification of m-Toluidine from Ortho and Para Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of m-toluidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of this compound from its ortho and para isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its ortho and para isomers?

A1: The main challenge lies in the very similar physical properties of the three isomers. Their boiling points are extremely close, making separation by simple distillation difficult.[1] Additionally, their structural similarities can lead to co-crystallization, complicating purification by crystallization.

Q2: Which methods are most commonly used for the purification of this compound?

A2: The most common laboratory and industrial methods include:

  • Fractional Distillation: While challenging due to the close boiling points, it can be effective with a highly efficient fractionating column.[2]

  • Fractional Crystallization of Salts: Converting the isomers to their hydrochloride or oxalate (B1200264) salts alters their crystal structures and solubilities, allowing for separation through fractional crystallization.[3][4]

  • Adsorptive Separation: This method utilizes molecular sieves that selectively adsorb one isomer over the others based on molecular size and shape.[1][5]

  • Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating the isomers, particularly for analytical purposes.[6][7]

Q3: Why is fractional distillation often considered unsatisfactory for separating toluidine isomers?

A3: The boiling points of o-, m-, and p-toluidine (B81030) are very close to each other (see Table 1), meaning that a very high number of theoretical plates are required to achieve good separation.[1][2] This often makes the process inefficient and can lead to poor yields of the pure isomers.

Q4: How can I analyze the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using analytical techniques such as:

  • Gas Chromatography (GC): GC, particularly with a mass spectrometry (MS) detector (GC-MS), can provide excellent separation and identification of the isomers.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating and quantifying the toluidine isomers.[6][11][12]

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor separation of isomers (overlapping fractions) Inefficient fractionating column (too few theoretical plates).Use a longer fractionating column or one with a more efficient packing material (e.g., steel wool) to increase the number of theoretical plates.[13]
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases in the column. A slow and steady distillation rate is crucial.[2]
Poor insulation of the column.Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.[13]
Product is dark in color Thermal decomposition of the toluidine at its boiling point.Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition.[14]
Presence of oxidized impurities.Distill from a small amount of zinc dust to reduce colored, oxidized impurities.[14]
No product distilling over Thermometer bulb is incorrectly placed.Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[2]
Insufficient heating.Gradually increase the temperature of the heating mantle. Ensure the heating mantle is in good contact with the distillation flask.
Fractional Crystallization of Hydrochloride Salts
Problem Possible Cause Solution
"Oiling out" of the product (formation of an oil instead of crystals) The melting point of the solute is lower than the boiling point of the solvent.[15]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help induce crystallization.
The solution is supersaturated.[15]Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of the desired product.
Low or no crystal yield Too much solvent was used.[16]Evaporate some of the solvent by gently heating the solution and then allow it to cool again.
The solution was not cooled sufficiently.Cool the solution in an ice bath to maximize the yield of the crystals.
Crystals are discolored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[16]
Atmospheric oxidation.Conduct the crystallization and filtration under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Physical Properties of Toluidine Isomers

Propertyo-ToluidineThis compoundp-Toluidine
Appearance Colorless to light yellow liquidColorless liquidColorless to white solid
Melting Point (°C) -14.4-31.343.6
Boiling Point (°C) 200.3203.3200.4
Density (g/cm³ at 20°C) 0.9980.9890.962 (liquid)
pKa of Conjugate Acid 4.394.695.12
Water Solubility ( g/100 mL) 1.66 at 25°C~1.7 at 25°C~0.65 at 15°C

Data compiled from various sources.[1][16]

Experimental Protocols

Protocol 1: Purification of this compound via Fractional Crystallization of Hydrochloride Salts

This protocol is based on the principle that the hydrochloride salts of the toluidine isomers have different solubilities, allowing for their separation by fractional crystallization.[3][4]

Materials:

  • Mixture of toluidine isomers

  • Concentrated Hydrochloric Acid (HCl)

  • 25% Ethanol (B145695) in water (v/v)

  • 10% Sodium Hydroxide (NaOH) solution

  • Diethyl ether or Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distilled water

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter flask)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Salt Formation:

    • In a fume hood, dissolve the mixture of toluidine isomers in a minimal amount of 25% ethanol.

    • Slowly add a slight excess of concentrated HCl to the stirred solution. The hydrochloride salts will precipitate. The reaction is exothermic, so cooling may be necessary.

  • Fractional Crystallization:

    • Heat the mixture to dissolve the precipitated salts completely.

    • Allow the solution to cool slowly to room temperature. The hydrochloride salt of the least soluble isomer will crystallize first. Note: The order of crystallization may vary depending on the exact solvent composition and temperature.

    • Cool the mixture in an ice bath to maximize crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold 25% ethanol.

    • Repeat the crystallization process on the collected crystals (recrystallization) from fresh 25% ethanol to improve purity. It may be necessary to perform this step multiple times.[3][4]

  • Regeneration of the Free Amine:

    • Dissolve the purified hydrochloride salt in a minimal amount of distilled water.

    • Slowly add 10% NaOH solution with stirring until the solution is basic (check with pH paper). The free this compound will separate as an oil.

    • Transfer the mixture to a separatory funnel and extract the this compound with diethyl ether or dichloromethane (2-3 times).

    • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Final Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • For final purification, distill the recovered this compound, preferably under reduced pressure.[3][4]

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is suitable for separating liquids with close boiling points and requires a highly efficient fractionating column.[2]

Materials:

  • Mixture of toluidine isomers

  • Fractional distillation apparatus (including a fractionating column, e.g., Vigreux or packed column)

  • Heating mantle

  • Stir bar or boiling chips

  • Thermometer

  • Condenser

  • Receiving flasks

Procedure:

  • Apparatus Setup:

    • Set up the fractional distillation apparatus in a fume hood. Ensure the fractionating column is securely placed between the distillation flask and the distillation head.

    • Place a stir bar or boiling chips in the round-bottom flask containing the toluidine isomer mixture.

    • Position the thermometer correctly, with the top of the bulb level with the side arm leading to the condenser.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Observe the vapor rising slowly through the fractionating column. A "ring" of condensing vapor should be visible.

    • Maintain a slow and steady distillation rate by carefully controlling the heat input. A rate of 1-2 drops per second is ideal.

    • Collect the distillate in separate fractions based on the boiling point. Monitor the temperature at the distillation head closely. A stable temperature indicates that a pure component is distilling.

    • Collect the fraction that distills at the boiling point of this compound (approximately 203-204 °C at atmospheric pressure). A slight drop in temperature may be observed between fractions.

  • Analysis:

    • Analyze the collected fractions by GC or HPLC to determine their composition and the purity of the this compound fraction.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Charge distillation flask with isomer mixture and boiling chips B Assemble fractional distillation apparatus A->B C Heat the mixture gently B->C D Vapor rises through fractionating column C->D E Monitor temperature at distillation head D->E F Collect fractions based on boiling point E->F G Analyze fractions by GC or HPLC F->G H Isolated this compound G->H

Caption: Workflow for the purification of this compound by fractional distillation.

Crystallization_Workflow A Dissolve isomer mixture in 25% Ethanol B Add excess concentrated HCl to form hydrochloride salts A->B C Heat to dissolve salts B->C D Cool slowly to induce crystallization C->D E Collect crystals by vacuum filtration D->E F Recrystallize for higher purity E->F Optional G Dissolve purified salt in water E->G F->G H Add NaOH to regenerate free amine G->H I Extract with organic solvent H->I J Dry and evaporate solvent I->J K Pure this compound J->K

Caption: Workflow for purifying this compound via hydrochloride salt crystallization.

References

Technical Support Center: Identification of Side Products in m-Toluidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and managing side products during the synthesis of m-Toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial synthesis route for this compound is the reduction of m-nitrotoluene. This reduction is typically achieved through two main methods:

  • Bechamp Reduction: This classic method involves the use of iron filings and an acid, such as hydrochloric acid or acetic acid, to reduce the nitro group.

  • Catalytic Hydrogenation: This method employs a catalyst, such as Raney nickel or palladium on carbon (Pd/C), and hydrogen gas to achieve the reduction.

Q2: What are the most common side products observed in this compound synthesis?

A2: The side products in this compound synthesis primarily arise from two sources: impurities in the starting material (m-nitrotoluene) and incomplete or side reactions during the reduction process. The most common impurities include:

  • Isomeric Toluidines: o-Toluidine and p-Toluidine are often present as impurities. Their presence is due to the initial nitration of toluene (B28343), which produces a mixture of o-, m-, and p-nitrotoluene. While the isomers are largely separated before the reduction step, trace amounts of o- and p-nitrotoluene can be carried over and subsequently reduced to their corresponding toluidines.

  • Unreacted m-Nitrotoluene: Incomplete reduction can lead to the presence of the starting material in the final product.

  • Reduction Intermediates: Several intermediates of the nitro group reduction can be present as impurities if the reaction does not go to completion. These include:

    • m-Nitrosotoluene

    • N-(m-tolyl)hydroxylamine

    • 3,3'-Dimethylazoxybenzene

    • 3,3'-Dimethylazobenzene

Troubleshooting Guide

This guide addresses specific issues related to the identification and quantification of side products in this compound synthesis.

Issue 1: Presence of o-Toluidine and p-Toluidine in the final product.
  • Possible Cause: The primary source of isomeric toluidine impurities is the presence of o- and p-nitrotoluene in the m-nitrotoluene starting material. The nitration of toluene typically yields a mixture of isomers, and while purification is performed, trace amounts of the ortho and para isomers can remain.

  • Troubleshooting Steps:

    • Analyze Starting Material: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the purity of the m-nitrotoluene starting material and quantify the percentage of o- and p-nitrotoluene isomers.

    • Improve Purification of Starting Material: If the starting material contains unacceptable levels of isomeric impurities, consider purification methods such as fractional distillation or crystallization to reduce their concentration before proceeding with the reduction reaction.

Issue 2: Detection of unreacted m-nitrotoluene in the final product.
  • Possible Cause: Incomplete reduction reaction. This can be due to insufficient reaction time, temperature, pressure (in catalytic hydrogenation), or a deactivated catalyst.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • Bechamp Reduction: Ensure the iron is activated and the acid concentration is appropriate. The reaction is exothermic, so proper temperature control is necessary.

      • Catalytic Hydrogenation: Increase reaction time, temperature, or hydrogen pressure. Ensure the catalyst is active and not poisoned.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC), GC, or HPLC to monitor the disappearance of the starting material and the formation of the product over time. Continue the reaction until the starting material is no longer detected.

Issue 3: Identification of unknown peaks in the chromatogram corresponding to reduction intermediates.
  • Possible Cause: The reduction of a nitro group to an amine proceeds through several intermediate species. If the reaction is not driven to completion, these intermediates can remain as impurities.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Utilize GC-MS or LC-MS to identify the molecular weights of the unknown peaks. Compare the mass spectra with known fragmentation patterns of potential intermediates like nitrosotoluenes, hydroxylamines, azoxybenzenes, and azobenzenes.

    • Optimize Reaction Conditions: As with unreacted starting material, optimizing reaction conditions (time, temperature, catalyst activity) will help to ensure the complete conversion of intermediates to the final amine product.

Data Presentation

The following table summarizes the typical impurity profile of this compound synthesized by the reduction of m-nitrotoluene. The exact percentages can vary depending on the purity of the starting materials and the specific reaction conditions.

ImpurityTypical Concentration Range (%)
o-Toluidine< 1.0
p-Toluidine< 0.5
Unreacted m-Nitrotoluene< 0.1
m-Nitrosotoluene< 0.05
N-(m-tolyl)hydroxylamine< 0.05
3,3'-Dimethylazoxybenzene< 0.1
3,3'-Dimethylazobenzene< 0.1

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library of known compounds (e.g., NIST). Quantify the impurities using an internal standard method or by assuming equal response factors for all components as a preliminary estimation.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

This method is particularly useful for separating the isomeric toluidines and other less volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often necessary for good separation.

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile with 0.1% TFA.

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Prepare samples as described for the GC-MS method, using the mobile phase as the diluent.

  • Data Analysis: Identify peaks by comparing their retention times with those of known standards. Quantify the impurities by creating a calibration curve for each identified impurity.

Visualizations

m_Toluidine_Synthesis_and_Side_Products Toluene Toluene Nitration Nitration (HNO3/H2SO4) Toluene->Nitration m_Nitrotoluene m-Nitrotoluene (Starting Material) Nitration->m_Nitrotoluene o_Nitrotoluene o-Nitrotoluene (Isomeric Impurity) Nitration->o_Nitrotoluene p_Nitrotoluene p-Nitrotoluene (Isomeric Impurity) Nitration->p_Nitrotoluene Reduction Reduction (Bechamp or Catalytic Hydrogenation) m_Nitrotoluene->Reduction m_Toluidine This compound (Main Product) Reduction->m_Toluidine Unreacted_m_NT Unreacted m-Nitrotoluene Reduction->Unreacted_m_NT Incomplete Reaction m_Nitrosotoluene m-Nitrosotoluene Reduction->m_Nitrosotoluene o_Toluidine o-Toluidine Reduction->o_Toluidine p_Toluidine p-Toluidine Reduction->p_Toluidine o_Nitrotoluene->Reduction p_Nitrotoluene->Reduction m_Hydroxylamine N-(m-tolyl)hydroxylamine m_Nitrosotoluene->m_Hydroxylamine Azoxybenzene 3,3'-Dimethylazoxybenzene m_Hydroxylamine->Azoxybenzene Azobenzene 3,3'-Dimethylazobenzene Azoxybenzene->Azobenzene Azobenzene->m_Toluidine

Caption: Synthesis of this compound and formation of major side products.

Analytical_Workflow Sample This compound Sample Sample_Prep Sample Preparation (Dilution, Filtration) Sample->Sample_Prep Analysis_Choice Analytical Technique Sample_Prep->Analysis_Choice GC_MS GC-MS Analysis Analysis_Choice->GC_MS Volatile/ Semi-volatile HPLC HPLC Analysis Analysis_Choice->HPLC Less Volatile/ Isomers Data_Processing Data Processing (Peak Integration, Library Search) GC_MS->Data_Processing HPLC->Data_Processing Identification Impurity Identification Data_Processing->Identification Quantification Impurity Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the analysis of side products in this compound.

Technical Support Center: Optimizing N-Alkylation of m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the N-alkylation of m-Toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of this compound?

A1: The primary methods for N-alkylation of this compound include:

  • Direct Alkylation: This is a straightforward approach involving the reaction of this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide).[1][2]

  • Reductive Amination: A highly effective two-step, one-pot method that involves reacting this compound with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ to the desired N-alkylated product. This method is excellent for avoiding over-alkylation.[3][4]

  • Borrowing Hydrogen (BH) Catalysis: An atom-economical and environmentally friendly method that uses alcohols as alkylating agents in the presence of a metal catalyst (e.g., Ruthenium-based). The only byproduct is water.[3][5]

  • Alkylation with Dialkyl Carbonates: Considered a green chemistry approach, this method uses reagents like dimethyl carbonate (DMC) as alkylating agents, which are biodegradable and have low toxicity.[6]

Q2: What are the primary impurities I should monitor in the N-alkylation of this compound?

A2: The two main impurities of concern are the unreacted starting material, this compound, and the over-alkylated byproduct, N,N-dialkyl-m-toluidine.[7] At higher temperatures with certain catalysts, C-alkylation on the aromatic ring can also occur.[8]

Q3: How can I minimize the formation of the N,N-dialkyl-m-toluidine byproduct?

A3: Over-alkylation is a common challenge because the mono-alkylated product is often more nucleophilic than the starting this compound.[3][9] To minimize this:

  • Control Stoichiometry: Use a large excess of this compound compared to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.[3]

  • Choose an Alternative Method: Employ reductive amination, which is not prone to over-alkylation.[3][10]

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

Q: My N-alkylation reaction shows very low or no conversion of the starting this compound. What are the potential causes and solutions?

A: Low reactivity can stem from several factors related to your reagents, catalysts, or reaction conditions.

Potential Cause Recommended Solution
Poor Leaving Group If using an alkyl halide, ensure the leaving group is sufficiently reactive. The general reactivity order is I > Br > Cl. Consider using alkyl iodides for better results.[2][3]
Steric Hindrance Significant steric bulk on the alkylating agent can hinder the reaction rate.[3] Consider using less sterically demanding reagents if possible.
Suboptimal Base/Solvent The choice of base and solvent is critical. For alkyl halide reactions, polar aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are often effective. Insoluble bases like K₂CO₃ may require a solvent in which they have some solubility or the use of a phase-transfer catalyst.[11][12]
Insufficient Temperature/Time Some alkylations require elevated temperatures and longer reaction times to proceed to completion. For example, using alkyl bromides or chlorides may require heating to 70-80°C for several hours or even days.[2]
Catalyst Inactivity (for catalytic methods) If using a "Borrowing Hydrogen" or other catalytic method, ensure the catalyst is active and handled under the appropriate atmosphere (e.g., inert gas for air-sensitive catalysts).[3] Purify reagents to avoid catalyst poisoning.

Issue 2: The Reaction Stalls or Does Not Go to Completion

Q: My reaction starts but then stalls, leaving a significant amount of unreacted starting material. What could be the issue?

A: This is a common problem, particularly in reactions that produce acidic byproducts or involve catalyst deactivation.

Potential Cause Recommended Solution
Acid Formation Reactions with alkyl halides (R-X) produce one equivalent of HX, which protonates the amine starting material, rendering it non-nucleophilic. Solution: Add a base (e.g., K₂CO₃, Na₂CO₃, or a non-nucleophilic organic base) to neutralize the acid as it forms. A 2:1 molar ratio of amine to alkyl halide can also be used, where one equivalent of the amine acts as the base.
Catalyst Deactivation In catalytic processes like the "Borrowing Hydrogen" method, tertiary amine byproducts from over-alkylation can sometimes coordinate to the metal center and deactivate the catalyst.[3] Solution: Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize byproduct formation. Ensure all reagents and solvents are pure and dry.[3]
Poor Solubility The reagents or base may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[12] Solution: Switch to a solvent that better solubilizes all components. For instance, if K₂CO₃ and the amine are poorly soluble in acetone, changing to DMF or DMSO may improve results.[12] Adding a phase-transfer catalyst can also be effective.[11]

Data on Reaction Optimization

Table 1: Effect of Solvent on N-Alkylation Yield

This table illustrates the effect of different solvents on the N-alkylation of an amine with ethyl iodide. While this data is for N-Methyl-m-toluidine, the trend is applicable to this compound.

SolventDielectric ConstantReaction Time (h)Conversion (%)Yield (%)Reference
Toluene (B28343)2.44875>95[13]
Acetonitrile37.52485>95[13]
Methanol32.712>95>95[13]

Note: The data suggests that polar solvents can significantly increase the reaction rate.

Table 2: Influence of Alkylating Agent and Catalyst on Product Distribution

This table summarizes results from various N-alkylation methods for toluidines, highlighting the product distribution.

AmineAlkylating Agent / CatalystConditionsProduct DistributionYieldReference
This compoundEthyl BromideSealed vessel, gentle heatingN-Ethyl-m-toluidine63-66%[2]
This compoundIsopropanol / POCl₃Autoclave, 280°C53% this compound, 45% N-isopropyl, 1-2% N,N-diisopropyl45% (N-isopropyl)[14]
This compoundAmyl p-toluenesulfonate / Tetrabutylammonium bromide100°C, 8hN,N-diamyl-m-toluidine97%[11]
Aniline (model)Benzyl Alcohol / [Ru]-catalystToluene, 25°C, 24hN-benzylanilineHigh Yields[3]

Experimental Protocols

Protocol 1: Classical N-Alkylation of this compound with an Alkyl Halide

This protocol is adapted from a general procedure for the synthesis of N-ethyl-m-toluidine.[2]

Materials:

  • This compound

  • Ethyl bromide (or other suitable alkyl halide)

  • 10% Sodium hydroxide (B78521) solution

  • Benzene (B151609) (or other suitable extraction solvent)

  • Flaked potassium hydroxide (for drying)

  • Concentrated Hydrochloric acid

  • Sodium nitrite (B80452)

  • Stannous chloride dihydrate

Procedure:

  • Alkylation: In a sealed, pressure-safe reaction vessel, combine this compound and ethyl bromide (e.g., in a 1:1 molar ratio for mono-alkylation, though an excess of amine is recommended to reduce di-alkylation).

  • Gently warm the mixture to 70-80°C. The reaction may require several hours to days to complete.[2] Monitor the reaction progress using TLC.

  • Workup: After cooling, add 10% sodium hydroxide solution to liberate the free amine. Extract the product into a suitable organic solvent like benzene or ether.

  • Wash the organic layer with water, then dry it over flaked potassium hydroxide.

  • Remove the solvent by distillation to yield the crude N-ethyl-m-toluidine.

  • Purification (Optional, via Nitroso Compound): For high purity, the crude amine can be dissolved in hydrochloric acid and cooled. Slow addition of a sodium nitrite solution forms the N-nitroso derivative, which can be extracted.[1][2] The purified nitroso compound is then reduced back to the secondary amine using a reducing agent like stannous chloride.[2]

  • The final product is isolated by steam distillation followed by extraction and distillation under reduced pressure.[2]

Protocol 2: N-Alkylation via Reductive Amination

This is a general protocol for the reductive amination of an amine with a carbonyl compound.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., acetaldehyde (B116499) for N-ethylation)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[10][15]

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the carbonyl compound (1.0-1.2 equiv.) in the anhydrous solvent under an inert atmosphere.

  • Imine Formation: Stir the mixture at room temperature. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: After stirring for 30-60 minutes, add the reducing agent (e.g., NaBH(OAc)₃, ~1.5 equiv.) portion-wise to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours to overnight. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: N-Alkylation with Alcohols via Borrowing Hydrogen (BH) Catalysis

This protocol is adapted from a general method for the N-alkylation of aromatic amines with alcohols using a Ruthenium catalyst.[3]

Materials:

  • This compound

  • Primary alcohol (e.g., ethanol, 1.0 equiv.)

  • Potassium tert-butoxide (base, 1.0 equiv.)

  • Ru-catalyst (e.g., [Ru(p-cymene)Cl₂]₂ with a suitable ligand, or a commercially available complex)[3][16]

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a reaction vial or flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 mmol), the primary alcohol (1.0 mmol), potassium tert-butoxide (1.0 mmol), and the Ru-catalyst (e.g., 2 mol%).

  • Add 1.0 mL of anhydrous toluene to the vial.

  • Reaction: Seal the vial and place it on a magnetic stirrer in a preheated oil bath (e.g., 70°C).

  • Allow the reaction to proceed for 24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is typically purified directly.

  • Purification: Purify the product by column chromatography on silica gel to isolate the N-alkylated this compound.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Alkylation Method (Direct, Reductive, BH) reagents Prepare Reagents: This compound, Alkylating Agent, Solvent, Base/Catalyst start->reagents setup Set up Reaction (Inert Atmosphere if needed) reagents->setup run Run Reaction (Control Temp & Time) setup->run monitor Monitor Progress (TLC / LC-MS) run->monitor monitor->run Reaction Incomplete quench Quench Reaction & Workup monitor->quench Reaction Complete extract Extract & Dry Product quench->extract purify Purify Crude Product (Distillation / Chromatography) extract->purify analyze Analyze Final Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the N-alkylation of this compound.

G cluster_checks Initial Checks cluster_solutions Potential Solutions start Low Yield or No Reaction check_reagents Are reagents pure & dry? start->check_reagents check_conditions Are Temp/Time sufficient? start->check_conditions check_base Is base appropriate & soluble? start->check_base check_catalyst Is catalyst active? (if applicable) start->check_catalyst solution_reagents Purify/dry reagents. Use more reactive alkylating agent (e.g., R-I instead of R-Cl). check_reagents->solution_reagents solution_conditions Increase temperature. Increase reaction time. check_conditions->solution_conditions solution_base Change base (e.g., Cs₂CO₃). Change solvent (e.g., DMF). Add phase-transfer catalyst. check_base->solution_base solution_catalyst Use fresh catalyst. Handle under inert atmosphere. check_catalyst->solution_catalyst end Re-run Experiment solution_reagents->end solution_conditions->end solution_base->end solution_catalyst->end

Caption: Troubleshooting workflow for low reaction yield.

G start Goal: N-Alkylation of this compound q_overalkylation Is over-alkylation a major concern? start->q_overalkylation q_reagents Are alcohol reagents preferred (Green Chem)? q_overalkylation->q_reagents No reductive_amination Use Reductive Amination q_overalkylation->reductive_amination Yes q_scale Is the scale large & cost a factor? q_reagents->q_scale No borrowing_hydrogen Use Borrowing Hydrogen (BH) Method q_reagents->borrowing_hydrogen Yes direct_alkylation Use Direct Alkylation with Alkyl Halide q_scale->direct_alkylation Yes q_scale->direct_alkylation No (Default/Simple Method)

References

Troubleshooting poor solubility of m-Toluidine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of m-Toluidine in various reaction media. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in the reaction medium?

Poor solubility of this compound is a common issue and can be attributed to several factors. As an aromatic amine, its solubility is governed by the interplay between its polar amine group (-NH₂) and its nonpolar benzene (B151609) ring.[1] The bulky, hydrophobic aromatic portion of the molecule often dominates, leading to low solubility in polar solvents like water.[1][2]

Key factors influencing solubility include:

  • Solvent Choice: this compound is only slightly soluble in water but is generally soluble in organic solvents.[3][4] Using an inappropriate solvent is a primary cause of dissolution failure.

  • pH of the Medium: For aqueous solutions, the pH is critical. This compound is a weak base (pKa ≈ 4.73) and will be significantly more soluble in acidic conditions where it forms a protonated salt.[5][6]

  • Temperature: Solubility is temperature-dependent. Insufficient temperature can hinder the dissolution process.[7]

  • Purity of this compound: Impurities can affect solubility characteristics.

Q2: What are the recommended solvents for dissolving this compound?

The choice of solvent is crucial for achieving good solubility. This compound exhibits a range of solubilities in different solvent classes.

  • Polar Protic Solvents: Readily soluble in alcohols such as methanol (B129727) and ethanol.[2]

  • Polar Aprotic Solvents: Soluble in solvents like Dimethyl Sulfoxide (DMSO).[2]

  • Nonpolar Solvents: Soluble in ether, benzene, toluene, and acetone.[3][8]

  • Aqueous Media: It is poorly soluble in neutral water.[6] To dissolve it in an aqueous medium, acidification is necessary to form the highly soluble hydrochloride salt.[1][9]

Below is a summary of this compound's solubility in various media.

Solvent/MediumClassificationSolubilityCitation
Water (at 20°C)Polar Protic0.2 g / 100 mL[4][5]
Acidic Water (as Hydrochloride Salt)Aqueous≥ 100 mg / mL (at 20°C)[9]
EthanolPolar ProticSoluble[3]
MethanolPolar ProticSoluble[2][10]
Diethyl EtherNonpolarSoluble[3]
AcetonePolar AproticVery Soluble[8]
BenzeneNonpolarVery Soluble[8]

Q3: How can I improve the solubility of this compound in an aqueous reaction?

The most effective method to increase the solubility of this compound in water is to lower the pH of the medium by adding an acid. This protonates the basic amino group, forming the corresponding ammonium (B1175870) salt (e.g., m-toluidinium chloride), which is significantly more water-soluble.[6]

  • Strategy: Add a slight excess of a strong acid like Hydrochloric Acid (HCl) to your aqueous medium before or during the addition of this compound.[4][5] The resulting this compound hydrochloride is readily soluble in water.[9][11]

  • Post-Reaction: After the reaction is complete, the free base this compound can often be regenerated by making the solution alkaline with a base such as sodium hydroxide (B78521) (NaOH).[12]

Troubleshooting Workflow & Visual Guides

If you are encountering solubility issues, the following workflow provides a step-by-step approach to diagnose and solve the problem.

cluster_start Start cluster_solvent Solvent Check cluster_aqueous Aqueous System Check Start Poor this compound Solubility Observed Solvent_Check Is the solvent appropriate? Start->Solvent_Check Change_Solvent Switch to a recommended organic solvent (e.g., Ethanol, Toluene). Solvent_Check->Change_Solvent  No Aqueous_Check Is the medium aqueous? Solvent_Check->Aqueous_Check  Yes Success Problem Solved Change_Solvent->Success Adjust_pH Acidify the medium with HCl to form the soluble hydrochloride salt. Aqueous_Check->Adjust_pH  Yes Consider_Temp Gently warm the solution. Does it dissolve? Aqueous_Check->Consider_Temp  No (Organic Solvent) Adjust_pH->Consider_Temp Consider_Temp->Success  Yes Further_Troubleshooting Consider co-solvents or consult further resources. Consider_Temp->Further_Troubleshooting  No

Caption: Troubleshooting workflow for poor this compound solubility.

The relationship between pH and the solubility of this compound in an aqueous solution is based on the equilibrium between the free amine and its protonated form.

cluster_equilibrium pH-Solubility Relationship cluster_labels Free_Base This compound (Free Base) C₇H₉N (Poorly Water-Soluble) Salt m-Toluidinium Ion (Salt) [C₇H₉NH]⁺ (Highly Water-Soluble) Free_Base->Salt + H⁺ (Acidic pH) High_pH Favored in High pH (e.g., pH > 6) Salt->Free_Base - H⁺ (Basic pH) Low_pH Favored in Low pH (e.g., pH < 4)

Caption: Equilibrium of this compound in aqueous acid-base conditions.

Experimental Protocols

Protocol 1: General Dissolution in an Organic Solvent

This protocol provides a general method for dissolving this compound in a non-aqueous medium.

Materials:

  • This compound

  • Recommended organic solvent (e.g., ethanol, methanol, toluene)

  • Glassware (beaker or flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath (optional)

Methodology:

  • Add the desired volume of the selected organic solvent to a clean, dry flask equipped with a magnetic stir bar.

  • Begin stirring the solvent at a moderate speed.

  • Slowly add the pre-weighed this compound to the stirring solvent.

  • Continue stirring at room temperature until the solid is fully dissolved.

  • If dissolution is slow, gently warm the mixture using a water bath or heating mantle. Increasing the temperature often enhances solubility.[7] Monitor the temperature to avoid solvent loss or unwanted side reactions.

  • Once fully dissolved, allow the solution to cool to the required reaction temperature before proceeding.

Protocol 2: Enhancing Aqueous Solubility via In Situ Salt Formation

This protocol details the steps to dissolve this compound in an aqueous medium by converting it to its highly soluble hydrochloride salt.

Materials:

  • This compound

  • Deionized water

  • Concentrated Hydrochloric Acid (HCl)

  • Glassware (beaker or flask)

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

Methodology:

  • Add the desired volume of deionized water to a flask with a magnetic stir bar.

  • While stirring, slowly add concentrated HCl dropwise to the water. Monitor the pH, adjusting it to a value between 2 and 3.

  • Once the desired acidic pH is stable, slowly add the this compound to the stirring acidic solution.

  • The this compound should react with the acid to form m-toluidinium chloride and dissolve readily.[6]

  • Continue stirring until a clear solution is obtained. If necessary, a slight excess of HCl can be added to ensure complete protonation and dissolution.

  • The resulting aqueous solution of this compound hydrochloride is now ready for use in the subsequent reaction steps.

Protocol 3: Quantitative Solubility Determination (Shake-Flask Method)

This protocol, adapted from standard thermodynamic solubility measurement techniques, can be used to accurately determine the solubility of this compound in a specific solvent.[2]

Materials:

  • This compound

  • Chosen solvent

  • Sealed, airtight containers (e.g., screw-cap vials)

  • Mechanical shaker or agitator with temperature control

  • Syringe and solvent-compatible syringe filter (e.g., PTFE)

  • Analytical balance

  • Evaporation apparatus (e.g., vacuum oven or nitrogen stream)

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. An excess of solid must be visible.

    • Place the vial in a mechanical shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.[2]

  • Sample Collection and Filtration:

    • Allow the mixture to stand at the constant temperature until the excess solid has settled.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.[2]

  • Quantification (Gravimetric Method):

    • Transfer the accurately measured volume of the filtered, saturated solution to a pre-weighed, dry container.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause this compound to evaporate.

    • Once the solvent is removed, reweigh the container with the this compound residue.

  • Calculation:

    • The mass of the dissolved this compound is the difference between the final and initial weights of the container.

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

References

Technical Support Center: Minimizing N,N-dimethyl-m-toluidine Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of N,N-dimethyl-m-toluidine during synthesis and purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of N,N-dimethyl-m-toluidine formation?

A1: The formation of N,N-dimethyl-m-toluidine is typically a result of over-methylation during the synthesis of N-methyl-m-toluidine. The primary contributing factors are:

  • Excess Methylating Agent: A stoichiometric excess of the methylating agent (e.g., dimethyl sulfate, methanol) can lead to the undesired second methylation of the nitrogen atom.[1]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second methylation reaction, favoring the formation of the N,N-dimethylated byproduct.[1]

  • Inefficient Mixing: Poor agitation can create localized areas with a high concentration of the methylating agent, which promotes over-methylation.[1]

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity of mono-methylation versus di-methylation.[1]

Q2: What are the common methods for synthesizing N-alkylated toluidines?

A2: Common manufacturing methods for N-alkyltoluidines, including N,N-dimethyl-p-toluidine (a related compound), involve:

  • Acid-catalyzed alkylation: This method uses unalkylated toluidines and lower unbranched alcohols or ethers in the presence of an acid catalyst.[2]

  • Reductive alkylation: This process involves the reaction of toluidines with lower aldehydes or ketones using metal catalysts under hydrogen pressure.[2]

Q3: How can I detect and quantify the amount of N,N-dimethyl-m-toluidine in my sample?

A3: Several analytical techniques are effective for the separation and quantification of N,N-dimethyl-m-toluidine from N-methyl-m-toluidine and m-toluidine:

  • Gas Chromatography with a Flame Ionization Detector (GC-FID): This is a robust and commonly used method for quantifying volatile impurities like N,N-dimethyl-m-toluidine.[1]

  • High-Performance Liquid Chromatography (HPLC) with a UV detector: HPLC is another excellent technique for separating and quantifying these compounds.[1][3] Ion-exchange chromatography with a UV detector has been successfully used for the separation of similar aromatic amines.[3]

Troubleshooting Guides

Issue 1: High levels of N,N-dimethyl-m-toluidine detected after synthesis.

This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to minimize the formation of the N,N-dimethylated byproduct.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_actions Corrective Actions start High N,N-dimethyl-m-toluidine Detected check_stoichiometry Verify Stoichiometry of Methylating Agent start->check_stoichiometry check_temp Review and Control Reaction Temperature check_stoichiometry->check_temp If stoichiometry is correct action_stoichiometry Adjust to 1:1 to 1:1.2 molar ratio (this compound:methylating agent) check_stoichiometry->action_stoichiometry check_mixing Evaluate Mixing Efficiency check_temp->check_mixing If temperature is optimized action_temp Lower reaction temperature (e.g., below 60°C for dimethyl sulfate) check_temp->action_temp check_catalyst Assess Catalyst Selectivity check_mixing->check_catalyst If mixing is efficient action_mixing Increase agitation speed or improve impeller design for vigorous mixing check_mixing->action_mixing purify Implement Purification Strategy check_catalyst->purify If catalyst is appropriate action_catalyst Screen alternative catalysts known for higher mono-methylation selectivity check_catalyst->action_catalyst

Caption: Troubleshooting workflow for high N,N-dimethyl-m-toluidine levels.

Detailed Troubleshooting Steps:

Parameter Potential Issue Recommended Action Quantitative Guidance
Stoichiometry Excess methylating agent.[1]Carefully control the molar ratio of this compound to the methylating agent.A starting point of a 1:1 to 1:1.2 molar ratio is recommended. Conduct small-scale experiments to determine the optimal ratio for your specific conditions.[1]
Reaction Temperature High temperature favoring over-methylation.[1]Maintain a controlled and lower reaction temperature.For methylation with dimethyl sulfate, a temperature below 60°C is often recommended.[1][4] For catalytic methylation with methanol, the optimal temperature will depend on the catalyst and should be carefully optimized.
Mixing Inefficient mixing leading to localized high concentrations of methylating agent.[1]Ensure vigorous and efficient agitation throughout the reaction.This is a qualitative parameter, but visual confirmation of a well-mixed, homogenous reaction mixture is crucial.
Catalyst Catalyst favors di-methylation.[1]Research and consider catalysts known for higher selectivity towards mono-methylation.This is highly dependent on the specific reaction. A literature review for selective catalysts for N-methylation of anilines is recommended.
Issue 2: Difficulty in removing N,N-dimethyl-m-toluidine post-synthesis.

If optimization of the reaction conditions is insufficient, an effective purification strategy is necessary.

Purification Strategy

Fractional vacuum distillation is the most common and effective method for purifying N-methyl-m-toluidine and removing the N,N-dimethyl-m-toluidine impurity on a larger scale.[1] This technique separates compounds based on their boiling points.

Logical Flow for Purification Method Selection

Purification_Selection start Crude Product Contains N,N-dimethyl-m-toluidine check_bp Are boiling points of components significantly different? start->check_bp frac_dist Use Fractional Vacuum Distillation check_bp->frac_dist Yes alt_methods Consider Alternative Methods (e.g., Crystallization, Chromatography) check_bp->alt_methods No / Insufficient Separation

Caption: Decision process for selecting a purification method.

Experimental Protocols

GC-FID Method for Purity Analysis

This is a general method and may require optimization for your specific instrument and sample matrix.[1]

Parameter Value
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250°C
Detector Temperature 280°C
Oven Program Initial temp: 100°C, hold for 2 min. Ramp to 250°C at 15°C/min, hold for 5 min.
Carrier Gas Helium or Hydrogen
Injection Volume 1 µL (split injection)
Fractional Vacuum Distillation

This is a general procedure and should be adapted to your specific equipment and scale.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Charging the Flask: Charge the distillation flask with the crude N-methyl-m-toluidine containing the N,N-dimethyl-m-toluidine impurity.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the different fractions as they distill over at their respective boiling points under vacuum. The lower boiling point fractions will distill first.

  • Analysis: Analyze the collected fractions using GC-FID or HPLC to determine their purity.

References

Degradation pathways of m-Toluidine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of m-Toluidine under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic hydrolytic conditions?

A1: this compound, as an aromatic amine, is a weak base and is generally stable to hydrolysis under mild acidic and basic conditions.[1] The primary reaction in acidic solution is the formation of the protonated and water-soluble m-toluidinium salt.[2] Significant degradation is not expected without the presence of other stressors like high temperature, light, or oxidizing agents.[3] Under basic conditions, this compound will exist as the free base.[4]

Q2: My this compound solution turned a yellow or brownish color during my degradation study. What is the likely cause?

A2: Aromatic amines, including this compound, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and heat.[3] The color change is often indicative of the formation of colored oxidation products.[5] It is crucial to perform experiments under controlled conditions, potentially with an inert atmosphere (e.g., nitrogen or argon), to minimize oxidation if hydrolysis is the only degradation pathway being studied.

Q3: I am observing poor solubility of this compound in my aqueous degradation media. How can I address this?

A3: this compound is only slightly soluble in water.[6] In acidic media, its solubility increases due to the formation of the m-toluidinium salt. If solubility is still an issue, particularly in neutral or basic conditions, the use of a co-solvent may be necessary. The selection of a co-solvent should be done carefully to ensure it does not interfere with the degradation pathway or the analytical method. Common co-solvents include methanol (B129727) or acetonitrile.

Q4: What are the primary degradation products I should expect from this compound under forced degradation?

A4: Under simple acidic or basic hydrolysis, significant degradation of the this compound molecule is not readily expected. More likely, you will observe products related to oxidation if not properly controlled. Under more strenuous conditions (e.g., high heat, presence of oxidizing agents), polymerization or the formation of various oxidation products, including nitro and nitroso compounds or azo dyes, could occur, though specific pathways are not well-documented for simple hydrolysis.[7][8]

Q5: How can I confirm if degradation has occurred?

A5: The most reliable way to assess degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.[9] This method should be able to separate the intact this compound from any potential degradation products. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed after subjecting this compound to acidic or basic conditions. This compound is stable under the applied conditions. The stress applied is insufficient.Increase the severity of the stress conditions. This can include increasing the temperature (e.g., to 50-70°C), extending the exposure time, or using a higher concentration of acid or base (within a reasonable range, e.g., up to 1M).[7]
Significant color change in the sample, complicating analysis. Oxidation of the aromatic amine functionality.Degas all solutions and purge the headspace of the reaction vessel with an inert gas like nitrogen or argon. Protect the samples from light by using amber glassware or wrapping the vessels in aluminum foil.
Precipitation of the sample upon neutralization. The free base of this compound is less soluble in water than its salt form.If possible, analyze the sample without neutralization, ensuring the analytical column can tolerate the pH. Alternatively, dilute the neutralized sample with an organic solvent in which this compound is soluble before analysis.
Appearance of multiple, small, and poorly resolved peaks in the chromatogram. This could indicate complex degradation pathways, possibly involving polymerization or the formation of multiple minor degradation products.Optimize the chromatographic method to improve resolution. This may involve changing the column, mobile phase composition, or gradient profile. Mass spectrometry can be invaluable in identifying these minor products.
Poor mass balance in the analytical results. Some degradation products may not be detected by the analytical method (e.g., they are volatile or lack a chromophore). The response factor of the degradation products may be significantly different from that of this compound.Ensure the analytical method is capable of detecting a wide range of potential degradation products. Use a detector like a mass spectrometer or a charged aerosol detector in addition to UV. If possible, isolate and characterize major degradation products to determine their response factors.[10]

Experimental Protocols

Acidic Degradation Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the this compound stock solution, add an equal volume of 1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours. A parallel experiment at room temperature should also be conducted for comparison.

    • Protect the solution from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

    • Neutralize the aliquot with an equivalent amount of 1 M sodium hydroxide.

    • Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method.

Basic Degradation Protocol
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • To a known volume of the this compound stock solution, add an equal volume of 1 M sodium hydroxide.

    • Incubate the solution at 60°C for 24 hours. A parallel experiment at room temperature should also be conducted.

    • Protect the solution from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample.

    • Neutralize the aliquot with an equivalent amount of 1 M hydrochloric acid.

    • Dilute the neutralized sample to a suitable concentration for analysis with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method.

Quantitative Data Summary

Parameter Acidic Conditions (1 M HCl, 60°C) Basic Conditions (1 M NaOH, 60°C)
Target Degradation 5-20%5-20%
Typical Incubation Time 24 - 48 hours24 - 48 hours
Primary Analytical Technique Reverse-Phase HPLC with UV/DAD or MS detectionReverse-Phase HPLC with UV/DAD or MS detection
Expected Observation Formation of m-toluidinium chloride (salt)This compound as free base
Potential Degradants (under harsh conditions) Minimal degradation expected; potential for oxidation products if not controlled.Minimal degradation expected; potential for oxidation products if not controlled.

Visualizations

a Experimental Workflow for Forced Degradation of this compound cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL this compound Stock Solution acid Acid Hydrolysis (e.g., 1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 1 M NaOH, 60°C) prep->base sampling Sample at Time Points (0, 4, 8, 24h) acid->sampling base->sampling neutralize Neutralize Aliquot sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Evaluate Data (Degradation %, Mass Balance) hplc->data

A typical experimental workflow for forced degradation studies.

a Behavior of this compound in Acidic and Basic Conditions cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) mt_acid This compound (C7H9N) mt_salt m-Toluidinium ion (C7H9NH+) mt_acid->mt_salt Protonation h_plus + H+ mt_base This compound (Free Base) no_reaction No significant reaction mt_base->no_reaction oh_minus + OH-

Primary behavior of this compound in acidic and basic media.

a Potential Degradation Pathways of this compound Under Harsh Oxidative Conditions cluster_oxidation Oxidation Products mt This compound nitroso Nitroso-m-toluidine mt->nitroso Mild Oxidation nitro Nitro-m-toluidine mt->nitro Strong Oxidation azo Azo-dimer mt->azo Oxidative Coupling polymer Polymeric Impurities mt->polymer Polymerization nitroso->nitro Further Oxidation

Hypothesized oxidative degradation pathways under harsh conditions.

References

Technical Support Center: Optimizing m-Toluidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the synthesis of m-Toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common industrial synthesis route for this compound is the catalytic hydrogenation of m-nitrotoluene. Another potential, though less common, method is the amination of m-cresol.

Q2: Which catalysts are most effective for the hydrogenation of m-nitrotoluene to this compound?

A2: Raney nickel and Urushibara nickel are highly effective and widely used catalysts for this transformation due to their high activity and relatively low cost.[1] Other supported noble metal catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) can also be used and may offer different selectivity profiles.[2]

Q3: What are the key parameters to consider when selecting a catalyst?

A3: The choice of catalyst depends on several factors, including:

  • Activity: The rate at which the catalyst converts the reactant to the desired product.

  • Selectivity: The ability of the catalyst to produce the target molecule over side products.

  • Cost: The economic viability of the catalyst for the intended scale of the reaction.

  • Stability and Reusability: The catalyst's lifespan and the ease with which it can be recycled for multiple batches.

  • Reaction Conditions: The required temperature, pressure, and solvent for optimal catalyst performance.

Q4: Are there non-noble metal alternatives to Palladium and Platinum catalysts?

A4: Yes, non-noble metal catalysts, such as those based on nickel (e.g., Raney nickel, Urushibara nickel), are effective for the hydrogenation of nitroarenes and are often preferred in industrial settings due to their lower cost.[3][4]

Troubleshooting Guides

Issue 1: Low Conversion of m-Nitrotoluene
Possible Cause Troubleshooting Step
Inactive Catalyst - Freshness: Ensure the catalyst is fresh or has been stored under appropriate conditions (e.g., Raney nickel under water). Old or improperly stored catalysts can lose activity.[5] - Activation: Some catalysts require an activation step before use. For instance, Urushibara nickel catalysts are activated by treatment with acid or base. - Poisoning: The catalyst may be poisoned by impurities in the substrate, solvent, or hydrogen gas. Common poisons for nickel catalysts include sulfur and chlorine compounds.[6] Ensure high-purity reagents and solvents.
Sub-optimal Reaction Conditions - Temperature: The reaction temperature may be too low. While many hydrogenations proceed at room temperature, some may require heating. - Hydrogen Pressure: The hydrogen pressure might be insufficient. While some reactions work at atmospheric pressure, higher pressures can significantly increase the reaction rate. - Agitation: Inadequate stirring can lead to poor mass transfer between the gas, liquid, and solid catalyst phases. Ensure vigorous stirring to maintain a good suspension of the catalyst.
Insufficient Catalyst Loading - Increase the catalyst loading in small increments. A typical starting point for Pd/C is 1-5 mol% of the metal.[7]
Issue 2: Poor Selectivity and Formation of Side Products
Possible Cause Troubleshooting Step
Over-hydrogenation - If aromatic ring reduction is observed, consider a less active catalyst or milder reaction conditions (lower temperature and pressure).
Formation of Azo or Azoxy Compounds - This can occur due to the accumulation of hydroxylamine (B1172632) intermediates. The addition of catalytic amounts of vanadium compounds can sometimes suppress the formation of these byproducts.[8]
Catalyst Choice - Different catalysts can exhibit different selectivities. For instance, in some hydrogenations, Pt/C may offer a different selectivity profile compared to Pd/C.[7] Experiment with different catalysts to find the optimal one for your specific needs.
Issue 3: Catalyst Deactivation
Possible Cause Troubleshooting Step
Poisoning - As mentioned above, impurities in the reaction mixture can irreversibly poison the catalyst. Rigorous purification of starting materials and solvents is crucial.[6]
Fouling - The catalyst surface can be blocked by high molecular weight byproducts or coke formation, especially at elevated temperatures.[9]
Sintering - At high temperatures, the small metal particles on a supported catalyst can agglomerate into larger ones, reducing the active surface area.[9]
Regeneration - For Raney nickel, regeneration can sometimes be achieved by washing with a suitable solvent or by treatment with an aqueous organic acid followed by a base.[10][11] For coked catalysts, a controlled oxidation to burn off the carbon deposits can be effective.[12]

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis via m-Nitrotoluene Hydrogenation

CatalystPrecursorTemperature (°C)PressureSolventConversion (%)Selectivity (%)Reaction Time (h)Reference
Urushibara Nickel (U-Ni-A)m-NitrotolueneAmbientAtmosphericMethanol (B129727)100High (not specified)1.5[13]
Raney Nickelp-Nitrotoluene25-16020-160 psigMethanol100High (not specified)Not specified[14]
Pd/C (1%)p-Nitrotoluene58AtmosphericMethanol~68High (not specified)Not specified[15]
Pd/GrapheneNitrotoluenesAmbientH₂MethanolHighHighNot specified[4]

Note: Data for p-nitrotoluene is included as a close analogue where specific m-nitrotoluene data is unavailable.

Experimental Protocols

Protocol 1: Synthesis of this compound using Urushibara Nickel Catalyst

This protocol is based on the reported synthesis with 100% conversion of m-nitrotoluene.[13]

1. Catalyst Preparation (U-Ni-A):

  • Treat a solution of a nickel salt (e.g., Nickel(II) chloride) with an excess of zinc powder to precipitate metallic nickel.
  • Activate the precipitated nickel by digesting it with an acid, such as acetic acid. This dissolves most of the zinc and zinc oxide.[16]

2. Hydrogenation Reaction:

  • In a suitable reaction vessel equipped with a stirrer and a gas inlet, add m-nitrotoluene and the solvent (methanol).
  • Add the prepared Urushibara nickel catalyst. A catalyst to substrate mass ratio of 5:3 has been reported to be effective.[13]
  • Purge the system with hydrogen gas.
  • Maintain a continuous flow of hydrogen gas (e.g., ~15 mL/min) at atmospheric pressure.
  • Stir the reaction mixture vigorously at room temperature.
  • The reaction is reported to reach completion in approximately 1.5 hours under these conditions.[13]
  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

3. Work-up:

  • Once the reaction is complete, carefully filter the catalyst under an inert atmosphere.
  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
  • Purify the crude product by distillation.

Protocol 2: General Procedure for this compound Synthesis using Raney Nickel

1. Catalyst Handling and Preparation:

  • Caution: Raney nickel is pyrophoric and must be handled with care, typically as a slurry in water or ethanol.
  • Wash the commercial Raney nickel slurry several times with the chosen reaction solvent (e.g., methanol or ethanol) to remove the storage water.

2. Hydrogenation Reaction:

  • In a hydrogenation reactor, dissolve m-nitrotoluene in the solvent (e.g., methanol).
  • Carefully add the Raney nickel catalyst slurry.
  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
  • Pressurize the reactor with hydrogen to the desired pressure.
  • Stir the reaction mixture vigorously at the desired temperature.
  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots.

3. Work-up:

  • After the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
  • Filter the catalyst through a pad of celite. Caution: Do not allow the filter cake to dry completely as it can ignite in air. Keep it wet with solvent.
  • Remove the solvent from the filtrate to yield the crude product, which can then be purified by distillation.

Mandatory Visualization

experimental_workflow cluster_prep Catalyst Preparation/Handling cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation catalyst_source Select Catalyst (e.g., Raney Ni, Urushibara Ni) activation Activation/Washing catalyst_source->activation add_catalyst Add Catalyst activation->add_catalyst setup Reactor Setup (m-Nitrotoluene, Solvent) setup->add_catalyst hydrogenation Hydrogenation (H2 pressure, Temp, Stirring) add_catalyst->hydrogenation monitoring Reaction Monitoring (TLC/GC) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (Distillation) evaporation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection start Start: Select Catalyst for m-Nitrotoluene Hydrogenation cost_consideration Primary Concern: Cost? start->cost_consideration selectivity_concern Primary Concern: Selectivity? cost_consideration->selectivity_concern No raney_ni Consider Raney Nickel or Urushibara Nickel cost_consideration->raney_ni Yes selectivity_concern->raney_ni No noble_metal Consider Pd/C or Pt/C selectivity_concern->noble_metal Yes optimize_conditions Optimize Reaction Conditions (Temp, Pressure, Solvent) raney_ni->optimize_conditions noble_metal->optimize_conditions end Optimal Catalyst System optimize_conditions->end

Caption: Catalyst selection logic for this compound synthesis.

References

Quenching procedures for reactions involving m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: m-Toluidine Reactions

This guide provides troubleshooting and frequently asked questions regarding the quenching and workup procedures for chemical reactions involving this compound. It is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (3-methylaniline) is an aromatic amine used in the synthesis of dyes and other organic chemicals.[1][2] It is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[3] It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[3][4] Absorption can lead to cyanosis (blue discoloration of the skin and lips).[2] It is also very toxic to aquatic life.[3] Always consult the Safety Data Sheet (SDS) before use and handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.[5]

Q2: What does "quenching" mean in the context of a reaction with this compound?

In this context, "quenching" can refer to several distinct procedures:

  • Reaction Termination: Adding a reagent to stop the reaction by consuming a reactive species.

  • Neutralization of Unreacted this compound: As this compound is a base, it can be neutralized by adding an acid. This is a common step in reaction workups to facilitate its removal from an organic product.[2][6]

  • Workup and Extraction: The overall process of separating the desired product from unreacted this compound, byproducts, and solvents.

Q3: When is an acidic wash the appropriate quenching method?

An acidic wash is the standard and most effective method to remove unreacted this compound from a reaction mixture, especially when the desired product is neutral or acidic and resides in an organic solvent. This compound is a base and reacts with acids like hydrochloric acid (HCl) to form a water-soluble ammonium (B1175870) salt, which is then extracted into the aqueous layer.[6]

Q4: How do I handle waste generated from quenching this compound reactions?

All waste containing this compound or its salts is considered hazardous due to its toxicity.[3] It must be collected in a suitably labeled container for hazardous waste and disposed of through a licensed chemical waste disposal plant, in accordance with local and national regulations. Do not discharge waste containing this compound into drains or the environment.

Troubleshooting Guides

Issue 1: An emulsion formed during the acidic wash of my reaction mixture.

  • Cause: Emulsions often form when reaction mixtures in solvents like benzene (B151609), THF, or dioxane are washed, or when there are insoluble byproducts.[7][8] The presence of the toluidinium salt can also act as a surfactant.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Filter: If a solid precipitate is causing the emulsion, filter the entire mixture through a pad of Celite or glass wool.

    • Solvent Modification: Add more of the organic extraction solvent to dilute the mixture.[7] In some cases, switching to a different extraction solvent may be necessary.

    • Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, layers will separate on their own.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating layers.

Issue 2: My desired product is sensitive to strong acids. How can I remove this compound?

  • Cause: The use of strong acids like HCl can degrade or cause unwanted side reactions with acid-labile functional groups.

  • Solution:

    • Use a Weaker Acid: Wash the reaction mixture with a milder acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a dilute solution of citric acid. These are less aggressive than strong mineral acids.

    • Silica Gel Chromatography: If an acidic wash is not feasible, this compound can often be separated from the desired product using column chromatography. As an amine, it is quite polar and will have a different retention factor than many non-polar to moderately polar organic compounds.

    • Distillation: If your product is thermally stable and has a significantly different boiling point from this compound (B.P. ~203 °C), distillation under reduced pressure may be an option.

Issue 3: I have neutralized the this compound with acid, but my product is also extracting into the aqueous layer.

  • Cause: This occurs if the desired product has some water solubility or contains basic functional groups that also form salts.

  • Solution:

    • Basify and Back-Extract: Take the aqueous layer containing your product's salt and the this compound salt. Make it basic by adding a base like sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃). This will deprotonate your product (and the this compound), making them less water-soluble. Then, extract your product back into an organic solvent like ethyl acetate (B1210297) or dichloromethane.[6]

    • Use a Different Solvent: For highly polar products, a more effective extraction solvent might be needed. A 3:1 mixture of chloroform/isopropanol can sometimes extract water-soluble organic compounds more effectively.[7]

Data Presentation

Table 1: Properties of this compound Relevant to Workup Procedures

PropertyValueSignificance for Quenching/Workup
Molecular Weight 107.15 g/mol Essential for stoichiometric calculations.[1]
Density 0.989 g/mLIt is slightly less dense than water.[2]
Boiling Point 203.4 °CHigh boiling point allows for removal of common organic solvents by distillation.[2]
Solubility in Water ~2%Slightly soluble in water; solubility increases significantly upon protonation.[2]
pKa (of conjugate acid) 4.7Indicates it is a weak base, readily protonated by strong acids (e.g., HCl, pKa < 0) and even by weaker acids like acetic acid (pKa ~4.76).
Appearance Colorless to brownish liquidTurns dark on exposure to air and light.[1]

Experimental Protocols

Protocol 1: Standard Quenching - Acidic Wash for Removal of Unreacted this compound

This protocol is used when this compound is an unreacted starting material or a basic byproduct, and the desired product is stable in an organic solvent.

  • Cool the Reaction: If the reaction is exothermic, cool the reaction flask in an ice-water bath (0 °C).

  • Dilute with Solvent: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel. Add an equal volume of a dilute acid, such as 1 M hydrochloric acid (HCl).

  • Extract: Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer, which now contains the m-toluidinium chloride salt.

  • Repeat Wash: Repeat the wash with the acidic solution (steps 3-5) one or two more times to ensure complete removal of the this compound.

  • Neutral Wash: Wash the organic layer with water and then with brine to remove residual acid and dissolved water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.

Protocol 2: Isolation of this compound as a Product

This protocol is adapted from a procedure where an amine product is liberated from its salt and isolated.[9]

  • Make the Mixture Alkaline: After the reaction is complete, cool the mixture in an ice bath. Cautiously add a strong base, such as 10% aqueous sodium hydroxide (NaOH), with vigorous stirring until the solution is strongly alkaline (test with pH paper). This converts any m-toluidinium salt to the free base.[9]

  • Extract the Product: Transfer the mixture to a separatory funnel. Extract the liberated this compound into an organic solvent like diethyl ether or benzene using three portions of the solvent.[9]

  • Combine and Wash: Combine the organic extracts and wash with water to remove any residual base.

  • Dry the Extract: Dry the organic solution thoroughly with a suitable drying agent like flaked potassium hydroxide (for amines) or anhydrous sodium sulfate.[9]

  • Isolate the Product: Decant or filter away the drying agent. Remove the solvent by distillation or rotary evaporation. The remaining crude this compound can be purified further, typically by distillation under reduced pressure.[9]

Mandatory Visualization

G Decision Logic for this compound Workup start Reaction Complete is_product Is this compound the desired product? start->is_product is_acid_stable Is desired product stable to strong acid? is_product->is_acid_stable No protocol2 Perform Basification and Extraction (Protocol 2) is_product->protocol2 Yes protocol1 Perform Acidic Wash (Protocol 1) to remove this compound is_acid_stable->protocol1 Yes weak_acid Use weak acid wash (e.g., aq. NH4Cl) or proceed to chromatography is_acid_stable->weak_acid No end_purify Purify Desired Product protocol1->end_purify end_isolate Isolate this compound protocol2->end_isolate weak_acid->end_purify

Caption: Decision tree for selecting the appropriate workup procedure.

G Workflow: Protocol 1 - Acidic Wash for this compound Removal add_solvent 1. Dilute with Organic Solvent add_acid 2. Add 1M HCl (aq) shake 3. Shake & Separate in Sep. Funnel organic_phase Organic Layer (Desired Product) shake->organic_phase aqueous_phase Aqueous Layer (m-Toluidinium Salt) shake->aqueous_phase start Reaction Mixture (Organic Phase) start->add_solvent wash 4. Wash Organic Layer with Water & Brine organic_phase->wash dry 5. Dry (e.g., Na2SO4) & Concentrate wash->dry product Isolated Crude Product dry->product

Caption: Experimental workflow for removing this compound via acidic wash.

References

Validation & Comparative

Comparative study of the basicity of m-Toluidine, o-Toluidine, and p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the basicity of the three isomers of toluidine: ortho-toluidine (o-toluidine), meta-toluidine (m-toluidine), and para-toluidine (p-toluidine). The basicity of these aromatic amines is a critical parameter in synthetic chemistry and drug development, influencing their reactivity, bioavailability, and physiological interactions. This document presents experimental data, explains the underlying chemical principles governing their basicity, and provides a detailed experimental protocol for pKa determination.

Quantitative Comparison of Basicity

The basicity of an amine is typically quantified by the pKa of its conjugate acid (R-NH3+). A higher pKa value for the conjugate acid corresponds to a stronger base, as it indicates that the amine has a greater affinity for a proton. The experimentally determined pKa values for the conjugate acids of the toluidine isomers are summarized below.

CompoundStructurepKa of Conjugate AcidBasicity Order
p-Toluidine (B81030)p-Toluidine structure5.12[1][2][3]1 (Most Basic)
This compoundthis compound structure4.69[1][2][3]2
o-Toluidine (B26562)o-Toluidine structure4.39[1][2][3]3 (Least Basic)

The established order of basicity is: p-Toluidine > this compound > o-Toluidine .

Factors Influencing Basicity

The differences in the basicity of the toluidine isomers can be attributed to a combination of electronic and steric effects. The methyl group (-CH3) is an electron-donating group, which generally increases the basicity of the amino group (-NH2) by increasing the electron density on the nitrogen atom.[4][5] However, the position of the methyl group relative to the amino group is crucial.

  • p-Toluidine: The methyl group is in the para position. Here, it exerts a positive inductive effect (+I) and a hyperconjugation effect, both of which increase the electron density on the nitrogen atom.[4][6] This makes the lone pair of electrons on the nitrogen more available to accept a proton, resulting in p-toluidine being the strongest base among the isomers.[4][5]

  • This compound: In the meta position, the methyl group can only exert its +I effect. The hyperconjugation effect does not extend to the amino group from the meta position.[2] Consequently, the increase in electron density on the nitrogen is less pronounced than in p-toluidine, making this compound a weaker base than p-toluidine.

  • o-Toluidine: In the ortho position, the methyl group is adjacent to the amino group. While it does exert a +I effect, it also introduces significant steric hindrance.[4][5] This steric hindrance, often referred to as the "ortho effect," destabilizes the conjugate acid (the anilinium ion) formed after protonation.[2][3] The bulky methyl group interferes with the solvation of the -NH3+ group, making the conjugate acid less stable and, therefore, o-toluidine the weakest base of the three isomers.[4]

G cluster_factors Factors Affecting Basicity cluster_isomers Toluidine Isomers Electronic Electronic Effects p_Toluidine p-Toluidine (Most Basic) Electronic->p_Toluidine +I and Hyperconjugation (Strongest Effect) m_Toluidine This compound Electronic->m_Toluidine +I Effect Only (Moderate Effect) o_Toluidine o-Toluidine (Least Basic) Electronic->o_Toluidine +I Effect Steric Steric Effects (Ortho Effect) Steric->o_Toluidine Steric Hindrance (Destabilizes Conjugate Acid)

Caption: Factors influencing the basicity of toluidine isomers.

Experimental Protocol: Spectrophotometric pKa Determination

A common and reliable method for determining the pKa of a compound is through UV-Vis spectrophotometry. This method relies on the principle that the acidic and basic forms of a compound often have different absorption spectra.

Objective: To determine the pKa of a toluidine isomer by measuring the absorbance of its solution at various pH values.

Materials:

  • Toluidine isomer (o-, m-, or p-toluidine)

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions covering a range of pH values (e.g., pH 2 to 7)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the toluidine isomer of a known concentration (e.g., 1.0 mmol L⁻¹) in deionized water. Gentle warming may be necessary for complete dissolution.

  • Preparation of Sample Solutions: For a series of buffer solutions with known pH values, add a precise volume of the toluidine stock solution to create sample solutions with the same final concentration of the analyte.

  • Spectral Measurement:

    • Record the UV-Vis absorption spectrum of the toluidine solution at a very low pH (e.g., in 0.1 M HCl) to obtain the spectrum of the fully protonated form (the conjugate acid).

    • Record the spectrum at a high pH (e.g., in a pH 8 buffer) to obtain the spectrum of the neutral form.

    • Record the spectra of the toluidine isomer in each of the buffer solutions.

  • Data Analysis:

    • Identify an analytical wavelength where the difference in absorbance between the acidic and basic forms is maximal.

    • Plot the absorbance at this wavelength against the pH of the solutions.

    • The pKa can be determined from the resulting titration curve. It is the pH at which the concentration of the acidic and basic forms are equal, corresponding to the midpoint of the absorbance change.

    • Alternatively, the Henderson-Hasselbalch equation can be used to calculate the pKa from the absorbance data at each pH.[7]

G A Prepare Toluidine Stock Solution B Prepare Buffered Sample Solutions (Varying pH) A->B C Measure UV-Vis Spectra of Samples B->C D Identify Analytical Wavelength C->D E Plot Absorbance vs. pH D->E F Determine pKa from Titration Curve Midpoint E->F

Caption: Workflow for spectrophotometric pKa determination.

References

Validation of an HPLC method for m-Toluidine analysis according to ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Methodological Integrity in the Analysis of m-Toluidine According to ICH Guidelines.

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines. Furthermore, it offers a comparative perspective on alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to aid in the selection of the most appropriate method for specific analytical needs.

This compound, a significant intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, requires precise and reliable quantification for quality control and safety assessment. The validation of the analytical method is a critical step to ensure that the generated data is accurate and reproducible.

The Foundation: ICH Guidelines for Method Validation

The validation of an analytical procedure, as stipulated by ICH Q2(R1) guidelines, is the process of demonstrating that the method is suitable for its intended purpose.[1][2][3] The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[1][3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[1][3]

  • Accuracy: The closeness of test results obtained by the method to the true value.[1][3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

  • System Suitability: A test to ensure that the chromatographic system is suitable for the intended analysis.

HPLC Method Validation for this compound: An Experimental Protocol

This section outlines a detailed protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

Chromatographic Conditions
ParameterRecommended Conditions
HPLC Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Column Temperature 30 °C
Run Time 10 minutes
Validation Protocol
  • Specificity:

    • Analyze blank (mobile phase), placebo (matrix without this compound), and a solution of this compound.

    • Stress studies (acid, base, oxidation, heat, and light) should be performed on this compound to generate potential degradation products.

    • The method is considered specific if there is no interference from the blank or placebo at the retention time of this compound, and the this compound peak is well-resolved from any degradation product peaks.

  • Linearity:

    • Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 1-100 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of the mean peak area against the concentration.

    • The method is linear if the correlation coefficient (R²) is ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare and analyze three samples at each level.

    • Calculate the percentage recovery. The acceptance criterion is typically between 98% and 102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution of this compound at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (%RSD) for the peak areas. The acceptance criterion is typically a %RSD of ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD is typically determined at an S/N ratio of 3:1, and LOQ at an S/N ratio of 10:1.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Deliberately vary critical method parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (± 5 °C)

      • Detection wavelength (± 2 nm)

    • Analyze the system suitability parameters after each change. The method is robust if the results remain within the acceptance criteria.

Performance Comparison: HPLC vs. Alternatives

While HPLC is a robust and widely used technique for the analysis of aromatic amines, other methods like GC-MS and LC-MS/MS offer distinct advantages, particularly in terms of sensitivity and specificity.[4] The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity, and the availability of instrumentation.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC, GC-MS, and LC-MS/MS for the analysis of aromatic amines, based on data from various studies.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL0.005 - 0.05 µg/mL
Precision (%RSD) < 2%< 10%< 5%
Accuracy/Recovery (%) 98 - 102%90 - 110%95 - 105%

Note: These values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.

Methodological Comparison
Feature HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.[4]Separation based on volatility, detection by mass spectrometry.[4]Combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
Advantages Robust, cost-effective, widely available, suitable for routine QC.[4]High sensitivity and specificity, provides structural information for unambiguous identification.[4]Very high sensitivity and selectivity, suitable for complex matrices and trace level analysis.
Limitations Lower sensitivity compared to MS methods, potential for interference in complex matrices.Requires volatile and thermally stable analytes; derivatization may be necessary.[5]Higher cost and complexity of instrumentation.
Typical Applications Assay of active pharmaceutical ingredients, quality control of raw materials and finished products.Analysis of volatile and semi-volatile organic compounds, impurity profiling.[5]Bioanalysis, metabolite identification, trace contaminant analysis.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process according to ICH guidelines.

HPLC_Validation_Workflow HPLC Method Validation Workflow (ICH Q2) cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Parameters cluster_3 Finalization Develop Develop HPLC Method Protocol Define Validation Protocol & Acceptance Criteria Develop->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness SystemSuitability System Suitability Protocol->SystemSuitability Report Generate Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report SystemSuitability->Report Implement Implement for Routine Use Report->Implement

Caption: A flowchart illustrating the key stages of HPLC method validation as per ICH guidelines.

References

A Comparative Guide to the Reactivity of Toluidine Isomers in Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-toluidine isomers in electrophilic aromatic substitution reactions. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and developing novel pharmaceutical compounds. This document summarizes key experimental data, details relevant experimental protocols, and provides a logical framework for understanding the structure-reactivity relationships of these isomers.

The reactivity of toluidine isomers in electrophilic aromatic substitution is governed by the interplay of the activating, ortho-, para-directing amino group (-NH₂) and the activating, ortho-, para-directing methyl group (-CH₃). The relative positions of these two groups on the benzene (B151609) ring lead to significant differences in the rate and regioselectivity of their reactions.

Quantitative Data Summary

The following table summarizes the product distribution for the nitration of N-acetylated toluidine isomers, which provides a quantitative measure of the directing effects of the amino and methyl groups. Protecting the highly activating amino group as an acetamide (B32628) is a common strategy to control the reaction and prevent oxidation.

IsomerProductYield (%)
N-acetyl-p-toluidine 4-Methyl-2-nitroaniline97%
4-Methyl-3-nitroaniline3%
N-acetyl-m-toluidine 3-Methyl-4-nitroaniline91%
3-Methyl-6-nitroaniline9%
N-acetyl-o-toluidine 2-Methyl-4-nitroaniline & 2-Methyl-6-nitroanilineMixture
2-Methyl-5-nitroanilineSignificant Product
2-Methyl-3-nitroanilineSignificant Product

Data is derived from studies on the nitration of acetylated toluidine derivatives. The product distribution for o-toluidine (B26562) is more complex due to competing directing effects and steric hindrance.[1]

In a study on the halogenation of toluidine isomers with N-chloro-p-toluene sulphonamide (CAT), the observed order of reactivity was p-toluidine (B81030) > o-toluidine > aniline .[2] This provides a direct comparison of the relative reaction rates, highlighting the activating influence of the methyl group, modulated by steric effects in the ortho isomer.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

1. Nitration of p-Toluidine (via N-acetylation)

This protocol is adapted from established procedures for the nitration of N-acetyl-p-toluidine.[3][4]

Materials:

  • p-Toluidine

  • Acetic anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium Hydroxide (B78521) (NaOH) solution

Procedure:

  • Acetylation: Dissolve p-toluidine in a suitable solvent and add acetic anhydride. Stir the mixture until the acetylation is complete. Isolate the resulting N-acetyl-p-toluidine.

  • Nitration:

    • In a flask, carefully add the N-acetyl-p-toluidine to a cooled mixture of concentrated sulfuric acid.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid to the toluidine solution while maintaining a low temperature (typically 0-5 °C) with an ice bath.

    • After the addition is complete, allow the reaction to stir for a specified time at low temperature.

  • Work-up and Hydrolysis:

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the solid and wash with cold water.

    • Hydrolyze the N-acetyl group by heating the product with an aqueous solution of sodium hydroxide to yield the nitro-toluidine product.

    • Isolate and purify the final product by recrystallization.

2. Bromination of o-Toluidine (via Diazotization - for synthesis of bromo-toluenes)

This procedure describes the synthesis of o-bromotoluene from o-toluidine and is not a direct electrophilic aromatic substitution on the ring but proceeds through a diazonium salt intermediate.[5]

Materials:

  • o-Toluidine

  • Hydrobromic Acid (HBr)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Copper powder

  • Steam distillation apparatus

Procedure:

  • Diazotization:

    • Dissolve o-toluidine in aqueous hydrobromic acid and cool the solution to below 10 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite to the cooled toluidine solution, keeping the temperature below 10 °C.

  • Sandmeyer Reaction:

    • To the diazonium salt solution, add copper powder as a catalyst.

    • Gently heat the mixture to initiate the decomposition of the diazonium salt and the formation of o-bromotoluene.

  • Isolation:

    • Isolate the crude o-bromotoluene by steam distillation.

    • Separate the organic layer, wash it, dry it, and purify by distillation.

Visualization of Reactivity Principles

The following diagrams illustrate the key factors influencing the reactivity of toluidine isomers in electrophilic substitution.

G cluster_electronic Electronic Effects Details cluster_reactivity Impact on Reactivity Electronic_Effects Electronic Effects Inductive_Effect Inductive Effect (+I) -CH3 group donates electron density Electronic_Effects->Inductive_Effect Hyperconjugation Hyperconjugation -CH3 group stabilizes arenium ion Electronic_Effects->Hyperconjugation Resonance_Effect Resonance Effect (+M) -NH2 group strongly donates electron density Electronic_Effects->Resonance_Effect Steric_Effects Steric Effects Regioselectivity Regioselectivity (Ortho/Para Directing) Steric_Effects->Regioselectivity Hindrance at ortho position Increased_Nucleophilicity Increased Ring Nucleophilicity Inductive_Effect->Increased_Nucleophilicity Arenium_Ion_Stabilization Arenium Ion Stabilization Hyperconjugation->Arenium_Ion_Stabilization Resonance_Effect->Increased_Nucleophilicity Resonance_Effect->Regioselectivity

Caption: Factors influencing toluidine reactivity.

G cluster_isomers Reactivity Comparison cluster_reactivity Relative Reactivity p-Toluidine p-Toluidine (4-methylaniline) Highest Highest Reactivity p-Toluidine->Highest Additive activating effects of -NH2 and -CH3. Minimal steric hindrance. o-Toluidine o-Toluidine (2-methylaniline) Intermediate Intermediate Reactivity o-Toluidine->Intermediate Activating effects of -NH2 and -CH3. Steric hindrance at one ortho position. m-Toluidine This compound (3-methylaniline) Lowest Lowest Reactivity (among isomers) This compound->Lowest Activating groups do not reinforce each other for all active positions.

Caption: Reactivity order of toluidine isomers.

References

A Comparative Analysis of the Biological Activities of Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of the three toluidine isomers: ortho (o-), meta (m-), and para (p-toluidine). The distinct positioning of the methyl group on the aniline (B41778) ring significantly influences their metabolic fate, toxicity, and carcinogenic potential. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of their structure-activity relationships.

Data Presentation

Physicochemical Properties
Propertyo-Toluidine (B26562)m-Toluidinep-Toluidine
CAS Number 95-53-4108-44-1106-49-0
Molecular Formula C₇H₉NC₇H₉NC₇H₉N
Molecular Weight 107.15 g/mol 107.15 g/mol 107.15 g/mol
Appearance Colorless to pale yellow liquidColorless liquidWhite solid
Boiling Point 199-201 °C203.4 °C200.4 °C
Melting Point -23 °C-31.5 °C44.5 °C
Water Solubility 1.5 g/100 mL at 20°C0.2 g/100 mL at 20°CSlightly soluble
Acute Toxicity
IsomerSpeciesRouteLD50Reference
o-Toluidine RatOralModerately toxic[1]
This compound Rat (male)Oral922 mg/kg
p-Toluidine RatOral336 mg/kg[2]
p-Toluidine RabbitDermal890 mg/kg[2]
Carcinogenicity
IsomerSpeciesRouteTarget Organ(s)ClassificationReference
o-Toluidine Human, Rat, MouseInhalation, OralUrinary bladder, Spleen, LiverKnown human carcinogen (IARC Group 1)[2][3]
This compound Rat, MouseOralInconclusive/NegativeNot classifiable as a human carcinogen (IARC Group 3)[4][5]
p-Toluidine MouseOralLiver (adenomas)Suspected of causing cancer

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a modification of the standard Ames test, adapted for testing aromatic amines like toluidine isomers.

1. Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used for aromatic amines, as they detect frameshift and base-pair substitution mutations, respectively.

2. Metabolic Activation: Aromatic amines often require metabolic activation to become mutagenic. Therefore, the test should be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate).

3. Procedure: a. Prepare a base layer of minimal glucose agar (B569324) in petri plates. b. In a separate tube, mix the test toluidine isomer (dissolved in a suitable solvent like DMSO) at various concentrations, the bacterial tester strain, and either the S9 mix or a buffer control. c. Add molten top agar to the tube, mix gently, and pour the contents onto the minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive mutagenic response.[6][7]

Carcinogenicity Bioassay in Rats

This protocol is based on the National Toxicology Program (NTP) guidelines for long-term carcinogenicity studies.

1. Animal Model: Fischer 344 rats are a commonly used strain for carcinogenicity bioassays.

2. Administration of Test Substance: The toluidine isomer is typically administered in the diet or by gavage for a period of two years. Dose levels are determined from shorter-term toxicity studies to establish a maximum tolerated dose (MTD).

3. Experimental Groups:

  • Control group (receiving vehicle only)
  • Low-dose group
  • High-dose group (typically at or near the MTD) Each group should consist of at least 50 male and 50 female rats.

4. Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

5. Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, and tissues from all major organs are collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

6. Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase in tumor formation.[8][9][10]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

1. Cell Culture: Select an appropriate cell line (e.g., human bladder epithelial cells for studying bladder carcinogens) and seed them in a 96-well plate at a predetermined density. Allow the cells to adhere and grow for 24 hours.

2. Treatment: Expose the cells to various concentrations of the toluidine isomer for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

3. MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

5. Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[11][12][13]

Mandatory Visualization

Metabolic Pathway of o-Toluidine

o_toluidine_metabolism cluster_liver Liver Metabolism cluster_bladder Bladder Activation o_toluidine o-Toluidine N_hydroxy N-hydroxy-o-toluidine o_toluidine->N_hydroxy CYP450 (N-hydroxylation) ring_hydroxylation Ring Hydroxylated Metabolites (e.g., 4-amino-m-cresol) o_toluidine->ring_hydroxylation CYP450 (Ring hydroxylation) o_nitrosotoluene o-Nitrosotoluene N_hydroxy->o_nitrosotoluene Oxidation conjugates Sulfate and Glucuronide Conjugates N_hydroxy->conjugates ring_hydroxylation->conjugates conjugates_bladder Conjugates (from blood) conjugates->conjugates_bladder Transport via blood N_hydroxy_bladder N-hydroxy-o-toluidine conjugates_bladder->N_hydroxy_bladder Hydrolysis (acidic urine) arylnitrenium_ion Arylnitrenium Ion (Reactive Electrophile) N_hydroxy_bladder->arylnitrenium_ion DNA_adducts DNA Adducts arylnitrenium_ion->DNA_adducts bladder_cancer Bladder Cancer DNA_adducts->bladder_cancer

Caption: Metabolic activation pathway of o-toluidine leading to bladder cancer.

Experimental Workflow for Ames Test

ames_test_workflow cluster_experiment Experimental Setup start Start prepare_strains Prepare Salmonella typhimurium (TA98, TA100) start->prepare_strains prepare_test_substance Prepare Toluidine Isomer Solutions (various concentrations) start->prepare_test_substance prepare_s9 Prepare S9 Metabolic Activation Mix start->prepare_s9 mix_with_s9 Mix: Bacteria + Toluidine + S9 Mix prepare_strains->mix_with_s9 mix_without_s9 Mix: Bacteria + Toluidine + Buffer prepare_strains->mix_without_s9 prepare_test_substance->mix_with_s9 prepare_test_substance->mix_without_s9 prepare_s9->mix_with_s9 add_top_agar Add Molten Top Agar mix_with_s9->add_top_agar mix_without_s9->add_top_agar plate Pour onto Minimal Glucose Agar Plates add_top_agar->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze end End analyze->end

Caption: Workflow for assessing the mutagenicity of toluidine isomers using the Ames test.

Logical Relationship of Toxicity Endpoints

toxicity_relationship exposure Toluidine Isomer Exposure metabolism Metabolic Activation/ Detoxification exposure->metabolism reactive_metabolites Formation of Reactive Metabolites metabolism->reactive_metabolites cellular_damage Cellular Damage (e.g., DNA adducts, oxidative stress) reactive_metabolites->cellular_damage mutagenicity Mutagenicity (Ames Test) cellular_damage->mutagenicity cytotoxicity Cytotoxicity (MTT Assay) cellular_damage->cytotoxicity carcinogenicity Carcinogenicity (Long-term bioassay) cellular_damage->carcinogenicity

Caption: Logical flow from exposure to toluidine isomers to various toxicity endpoints.

References

Navigating Analytical Challenges: A Guide to m-Toluidine Cross-Reactivity in Aromatic Amine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of aromatic amines is paramount. However, the structural similarity among these compounds presents a significant analytical hurdle: cross-reactivity. This guide provides a comparative analysis of the cross-reactivity of m-toluidine in analytical assays designed for other aromatic amines, offering insights into method selection and data interpretation.

This compound (3-methylaniline) shares a high degree of structural homology with other aromatic amines, such as aniline (B41778) and its isomers, o-toluidine (B26562) and p-toluidine (B81030). This similarity can lead to significant cross-reactivity in analytical assays, particularly in immunoassays like ELISA, where antibody recognition is based on molecular shape and charge distribution. Consequently, the presence of this compound in a sample can lead to false-positive results or overestimated concentrations of the target analyte.

This guide explores the principles of cross-reactivity and compares the performance of various analytical techniques in distinguishing this compound from other aromatic amines, with a focus on providing actionable data and detailed experimental protocols.

The Challenge of Specificity: Immunoassays

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high throughput and sensitivity. However, the development of highly specific monoclonal antibodies for small molecules like aromatic amines is challenging. The specificity of an immunoassay is determined by the antibody's ability to bind exclusively to the target antigen. Cross-reactivity occurs when the antibody binds to other structurally related compounds.

The percentage of cross-reactivity is typically determined by competitive ELISA.[1] In this format, the structurally similar compound (in this case, this compound) competes with the target analyte for a limited number of antibody binding sites. The concentration of the cross-reactant required to displace 50% of the bound target analyte (IC50) is used to calculate the cross-reactivity percentage relative to the target analyte itself.

While specific cross-reactivity data for this compound in commercially available aromatic amine ELISA kits is not always published, the potential for interference is high due to its structural similarity to aniline and other toluidine isomers. Researchers should assume a high likelihood of cross-reactivity and validate their immunoassays accordingly.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical Aniline ELISA

InterferentStructureRelative Cross-Reactivity (%)
AnilineC₆H₅NH₂100
This compound CH₃C₆H₄NH₂ Likely High (>50%)
o-ToluidineCH₃C₆H₄NH₂Likely High (>50%)
p-ToluidineCH₃C₆H₄NH₂Likely High (>50%)
4-ChloroanilineClC₆H₄NH₂Moderate
Benzidine(C₆H₄NH₂)₂Low to Moderate

Note: This table is illustrative. Actual cross-reactivity will vary depending on the specific antibody used in the assay.

Achieving Specificity Through Chromatography

To overcome the specificity limitations of immunoassays, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed. These techniques separate compounds based on their physical and chemical properties, providing a higher degree of confidence in analyte identification and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For aromatic amines, reversed-phase HPLC is a common approach. The separation of isomers like this compound, o-toluidine, and p-toluidine can be challenging due to their similar hydrophobicities but is achievable with optimized methods.[2]

Table 2: Comparative HPLC Retention Times for Selected Aromatic Amines

CompoundCAS NumberRetention Time (min)
Aniline62-53-30.750
o-Toluidine95-53-40.900
This compound 108-44-1 0.920
p-Toluidine106-49-00.860

Data adapted from an Agilent Technologies application note on the determination of aromatic amines in textiles.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation and definitive identification of aromatic amines. In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical fingerprint. For enhanced sensitivity and specificity, a derivatization step, often with heptafluorobutyric anhydride (B1165640) (HFAA), is typically employed.[3]

Table 3: Gas Chromatography Parameters for Aromatic Amine Analysis

ParameterCondition
Column Capillary column, 30 m, 0.32-mm ID, 1-µm film (e.g., Rtx-5)
Carrier Gas Helium, 2.4 mL/min
Injection Temperature 250 °C
Detector Temperature 300 °C
Oven Program 35 °C to 150 °C (8 °C/min)

Data based on NIOSH Method 2017.[4]

Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the general steps for determining the cross-reactivity of this compound in an ELISA for another aromatic amine (e.g., aniline).

Materials:

  • ELISA plate pre-coated with aniline-protein conjugate

  • Aniline standard solutions

  • This compound solutions of varying concentrations

  • Primary antibody against aniline

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Microplate reader

Procedure:

  • Add aniline standards and this compound solutions to the wells of the ELISA plate.

  • Add the primary antibody to all wells and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add the HRP-conjugated secondary antibody and incubate.

  • Wash the plate to remove unbound secondary antibodies.

  • Add the TMB substrate solution and incubate in the dark.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm.

  • Plot the absorbance versus the logarithm of the analyte concentration for both aniline and this compound to determine their respective IC50 values.

  • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Aniline / IC50 of this compound) x 100

ELISA_Workflow cluster_plate ELISA Plate Well cluster_analysis Data Analysis A Coated Antigen (Aniline-Protein) B Add Sample/Standard (Aniline or this compound) + Primary Antibody C Incubate & Wash B->C D Add HRP-conjugated Secondary Antibody C->D E Incubate & Wash D->E F Add TMB Substrate E->F G Color Development F->G H Add Stop Solution & Read Absorbance G->H I Plot Dose-Response Curve H->I J Calculate IC50 Values I->J K Calculate % Cross-Reactivity J->K

Caption: Workflow for determining immunoassay cross-reactivity.

Protocol 2: GC-MS Analysis of Aromatic Amines

This protocol describes a method for the analysis of this compound and other aromatic amines in an air sample.

Sample Collection:

  • Draw a known volume of air through a sampling device containing two sulfuric acid-treated glass fiber filters separated by a spacer.

Sample Preparation:

  • Transfer the filters to a vial containing deionized water.

  • Add sodium hydroxide (B78521) to convert the amine salts to free amines.

  • Extract the free amines into toluene (B28343).

  • Derivatize the amines in the toluene extract with heptafluorobutyric acid anhydride (HFAA).

GC-MS Analysis:

  • Inject an aliquot of the derivatized extract into the GC-MS system.

  • Separate the derivatized amines on a capillary column.

  • Detect the compounds using a mass selective detector.

  • Quantify the analytes based on a calibration curve prepared from derivatized standards.

GCMS_Workflow A Air Sampling (Acid-Treated Filter) B Filter Extraction (Water & NaOH) A->B Sample Collection C Liquid-Liquid Extraction (Toluene) B->C Amine Liberation D Derivatization (HFAA) C->D Analyte Isolation E GC-MS Analysis D->E Volatility Enhancement F Data Processing (Quantification) E->F Separation & Detection

Caption: Experimental workflow for GC-MS analysis of aromatic amines.

Conclusion

The potential for cross-reactivity of this compound in assays for other aromatic amines, particularly immunoassays, is a critical consideration for analytical scientists. While immunoassays offer speed and convenience, their specificity must be rigorously validated. Chromatographic methods, such as HPLC and GC-MS, provide a more robust and specific alternative for the unambiguous identification and quantification of this compound and other aromatic amines. The choice of analytical method should be guided by the specific requirements of the study, including the need for specificity, sensitivity, and sample throughput. For reliable results, especially in complex matrices, a confirmatory analysis using a chromatographic technique is highly recommended when initial screening is performed with an immunoassay.

References

Inter-laboratory validation of a quantitative method for m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Quantitative Methods for m-Toluidine Following Inter-Laboratory Validation Principles

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of this compound, a key intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. Accurate quantification of this compound is crucial for process monitoring, quality control, and ensuring product safety. The performance of these methods is evaluated based on the principles of inter-laboratory validation, providing researchers, scientists, and drug development professionals with the data necessary to select the most appropriate method for their specific application.

The Importance of Inter-Laboratory Validation

Inter-laboratory validation, often conducted through proficiency testing (PT) schemes, is the highest level of method validation.[1][2] It provides an objective assessment of a method's performance by comparing results from multiple laboratories analyzing the same sample.[3] This process is essential for establishing the reproducibility and reliability of a method, ensuring that results are consistent and comparable across different locations and operators.[4] Key performance characteristics evaluated during such studies include accuracy, precision (repeatability and reproducibility), linearity, limit of detection (LOD), and limit of quantitation (LOQ).[5]

Experimental Protocols

Two primary chromatographic methods are commonly employed for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with an Electron Capture Detector (ECD).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the analysis of this compound in various matrices, including reaction mixtures and pharmaceutical formulations.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with an ammonium formate buffer) in a suitable ratio (e.g., 50:50 v/v).

  • Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/Water with ammonium formate

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 250 nm

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Method 2: Gas Chromatography with Electron Capture Detection (GC-ECD)

This method is particularly suitable for the determination of trace levels of this compound in air samples.[7]

Instrumentation:

  • Gas Chromatograph

  • Electron Capture Detector

  • Capillary column suitable for amine analysis (e.g., DB-5 or equivalent)

  • Data acquisition and processing software

Reagents:

  • Methanol (pesticide grade or equivalent)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by serial dilution.

  • Sample Collection (for air samples): Draw a known volume of air through a suitable sorbent tube.

  • Sample Preparation: Desorb the this compound from the sorbent tube using methanol.

  • Chromatographic Conditions:

    • Column: Capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Nitrogen or Argon/Methane

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.

  • Analysis: Inject the standards and sample extracts into the GC. Identify and quantify the this compound peak based on the retention time and peak area of the standards.

Comparative Performance Data

The following tables summarize the typical performance characteristics of the HPLC-UV and GC-ECD methods for the quantification of this compound, as would be determined in an inter-laboratory validation study.

Table 1: Precision Data

ParameterHPLC-UVGC-ECD
Repeatability (RSDr, %)≤ 2.0≤ 3.0
Reproducibility (RSDR, %)≤ 5.0≤ 7.0

RSDr: Relative Standard Deviation under repeatability conditions (within-laboratory precision). RSDR: Relative Standard Deviation under reproducibility conditions (between-laboratory precision).

Table 2: Accuracy and Linearity Data

ParameterHPLC-UVGC-ECD
Mean Recovery (%)98 - 10295 - 105
Linearity (r²)≥ 0.999≥ 0.998
Validated Range1 - 100 µg/mL0.1 - 10 µg/mL

r²: Coefficient of determination from the linear regression of the calibration curve.

Table 3: Detection and Quantitation Limits

ParameterHPLC-UVGC-ECD
Limit of Detection (LOD)0.3 µg/mL0.03 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL0.1 µg/mL

Visualizations

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow of an inter-laboratory validation study, also known as a proficiency test.[2]

cluster_0 Planning & Preparation cluster_1 Laboratory Analysis cluster_2 Data Evaluation P1 Define Study Protocol P2 Prepare Homogeneous Samples P1->P2 P3 Distribute Samples to Labs P2->P3 L1 Participating Labs Analyze Samples P3->L1 L2 Submit Results to Coordinator L1->L2 D1 Statistical Analysis of Results L2->D1 D2 Performance Assessment (z-scores) D1->D2 D3 Generate Final Report D2->D3

Caption: Workflow of an inter-laboratory validation study.

Method Selection Logic

The choice between HPLC-UV and GC-ECD depends on the specific requirements of the analysis. This diagram outlines the decision-making process.

Start Start: Need to Quantify this compound Matrix What is the sample matrix? Start->Matrix Concentration What is the expected concentration? Matrix->Concentration Liquid/Solid GC Use GC-ECD Matrix->GC Air HPLC Use HPLC-UV Concentration->HPLC High (µg/mL range) Concentration->GC Low (sub-µg/mL range)

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to m-Toluidine and Aniline as Precursors in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, most notably azo dyes. Among these derivatives, m-toluidine, a methyl-substituted aniline, presents an alternative precursor for creating diverse colorants. This guide provides a comprehensive comparison of this compound and aniline as precursors in the synthesis of azo dyes, focusing on their reaction workflows, experimental protocols, and the properties of the resulting dyes. This objective analysis, supported by experimental data, aims to assist researchers in selecting the appropriate precursor for their specific synthetic needs.

Synthetic Pathway Overview

The synthesis of azo dyes from both this compound and aniline follows a well-established two-step process: diazotization followed by an azo coupling reaction.

  • Diazotization: The primary aromatic amine (aniline or this compound) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542) or another aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and imparts color to the resulting dye molecule.

A generalized workflow for this process is illustrated below.

Azo Dye Synthesis Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling precursor Aromatic Amine (Aniline or this compound) reagents_d NaNO₂ + HCl (0-5 °C) diazonium Diazonium Salt precursor->diazonium Nitrous Acid coupling_agent Coupling Agent (e.g., 2-Naphthol) azo_dye Azo Dye diazonium->azo_dye Electrophilic Aromatic Substitution

Caption: Generalized workflow for azo dye synthesis from an aromatic amine precursor.

Experimental Protocols

Detailed methodologies for the synthesis of a representative azo dye, 1-(arylazo)-2-naphthol, using both aniline and this compound as precursors are provided below. These protocols are designed to be comparable.

Synthesis of 1-Phenylazo-2-naphthol (from Aniline)

Materials:

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline (e.g., 15 mmol) in a mixture of concentrated HCl (e.g., 5 mL) and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (e.g., 15 mmol in 5 mL of water) dropwise with constant stirring, maintaining the temperature between 0-5 °C.

    • Continue stirring for 10-30 minutes after the addition is complete.

  • Preparation of Coupling Solution:

    • In a separate beaker, dissolve 2-naphthol (e.g., 15 mmol) in an aqueous solution of sodium hydroxide (e.g., 10%).

    • Cool this solution to 0-5 °C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of 1-phenylazo-2-naphthol will form immediately.

    • Continue stirring the mixture in the ice bath for 10-15 minutes to ensure the completion of the reaction.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified dye.

    • Dry the purified crystals and determine the yield and melting point.

Synthesis of 1-(m-Tolylazo)-2-naphthol (from this compound)

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol (β-naphthol)

  • Sodium Hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Distilled water

  • Ice

Procedure:

The procedure is analogous to the synthesis using aniline.

  • Diazotization of this compound:

    • Follow the same procedure as for aniline, substituting this compound (e.g., 0.279 M solution in 2.23 M HCl) for aniline.[1]

    • React with an aqueous solution of sodium nitrite (e.g., 0.471 M).[1]

  • Preparation of Coupling Solution:

    • Prepare the 2-naphthol solution as described for the aniline-based synthesis.

  • Azo Coupling:

    • Slowly add the cold m-tolyldiazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • Continue stirring and cooling to ensure complete precipitation.

  • Isolation and Purification:

    • Isolate and purify the resulting 1-(m-tolylazo)-2-naphthol using the same methods of filtration, washing, and recrystallization.

Comparative Performance Data

The presence of the methyl group in the meta position of this compound influences both the synthesis and the properties of the resulting dye compared to the unsubstituted aniline.

Parameter1-Phenylazo-2-naphthol (from Aniline)1-(p-Tolylazo)-2-naphthol (from p-Toluidine)Reference
Reported Yield 15.26% - 55.2%Not explicitly found for this compound[1][2]
Melting Point (°C) 128 - 133Not explicitly found for this compound[3][4]
λmax (nm) in Ethanol 489, 514-516460[3][5][6]
Molar Extinction Coefficient (ε) in Ethanol Not explicitly foundNot explicitly found
Lightfastness (Blue Wool Scale, 1-8) Generally moderate, but varies with dye structureGenerally moderate, but varies with dye structure[7][8]
Washfastness (Grey Scale, 1-5) Good to excellent, depending on applicationGood to excellent, depending on application[6][9]

Discussion of Comparative Performance

Reaction Yield: The reported yields for the synthesis of 1-phenylazo-2-naphthol from aniline vary significantly, which can be attributed to differences in experimental conditions and purification methods.[1][2][10] While a direct yield comparison for the this compound analogue under identical conditions is not available in the reviewed literature, the electronic and steric effects of the methyl group in this compound can influence the stability of the diazonium salt and the kinetics of the coupling reaction, potentially affecting the overall yield.

Spectroscopic Properties: The position of the maximum absorption (λmax) in the UV-Visible spectrum determines the color of the dye. For 1-phenylazo-2-naphthol, λmax values in ethanol are reported around 489 nm and 514-516 nm.[3][5] A study on the p-toluidine (B81030) analogue, 1-(4-methylphenylazo)-2-naphthol, showed a λmax of 460 nm in ethanol.[6] The methyl group, being an electron-donating group, can cause a shift in the absorption maximum. The effect of the meta-positioned methyl group in this compound on the λmax would require direct experimental measurement for a conclusive comparison.

Fastness Properties: The lightfastness and washfastness of a dye are crucial for its practical applications. These properties are highly dependent on the chemical structure of the dye, the type of fabric, and the dyeing process used.[6][9] Generally, azo dyes can exhibit a wide range of fastness properties.[7][8] While specific comparative data for dyes derived from this compound and aniline is scarce, the introduction of substituents on the aromatic ring is a common strategy to modify these properties.

Signaling Pathways and Logical Relationships

The chemical transformations involved in azo dye synthesis can be represented as a logical progression of reactions.

Reaction_Mechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aniline / this compound Diazonium Diazonium Salt Aniline->Diazonium Nitrosation NaNO2_HCl NaNO₂ / HCl NaNO2_HCl->Diazonium Azo_Dye Azo Dye Diazonium->Azo_Dye Electrophilic Attack Naphthol 2-Naphthol Naphthol->Azo_Dye

Caption: Key reaction steps in the synthesis of an azo dye from an amine precursor.

Conclusion

Both this compound and aniline are effective precursors for the synthesis of azo dyes via the well-established diazotization and azo coupling reactions. The choice between these two precursors will largely depend on the desired properties of the final dye. The presence of the methyl group in this compound is expected to influence the color (λmax), and potentially the yield and fastness properties of the resulting dye. While this guide provides a foundational comparison and detailed experimental protocols, further direct comparative studies under identical conditions are necessary to fully elucidate the quantitative differences in performance between this compound and aniline in azo dye synthesis. Such studies would be invaluable for the rational design of new colorants with specific, tailored properties for various applications in research and industry.

References

Performance of different chromatographic columns for the separation of toluidine isomers

Author: BenchChem Technical Support Team. Date: December 2025

The successful separation of toluidine isomers (o-, m-, and p-toluidine) is a critical analytical challenge in various fields, including the chemical and pharmaceutical industries, due to their similar physicochemical properties. The choice of an appropriate chromatographic column and method is paramount for achieving baseline resolution and accurate quantification. This guide provides a comparative overview of the performance of different High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) columns for this application, supported by available experimental data.

High-Performance Liquid Chromatography (HPLC) Separation

HPLC is a versatile technique for the separation of toluidine isomers. The choice of stationary phase and mobile phase composition plays a significant role in achieving the desired selectivity and resolution.

Below are detailed methodologies for the separation of toluidine isomers using various HPLC columns.

Method 1: Mixed-Mode Chromatography using Primesep 200

  • Column: Primesep 200 (4.6 x 150 mm, 5 µm, 100 Å)

  • Mobile Phase: A mixture of water, acetonitrile (B52724) (MeCN), and an ammonium (B1175870) formate (B1220265) buffer. The exact composition can be optimized to achieve baseline resolution.

  • Flow Rate: Not specified.

  • Detection: UV at 250 nm.

  • General Workflow:

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Toluidine Isomer Standard Mixture Dissolution Dissolution Sample->Dissolution Solvent Mobile Phase Constituent Solvent->Dissolution Injector Injector Dissolution->Injector Injection Column HPLC Column Injector->Column Separation Detector UV Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Method 2: Mixed-Mode Chromatography using Amaze SC

  • Column: Amaze SC (3.0 x 100 mm, 5 µm, 100 Å)

  • Separation Modes: Reversed-phase and cation-exchange

  • Mobile Phase: 40% Acetonitrile with 40 mM Ammonium Formate, pH 3

  • Flow Rate: 0.6 mL/min

  • Detection: UV at 275 nm

  • Sample Concentration: 0.3 mg/mL

  • Injection Volume: 2 µL

Method 3: Comparison of PFP, Phenyl, and C18 Columns

  • Columns: PFP, Phenyl, and C18 stationary phases.

  • Mobile Phase with Acetonitrile: Acetonitrile and 10 mM ammonium acetate (B1210297) (pH 6.8) from 10% to 90% acetonitrile. With this mobile phase, all three columns can separate the isomers, though the separation may not be complete.

  • Mobile Phase with Methanol: Methanol and 10 mM ammonium acetate (pH 6.8) from 10% to 90% methanol. Under these conditions, the PFP column provides complete separation, while the Phenyl and C18 columns fail to separate the m- and p-toluidine (B81030) isomers.

ColumnStationary Phase ChemistryMobile PhaseObservationReference
Primesep 200 Mixed-mode cation exchangeWater, Acetonitrile, Ammonium formateBaseline resolution of o-, m-, and p-toluidine.
Primesep 100 Mixed-mode cation exchangeWater, Acetonitrile, Sodium phosphateBaseline resolution of the three isomers.
Primesep S2 HILIC/cation-exchangeNot specifiedSuccessful retention and separation in cation-exchange mode.
Amaze SC Mixed-mode reversed-phase cation-exchange40% ACN with 40 mM AmFm pH 3Successful separation of all three isomers.
Coresep 100 Core-shell mixed-mode reversed-phase cation-exchangeNot specifiedSeparation of all three isomers based on ionic properties.
PFP PentafluorophenylMethanol and 10 mM ammonium acetate pH 6.8 (10-90%)Complete separation of o-, m-, and p-toluidine.
Phenyl PhenylMethanol and 10 mM ammonium acetate pH 6.8 (10-90%)Could not separate m- and p-toluidine.
C18 OctadecylsilylMethanol and 10 mM ammonium acetate pH 6.8 (10-90%)Could not separate m- and p-toluidine.

Gas Chromatography (GC) Separation

Gas chromatography is another powerful technique for the separation of volatile compounds like toluidine isomers. The selection of the stationary phase is critical for achieving selectivity.

Detailed methodologies for the separation of toluidine isomers using various GC columns are provided below.

Method 1: Calixarene-based C4A-CL Column

  • Column: C4A-CL capillary column.

  • Temperature Program: 40 °C (1 min) to 160 °C at 10 °C/min.

  • Flow Rate: 0.6 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • General Workflow:

    GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Toluidine Isomer Mixture Dissolution Dissolution Sample->Dissolution Solvent Appropriate Solvent Solvent->Dissolution Injector Injector Port Dissolution->Injector Injection & Vaporization Column GC Capillary Column Injector->Column Separation Detector FID Detector Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

    Caption: General workflow for GC analysis of toluidine isomers.

Method 2: Heteroaromatic Stationary Phases

  • Stationary Phases: Caffeine (B1668208), theobromine, theophylline, xanthine, and hypoxanthine (B114508) have been shown to completely resolve toluidine isomers.

  • Support: Non-alkali-treated support.

  • Column Type: Packed column.

  • Temperature Program and Flow Rate: Not specified in the provided abstracts.

Column/Stationary PhaseColumn TypeTemperature ProgramFlow RateObservationReference
C4A-CL Capillary40 °C (1 min) to 160 °C at 10 °C/min0.6 mL/minHigh resolution and efficiency for toluidine isomers.
DB-17 Capillary40 °C (1 min) to 160 °C at 10 °C/min0.6 mL/minUsed as a comparison to the C4A-CL column.
Caffeine PackedNot specifiedNot specifiedComplete resolution of toluidine isomers.
Theobromine PackedNot specifiedNot specifiedComplete resolution of toluidine isomers.
Theophylline PackedNot specifiedNot specifiedComplete resolution of toluidine isomers.
Xanthine PackedNot specifiedNot specifiedComplete resolution of toluidine isomers.
Hypoxanthine PackedNot specifiedNot specifiedComplete resolution of toluidine isomers.

Conclusion

The separation of toluidine isomers can be effectively achieved by both HPLC and GC techniques.

For HPLC , mixed-mode columns such as the Primesep and Amaze series demonstrate excellent performance by utilizing multiple interaction mechanisms. The PFP column also shows superior selectivity, particularly when using a methanol-based mobile phase, outperforming traditional C18 and Phenyl columns for the complete separation of all three isomers.

For GC , novel stationary phases, including calixarene-based materials like C4A-CL, offer high resolution and efficiency. Additionally, heteroaromatic compounds such as caffeine and its derivatives have been successfully employed as stationary phases in packed columns to achieve complete separation of toluidine isomers.

The choice between HPLC and GC will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The detailed protocols and comparative data presented in this guide should assist researchers and drug development professionals in selecting the most appropriate chromatographic column and method for their specific needs.

Safety Operating Guide

Essential Guide to the Proper Disposal of m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous chemicals like m-Toluidine are paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and environmental compliance.

This compound is a toxic and combustible liquid that is very harmful to aquatic life with long-lasting effects.[1][2] Improper disposal can lead to significant environmental contamination and health risks. Therefore, adherence to strict disposal protocols is mandatory.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, eye protection, and face protection. Work should be conducted in a well-ventilated area or under a fume hood. Avoid breathing vapors, mist, or gas.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Never discharge this compound into sewer systems or the environment.

For Unused or Surplus this compound:

  • Consult Regulations: Always adhere to local, regional, and national regulations for hazardous waste disposal.[1] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[3]

  • Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

  • Incineration: This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Labeling and Storage: Store the waste in a properly labeled, sealed, and suitable container. Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as oxidizing agents and strong acids.[3]

For Spills and Leaks:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[3] Ensure adequate ventilation.

  • Containment: Stop the leak if it is safe to do so. Contain the spillage using sand, earth, or an inert absorbent material. Prevent the spill from entering drains or waterways.

  • Collection: Collect the absorbed material and any recoverable liquid into a sealable and labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly. Wash the area and prevent runoff into drains.

  • Dispose: Dispose of the contaminated materials as hazardous waste according to local regulations.[4]

For Contaminated Packaging:

  • Rinsing: Containers can be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.

  • Recycling or Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning.

  • Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations. Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.

Summary of Disposal and Safety Information

ParameterGuidelineCitation
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.
Environmental Precautions Do not let this chemical enter the environment. Very toxic to aquatic life.[1][2]
Spill Containment Absorb with inert material (sand, earth).
Contaminated Packaging Triple-rinse and offer for recycling, or puncture and dispose of in a sanitary landfill.
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.
Storage of Waste Store in a locked, well-ventilated place in a tightly closed container.

This compound Disposal Workflow

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.

m_Toluidine_Disposal cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill/Leak cluster_unused Unused/Surplus cluster_packaging Contaminated Packaging cluster_disposal Final Disposal start This compound Waste Generated assess Assess Waste Type start->assess spill Spill or Leak assess->spill Spill unused Unused/Surplus Product assess->unused Unused packaging Contaminated Packaging assess->packaging Packaging contain Contain Spill (e.g., sand, earth) spill->contain collect_spill Collect Contaminated Material contain->collect_spill dispose Dispose via Licensed Waste Disposal Facility (e.g., Incineration) collect_spill->dispose package_unused Package and Label for Disposal unused->package_unused package_unused->dispose rinse Triple Rinse Container packaging->rinse collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate puncture Puncture and Dispose/Recycle rinse->puncture collect_rinsate->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of m-Toluidine.

This guide provides crucial, step-by-step procedural guidance for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1] It can cause serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, strict adherence to safety protocols is paramount.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against exposure to this compound.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Hand Protection Impervious gloves (e.g., Butyl rubber).[2]Prevents skin contact and absorption.[3] Gloves must be inspected before use and disposed of properly after.[4]
Eye & Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and vapors that can cause serious eye irritation.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges and particulate pre-filter.[3]Required when vapors or aerosols are generated to prevent toxic inhalation.[1]
Protective Clothing A complete suit protecting against chemicals, including impervious clothing and protective boots.[4][5]Prevents skin contact with the chemical. Contaminated clothing should be removed immediately and laundered before reuse.

Exposure Limits

Understanding and adhering to occupational exposure limits is critical for maintaining a safe laboratory environment.

Table 2: Occupational Exposure Limits for this compound

ParameterValueIssuing Organization
Threshold Limit Value (TLV) 2 ppm (TWA)ACGIH
OSHA PEL 2 ppmOSHA

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for minimizing the risk of exposure and accidents.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably under a chemical fume hood.[1][6]

  • Verify that an eyewash station and emergency shower are readily accessible.[7]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Keep containers tightly closed when not in use.[6]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid inhalation of vapor or mist.

  • Do not eat, drink, or smoke in the handling area.[7]

  • Keep away from sources of ignition as this compound is a combustible liquid.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[7]

  • Keep containers tightly closed and sealed.

  • Store locked up and away from incompatible materials such as oxidizing agents and strong acids.[1][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Take the victim to a hospital.[4] Remove contaminated clothing.[2]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[4]

Spill Response Workflow:

The following diagram outlines the procedural flow for managing an this compound spill.

Spill_Response_Workflow cluster_0 start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate Immediate Action don_ppe Don appropriate PPE evacuate->don_ppe ventilate Ensure adequate ventilation don_ppe->ventilate contain Contain spill with inert absorbent material ventilate->contain Containment collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as hazardous material decontaminate->dispose Cleanup end Spill Managed dispose->end

Caption: Workflow for managing an this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Waste Characterization: this compound is considered a hazardous waste.[8]

  • Containerization: Collect waste in suitable, labeled, and sealed containers.[6] Do not mix with other waste.[1]

  • Disposal Method: Dispose of contents and containers at an approved waste disposal plant.[1] This can involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.

  • Regulations: All disposal activities must be in accordance with local, state, and federal regulations.[1][7]

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.